D-Xylulose 5-phosphate sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
sodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHWWORCLJVDMI-TYSVMGFPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635542 | |
| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-44-0 | |
| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Function of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of D-Xylulose 5-phosphate (Xu5P), a critical intermediate in the pentose phosphate pathway (PPP). Beyond its classical function as a metabolic intermediate, Xu5P has emerged as a key signaling molecule that integrates carbohydrate metabolism with anabolic processes such as lipogenesis. This document details its core functions, regulatory activities, and the experimental protocols used for its study, providing a comprehensive resource for professionals in metabolic research and drug development.
Core Function: The Nexus of the Non-Oxidative Pentose Phosphate Pathway
D-Xylulose 5-phosphate is a ketopentose phosphate that serves as a central hub in the non-oxidative branch of the PPP. Its primary functions are intrinsically linked to the enzymes Ribulose-5-phosphate 3-epimerase and Transketolase.
Formation via Epimerization
Xu5P is synthesized from its epimer, D-Ribulose 5-phosphate (Ru5P), a product of the oxidative phase of the PPP. This reversible conversion is catalyzed by the enzyme D-Ribulose-5-phosphate 3-epimerase (RPE) .[1] This epimerization is a crucial step, as it generates the necessary substrate for the subsequent carbon-shuffling reactions of the non-oxidative PPP.[1]
A Key Substrate for Transketolase
The central role of Xu5P is realized through its function as the primary two-carbon (glycoaldehyde) donor for the enzyme Transketolase (TKT) .[2][3][4] Transketolase, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes two critical reversible reactions in the PPP that link it directly to glycolysis:
-
Reaction with D-Ribose 5-phosphate (R5P): Transketolase transfers a two-carbon unit from Xu5P to R5P, yielding the seven-carbon sugar Sedoheptulose 7-phosphate (S7P) and the three-carbon glycolytic intermediate Glyceraldehyde 3-phosphate (G3P) .[2][4]
-
Reaction with D-Erythrose 4-phosphate (E4P): In a subsequent reaction, transketolase transfers a two-carbon unit from a second molecule of Xu5P to E4P, producing the six-carbon glycolytic intermediate Fructose 6-phosphate (F6P) and another molecule of Glyceraldehyde 3-phosphate (G3P) .[2]
Through these reactions, Xu5P is instrumental in converting five-carbon sugars back into intermediates of the glycolytic and gluconeogenic pathways, allowing for metabolic flexibility based on the cell's needs for NADPH, ribose, or ATP.
Regulatory Function: A Signaling Hub for Glycolysis and Lipogenesis
Recent research has illuminated the role of Xu5P as a critical signaling molecule that coordinates metabolic flux in response to glucose availability. In a high-glucose state, the increased flux through the PPP leads to an accumulation of Xu5P, which in turn activates key regulatory enzymes and transcription factors.
Specifically, Xu5P allosterically activates Protein Phosphatase 2A (PP2A) .[5] This activation triggers a signaling cascade with two major downstream effects:
-
Upregulation of Glycolysis: Activated PP2A dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[5] Dephosphorylation inactivates the FBPase-2 domain and activates the PFK-2 domain, leading to a rapid increase in the concentration of Fructose 2,6-bisphosphate (F2,6BP). F2,6BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, thus strongly promoting glycolytic flux.[3]
-
Promotion of Lipogenesis: Activated PP2A also dephosphorylates and activates the Carbohydrate-Responsive Element-Binding Protein (ChREBP) , a key transcription factor.[5] Upon activation, ChREBP translocates to the nucleus and promotes the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5]
This signaling pathway demonstrates that Xu5P acts as a crucial sensor of high glucose availability, shifting metabolism from simple glucose breakdown towards energy storage in the form of lipids.
Data Presentation: Quantitative Analysis
The kinetic properties of the key enzymes responsible for the synthesis and consumption of Xu5P are summarized below. Data availability for direct comparison across multiple species and tissues is limited in the literature; the presented values are derived from specific cited studies.
Table 1: Kinetic Properties of D-Ribulose-5-Phosphate 3-Epimerase (RPE)
| Parameter | Organism/Source | Value | Reference |
| Km for Ru5P | Saccharomyces cerevisiae | 1.5 mM | [6] |
| Spinach (Spinacia oleracea) | 0.22 - 0.25 mM | [7] | |
| Specific Activity | Saccharomyces cerevisiae (purified) | 7700 units/mg | [6] |
| Structure | Human Erythrocytes | Dimer of 23 kDa subunits | [8][9] |
| Cofactor | Human | Fe2+ | [10] |
Table 2: Michaelis-Menten Constants (Km) for Transketolase (TKT)
| Substrate | Human | S. cerevisiae (Yeast) | Spinacia oleracea (Spinach) | E. coli | Reference |
| D-Xylulose 5-Phosphate | 0.04 mM | 0.4 mM | 0.05 mM | 1.0 mM | [11][12] |
| D-Ribose 5-Phosphate | 0.53 mM | 0.4 mM | 0.4 mM | 1.4 mM | [11][12] |
| D-Erythrose 4-Phosphate | 0.02 mM | 0.02 mM | 0.02 mM | 0.7 mM | [11][12] |
| D-Fructose 6-Phosphate | 0.2 mM | 3.3 mM | 0.7 mM | 1.8 mM | [11][12] |
| Cofactors | - | \multicolumn{4}{c | }{Thiamine Diphosphate (ThDP), Divalent Cation (e.g., Ca2+, Mg2+)} | [2] |
Experimental Protocols
Accurate measurement of the enzymes that produce and consume Xu5P is fundamental to studying the flux and regulation of the PPP. The following sections detail the methodologies for robustly assaying the activity of RPE and TKT.
Protocol: Enzyme-Coupled Spectrophotometric Assay for RPE Activity
This method measures the production of Xu5P from Ru5P by coupling its formation to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[10][13]
Principle:
-
RPE: D-Ribulose 5-phosphate → D-Xylulose 5-phosphate
-
TKT: D-Xylulose 5-phosphate + D-Ribose 5-phosphate → G3P + S7P
-
TPI: G3P ⇌ Dihydroxyacetone phosphate (DHAP)
-
GPDH: DHAP + NADH + H+ → α-Glycerophosphate + NAD+
The rate of NADH oxidation (decrease in A340nm) is directly proportional to the rate of Xu5P formation by RPE.
Reagents:
-
Assay Buffer: 50-100 mM Glycylglycine or Tris-HCl, pH 7.7
-
Substrate: 2 mM D-Ribulose 5-phosphate
-
Coupling Substrate: 2 mM D-Ribose 5-phosphate
-
Cofactors: 7.5 mM MgCl2, 0.1 mg/mL Thiamine Pyrophosphate (TPP)
-
Indicator: 0.2 mM NADH
-
Coupling Enzymes:
-
Transketolase (TKT): ~1 unit/mL
-
Triosephosphate Isomerase (TPI): ~5 units/mL
-
α-Glycerophosphate Dehydrogenase (GPDH): ~1 unit/mL
-
-
Sample: Purified RPE or cell/tissue lysate
Procedure:
-
Prepare a master mix containing assay buffer, R5P, MgCl2, TPP, NADH, and the coupling enzymes (TKT, TPI, GPDH).
-
Pipette the master mix into a cuvette and incubate for 5-10 minutes at 25°C or 37°C to allow temperature equilibration and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding the RPE sample (or lysate) to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
A blank reaction lacking the primary substrate (Ru5P) should be run to correct for any background NADH oxidase activity.
Protocol: Enzyme-Coupled Spectrophotometric Assay for TKT Activity
This assay is conceptually similar to the RPE assay and is widely used, particularly for assessing thiamine (Vitamin B1) status, as TKT activity is dependent on the cofactor ThDP.
Principle:
-
TKT: D-Xylulose 5-phosphate + D-Ribose 5-phosphate → G3P + S7P
-
TPI: G3P ⇌ DHAP
-
GPDH: DHAP + NADH + H+ → α-Glycerophosphate + NAD+
Reagents:
-
Assay Buffer: 50 mM Glycylglycine, pH 7.6
-
Substrates: Variable concentrations of D-Xylulose 5-phosphate and D-Ribose 5-phosphate (e.g., 0.1-2 mM for kinetic studies).
-
Cofactors: 5 mM CaCl2 or MgCl2, 100 µM ThDP
-
Indicator: 0.22 mM NADH
-
Coupling Enzymes:
-
Triosephosphate Isomerase (TPI)
-
α-Glycerophosphate Dehydrogenase (GPDH) (Often supplied as a combined reagent, e.g., 3-5 units/mL)
-
-
Sample: Purified TKT, erythrocyte hemolysate, or other tissue lysates.
Procedure:
-
Prepare a master mix containing assay buffer, R5P, cofactors, NADH, and coupling enzymes.
-
Aliquot the master mix into cuvettes or a 96-well plate.
-
Add the TKT sample and incubate for a defined period (e.g., 5 minutes) to allow enzyme-cofactor binding.
-
Initiate the reaction by adding the donor substrate, D-Xylulose 5-phosphate.
-
Monitor the decrease in absorbance at 340 nm kinetically.
-
Determine the reaction velocity from the linear phase of the curve.
-
For assessing thiamine status, the assay is typically run with and without the addition of exogenous ThDP to the sample. The ratio of stimulated to basal activity gives the "TKT activity coefficient" (ETKAC).
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Buy D-Xylulose 5-phosphate | 4212-65-1 [smolecule.com]
- 4. Human Transketolase [biology.kenyon.edu]
- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved purification of ribulose 5-phosphate 3-epimerase from Saccharomyces cerevisiae and characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of D-Xylulose 5-Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylulose 5-phosphate (Xu5P) is a key metabolic intermediate and signaling molecule that stands at the crossroads of major carbohydrate metabolic pathways. Traditionally viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), recent research has unveiled its critical role in coordinating glycolysis, gluconeogenesis, and lipogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Xu5P, detailing its metabolic roles, its allosteric and transcriptional regulatory mechanisms, and its implications in various physiological and pathological states. This document consolidates key quantitative data, experimental methodologies, and visual representations of relevant pathways to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction
D-Xylulose 5-phosphate is a five-carbon ketose phosphate that plays a central role in cellular carbon metabolism.[1][2] It is primarily synthesized from its epimer, D-ribulose 5-phosphate, a product of the oxidative phase of the pentose phosphate pathway, in a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase.[1][3] Xu5P's significance extends far beyond its role as a mere metabolic intermediate; it is a critical signaling molecule that communicates the status of carbohydrate availability to regulatory machinery, thereby influencing cellular fate and function.
Core Metabolic Functions of D-Xylulose 5-Phosphate
The Pentose Phosphate Pathway (PPP)
Xu5P is a cornerstone of the non-oxidative branch of the PPP, a pathway crucial for producing NADPH and precursors for nucleotide biosynthesis.[1][4] In this phase, Xu5P, along with ribose 5-phosphate, is a substrate for the enzyme transketolase.[1] Transketolase catalyzes the transfer of a two-carbon unit from Xu5P to an acceptor molecule, leading to the formation of key glycolytic and gluconeogenic intermediates such as fructose 6-phosphate and glyceraldehyde 3-phosphate.[1] This reversible reaction effectively links the PPP with glycolysis.[1]
The Calvin Cycle in Photosynthetic Organisms
In plants and other photosynthetic organisms, Xu5P is an essential intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[1] It participates in the regeneration phase, where various sugar phosphates are converted back to ribulose-1,5-bisphosphate, the primary acceptor of CO2.[1]
Microbial Metabolism
In many microorganisms, Xu5P is a key intermediate in the metabolism of D-xylose, a major component of hemicellulose.[5] Bacteria and some fungi can convert D-xylose into D-xylulose, which is then phosphorylated to Xu5P by xylulokinase, thereby channeling it into the pentose phosphate pathway.[5]
D-Xylulose 5-Phosphate as a Signaling Molecule
Beyond its metabolic roles, Xu5P acts as a crucial intracellular signaling molecule, primarily in the liver, conveying information about high glucose levels to regulate gene expression and metabolic fluxes.
Regulation of Glycolysis and Gluconeogenesis
Xu5P plays a key role in upregulating glycolysis through its interaction with the bifunctional enzyme PFK-2/FBPase-2.[2] Specifically, Xu5P activates protein phosphatase 2A (PP2A), which in turn dephosphorylates the PFK-2/FBPase-2 complex.[2][6] This dephosphorylation activates the kinase domain (PFK-2) and inactivates the phosphatase domain (FBPase-2), leading to an increase in the concentration of fructose 2,6-bisphosphate.[2] Fructose 2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, thus stimulating the glycolytic pathway.
Activation of Lipogenesis via ChREBP
In the well-fed state, high glucose levels lead to an increase in hepatic Xu5P concentration.[6] Xu5P acts as a signaling molecule to promote the activation of the Carbohydrate Response Element-Binding Protein (ChREBP), a master transcription factor for lipogenic genes.[2][7][8] The activation of ChREBP is a multi-step process:
-
PP2A Activation: Xu5P activates a specific isoform of protein phosphatase 2A (PP2A).[1][6][7][8]
-
ChREBP Dephosphorylation: The activated PP2A dephosphorylates ChREBP at key serine and threonine residues.[6][8]
-
Nuclear Translocation: Dephosphorylation of Ser-196 near the nuclear localization signal promotes the translocation of ChREBP from the cytosol into the nucleus.[6][8]
-
DNA Binding and Transcriptional Activation: Inside the nucleus, dephosphorylation of Thr-666 within the basic helix-loop-helix domain enhances the DNA-binding activity of ChREBP to Carbohydrate Response Elements (ChoREs) in the promoters of target genes.[6][8]
-
Lipogenic Gene Expression: Activated ChREBP then drives the transcription of genes encoding key enzymes involved in fatty acid and triglyceride synthesis, such as ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[6]
It is worth noting that while the role of Xu5P in ChREBP activation is well-established, some studies suggest that glucose-6-phosphate may also be essential for this process, indicating a potentially more complex regulatory network.[2][9][10][11][12]
Quantitative Data
The concentration of D-Xylulose 5-phosphate and related metabolites in the liver is highly responsive to the dietary state of the organism.
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Meal-Fed, Fat-Free Diet (nmol/g) |
| D-Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| D-Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-phosphate + Sedoheptulose 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
| Data from rat liver tissue.[13] |
Experimental Protocols
Metabolite Extraction from Cultured Cells for PPP Intermediate Analysis
This protocol details the extraction of polar metabolites, including Xu5P, from cultured cells for subsequent analysis by LC-MS/MS or GC-MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (v/v) in water, pre-chilled to -80°C[4]
-
Cell scraper[4]
-
Microcentrifuge tubes, pre-chilled[4]
-
Refrigerated centrifuge (4°C)[4]
Procedure:
-
Aspirate the culture medium from the cells.
-
Quickly wash the cell monolayer twice with ice-cold PBS to remove any remaining medium.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer to quench metabolism.[4]
-
Use a cell scraper to detach the cells in the methanol solution.[4]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[4]
LC-MS/MS Analysis of Pentose Phosphate Pathway Intermediates
This protocol provides a general framework for the analysis of phosphorylated sugars like Xu5P using liquid chromatography-tandem mass spectrometry.
Materials:
-
Metabolite extract (from Protocol 5.1)
-
LC-MS/MS system equipped with a suitable column (e.g., reversed-phase with an ion-pairing agent)
-
Mobile phases (e.g., water and acetonitrile with an ion-pairing agent)[4]
-
Nitrogen gas for nebulization and collision-induced dissociation[4]
Procedure:
-
If necessary, perform derivatization of the metabolite extract to improve chromatographic separation and detection, although direct analysis is often possible.[4][14]
-
Inject the metabolite extract onto the LC column.
-
Employ a gradient elution method to achieve chromatographic separation of the PPP intermediates.[4]
-
Operate the mass spectrometer in negative ion mode.[4]
-
Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify each PPP intermediate and its isotopologues based on their unique precursor-to-product ion transitions.[4]
Enzyme Activity Assay for D-Ribulose 5-Phosphate 3-Epimerase (RPE)
This coupled-enzyme spectrophotometric assay measures the activity of RPE by monitoring the production of D-xylulose 5-phosphate.
Principle: The production of Xu5P is coupled to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[3]
Reaction Cascade:
-
D-Ribulose 5-phosphate <--RPE--> D-Xylulose 5-phosphate
-
D-Xylulose 5-phosphate + Ribose 5-phosphate <--Transketolase--> Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate
-
Glyceraldehyde 3-phosphate <--Triosephosphate Isomerase--> Dihydroxyacetone phosphate
-
Dihydroxyacetone phosphate + NADH + H+ <--Glycerol-3-phosphate Dehydrogenase--> Glycerol 3-phosphate + NAD+
Procedure (adapted from[3]):
-
Prepare a reaction mixture containing buffer, the coupling enzymes (transketolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), cofactors (thiamine pyrophosphate for transketolase), and NADH.
-
Add the enzyme sample containing RPE.
-
Initiate the reaction by adding the substrate, D-ribulose 5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the RPE activity.
Signaling Pathways and Experimental Workflows
Caption: The non-oxidative branch of the Pentose Phosphate Pathway.
Caption: Regulation of glycolysis by D-Xylulose 5-phosphate.
Caption: Activation of ChREBP by D-Xylulose 5-phosphate.
Conclusion and Future Directions
D-Xylulose 5-phosphate has emerged as a central player in metabolic regulation, acting as both a key intermediate in carbon metabolism and a critical signaling molecule. Its ability to link carbohydrate intake with the transcriptional control of lipogenesis highlights its importance in maintaining metabolic homeostasis. The intricate mechanisms by which Xu5P levels are controlled and how it specifically activates its downstream targets like PP2A are areas of active research. A deeper understanding of the role of Xu5P in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease may unveil novel therapeutic targets for the management of these conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of Xu5P metabolism and signaling.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive and maladaptive roles for ChREBP in the liver and pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E [jstage.jst.go.jp]
- 12. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biochemical Properties of D-Xylulose 5-Phosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, aromatic amino acids, and the provision of reducing power in the form of NADPH.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties of D-Xylulose 5-phosphate sodium salt, its role in metabolic pathways, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this key metabolite.
Physicochemical Properties
This compound salt is commercially available as a white powder.[4] It is soluble in water, with a reported solubility of 25 mg/mL (99.17 mM) with the aid of sonication.[5] For long-term stability, it is recommended to store the compound at -20°C.[4][6]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀NaO₈P | [4][7] |
| Molecular Weight | 252.09 g/mol (monosodium salt) | [7] |
| 230.11 g/mol (free acid) | [4][8] | |
| Appearance | White to light yellow solid/powder | [4][5] |
| Purity | ≥95% (TLC) or ≥98.0% (TLC) | [4] |
| Solubility | 25 mg/mL in water (with sonication) | [5] |
| Storage Temperature | -20°C | [4][6] |
| CAS Number | 138482-70-9 (xNa), 105931-44-0 (monosodium) | [4][7] |
Role in Metabolic Pathways
D-Xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway.[1][2] It is formed from D-ribulose 5-phosphate through the action of ribulose-5-phosphate 3-epimerase.[1][9] Subsequently, Xu5P serves as a two-carbon donor in a reaction catalyzed by transketolase.[2][10]
Pentose Phosphate Pathway
The pentose phosphate pathway is a major route for glucose metabolism that runs parallel to glycolysis. Its primary functions are to generate NADPH for reductive biosynthesis and to produce precursors for nucleotide synthesis. The pathway consists of an oxidative and a non-oxidative phase. D-Xylulose 5-phosphate is a key intermediate in the non-oxidative phase, where it participates in the interconversion of pentose phosphates.
Figure 1: Simplified diagram of the non-oxidative branch of the Pentose Phosphate Pathway.
Regulation of Glycolysis and Lipogenesis
Recent studies have highlighted a role for D-Xylulose 5-phosphate beyond its function as a metabolic intermediate. It acts as a signaling molecule that activates protein phosphatase 2A (PP2A).[4][7] This activation leads to the dephosphorylation and subsequent activation of phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), resulting in an increase in fructose-2,6-bisphosphate levels. Fructose-2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[11] Furthermore, Xu5P has been implicated in the regulation of carbohydrate response element-binding protein (ChREBP), a transcription factor that controls the expression of genes involved in lipogenesis.[4]
References
- 1. A database of thermodynamic properties of the reactions of glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Salt | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shimadzu.com [shimadzu.com]
- 7. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transketolase - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (D-Xu5P) is a pivotal intermediate in central carbon metabolism, most notably in the pentose phosphate pathway (PPP).[1] As a key substrate for several enzymes, its structure and stereochemistry are of paramount importance for understanding its biological roles and for the development of therapeutic agents targeting these pathways. This technical guide provides a comprehensive overview of the structural and stereochemical properties of D-Xylulose 5-phosphate, alongside detailed experimental protocols for its synthesis, analysis, and the characterization of related enzymatic activities.
Molecular Structure and Properties
D-Xylulose 5-phosphate is a phosphorylated ketopentose, a five-carbon sugar with a ketone group and a phosphate ester. Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁O₈P | [2] |
| Molecular Weight | 230.11 g/mol | [2] |
| IUPAC Name | [(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | [2] |
| CAS Number | 4212-65-1 | [2] |
| Appearance | Solid | PubChem |
| Solubility | Soluble in water | Predicted |
Stereochemistry
The stereochemistry of D-Xylulose 5-phosphate is critical for its biological activity, dictating its specific interactions with enzymes.
-
Chiral Centers: D-Xylulose 5-phosphate possesses two chiral centers at the C2 and C3 positions.
-
Configuration: The correct stereochemical designation is (2R, 3S), which defines it as the D-isomer.[2]
-
Epimerization: D-Xylulose 5-phosphate is an epimer of D-Ribulose 5-phosphate, differing only in the configuration at the C3 position. This interconversion is a key reversible step in the non-oxidative branch of the pentose phosphate pathway, catalyzed by the enzyme Ribulose-5-Phosphate 3-Epimerase.
Metabolic Significance and Signaling Pathways
D-Xylulose 5-phosphate is a central hub in cellular metabolism, participating in several key pathways.
Pentose Phosphate Pathway (PPP)
D-Xu5P is a crucial intermediate in the non-oxidative phase of the PPP. It is formed from D-Ribulose 5-phosphate by the action of Ribulose-5-Phosphate 3-Epimerase. Subsequently, it serves as a substrate for transketolase, which transfers a two-carbon unit to an acceptor molecule, thereby interconverting different sugar phosphates.
Caption: Key reactions of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway.
Glycolysis Regulation
Recent studies have highlighted a role for D-Xylulose 5-phosphate in the regulation of glycolysis. It activates protein phosphatase 2A, which in turn dephosphorylates the bifunctional enzyme PFK2/FBPase2. This leads to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key regulatory enzyme of glycolysis.[1]
Caption: Regulatory role of D-Xylulose 5-phosphate on glycolysis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of D-Xylulose 5-phosphate, as well as for assaying the activity of key related enzymes.
Enzymatic Synthesis and Purification of D-Xylulose 5-Phosphate
This protocol describes the synthesis of D-Xu5P from D-xylose using a two-enzyme cascade of xylose isomerase and xylulokinase, with in situ ATP regeneration.[3]
Materials:
-
D-xylose
-
Polyphosphate
-
Xylose Isomerase (XI)
-
Xylulokinase (XK)
-
Polyphosphate Kinase (PPK) (for ATP regeneration)
-
ATP (catalytic amount)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
Neutralization solution (e.g., potassium carbonate)
-
Ion-exchange chromatography column (e.g., Dowex 1x8)
-
Elution buffer (e.g., gradient of HCl or formic acid)
Protocol Workflow:
Caption: Workflow for the enzymatic synthesis and purification of D-Xylulose 5-phosphate.
Detailed Steps:
-
Reaction Setup: In a temperature-controlled vessel, combine D-xylose, a catalytic amount of ATP, and polyphosphate in the reaction buffer.
-
Enzyme Addition: Add xylose isomerase, xylulokinase, and polyphosphate kinase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) with gentle agitation. Monitor the reaction progress by taking aliquots at time intervals and analyzing for D-Xu5P formation using a suitable method (e.g., HPLC).
-
Reaction Quenching: Once the reaction reaches completion (or the desired conversion), stop the reaction by adding a quenching solution like perchloric acid to denature the enzymes.
-
Neutralization and Clarification: Neutralize the quenched reaction mixture with a suitable base (e.g., potassium carbonate) and centrifuge to remove the precipitated proteins.
-
Purification:
-
Load the supernatant onto a pre-equilibrated anion-exchange chromatography column.
-
Wash the column with water to remove unbound contaminants.
-
Elute the bound D-Xylulose 5-phosphate using a gradient of a suitable acid (e.g., HCl or formic acid).
-
Collect fractions and analyze for the presence of D-Xu5P.
-
Pool the fractions containing pure D-Xu5P and lyophilize to obtain the final product as a solid.
-
Analytical Methods
This method allows for the sensitive and specific quantification of D-Xylulose 5-phosphate in biological samples.[4]
Sample Preparation:
-
Extraction: Extract metabolites from the biological matrix (e.g., cell lysate, tissue homogenate) using a cold solvent mixture (e.g., methanol/water).
-
Centrifugation: Centrifuge the extract to pellet cellular debris.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by lyophilization and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 with an ion-pairing agent (e.g., tributylamine) or HILIC |
| Mobile Phase A | Aqueous buffer with ion-pairing agent or ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of sugar phosphates |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Precursor ion (m/z for [M-H]⁻) and product ions specific to D-Xu5P |
³¹P NMR is a powerful tool for the specific detection and quantification of phosphorylated metabolites like D-Xylulose 5-phosphate.
Sample Preparation:
-
Prepare a concentrated solution of the purified D-Xu5P in D₂O.
-
Adjust the pH to a physiological range (e.g., 7.4) to ensure consistency in chemical shifts.
-
Add a known concentration of an internal standard (e.g., phosphoric acid or a stable phosphate ester) for quantification.
NMR Acquisition Parameters:
| Parameter | Typical Setting |
| Spectrometer Frequency | ≥ 400 MHz for ³¹P |
| Pulse Program | Inverse-gated proton decoupling for quantitative measurements |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the phosphorus nuclei being quantified |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio |
| Referencing | External 85% H₃PO₄ |
Enzyme Activity Assays
This is a coupled enzyme assay that spectrophotometrically measures the formation of D-Xylulose 5-phosphate from D-Ribulose 5-phosphate.[5]
Principle: The D-Xylulose 5-phosphate produced is used as a substrate by transketolase, and the subsequent reactions are coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.6)
-
D-Ribulose 5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) (cofactor for transketolase)
-
MgCl₂
-
Transketolase
-
Ribose-5-phosphate (acceptor for transketolase)
-
Triosephosphate isomerase
-
α-Glycerophosphate dehydrogenase
-
NADH
-
Enzyme sample (source of Ribulose-5-Phosphate 3-Epimerase)
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
This is a coupled enzyme assay to measure the activity of transketolase using D-Xylulose 5-phosphate as a substrate.[6]
Principle: The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate, a reaction coupled to the oxidation of NADH.
Reagents:
-
Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.6)
-
D-Xylulose 5-phosphate (substrate)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Triosephosphate isomerase
-
α-Glycerophosphate dehydrogenase
-
NADH
-
Enzyme sample (source of Transketolase)
Procedure:
-
Combine all reagents except the enzyme sample in a cuvette.
-
Pre-incubate the mixture at the assay temperature (e.g., 30°C).
-
Start the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Determine the rate of NADH oxidation from the linear phase of the reaction.
Conclusion
D-Xylulose 5-phosphate is a molecule of significant interest in metabolic research and drug development. A thorough understanding of its structure, stereochemistry, and its role in various metabolic pathways is essential for advancing these fields. The experimental protocols provided in this guide offer a robust framework for the synthesis, analysis, and functional characterization of this key metabolite and its associated enzymes. Future research focusing on obtaining high-resolution structural data of the isolated molecule will further enhance our understanding of its properties and interactions.
References
- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of D-Xylulose 5-Phosphate from D-Xylose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of D-Xylulose 5-phosphate (Xu5P), a key intermediate in the pentose phosphate pathway, from the readily available pentose sugar, D-xylose. This document details the core enzymatic pathway, kinetic data of key enzymes, experimental protocols, and process optimization strategies.
Introduction
D-Xylulose 5-phosphate is a crucial metabolite in cellular carbon metabolism and has significant implications in various biotechnological and pharmaceutical applications. Its efficient synthesis is of paramount interest for metabolic engineering, drug discovery, and the production of value-added chemicals. Enzymatic synthesis offers a highly specific and efficient route to produce Xu5P, avoiding the harsh conditions and by-product formation associated with chemical methods. The primary and most direct enzymatic pathway involves a two-step cascade utilizing xylose isomerase and xylulokinase.
The Core Enzymatic Pathway
The most prevalent and efficient enzymatic route for the conversion of D-xylose to D-Xylulose 5-phosphate is a two-enzyme cascade. This pathway is found in many microorganisms that metabolize D-xylose.[1] The two key enzymes involved are:
-
D-xylose Isomerase (XI) (EC 5.3.1.5): This enzyme catalyzes the reversible isomerization of the aldose sugar D-xylose to the ketose sugar D-xylulose.[1]
-
D-xylulokinase (XK) (EC 2.7.1.17): This enzyme catalyzes the ATP-dependent phosphorylation of D-xylulose at the C5 position to yield D-Xylulose 5-phosphate.[2][3]
The overall reaction is as follows:
D-Xylose + ATP → D-Xylulose 5-phosphate + ADP
A significant advancement in this pathway involves the use of a xylulokinase from the hyperthermophilic bacterium Thermotoga maritima, which can utilize polyphosphate as a phosphate donor, thus eliminating the need for a costly ATP regeneration system.[2][4] This simplifies the process to a two-enzyme, one-pot synthesis.[4]
Figure 1: Enzymatic cascade for D-Xylulose 5-phosphate synthesis.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic synthesis is largely dependent on the kinetic properties and optimal reaction conditions of the xylose isomerase and xylulokinase used. The following tables summarize key quantitative data for these enzymes from various sources.
D-Xylose Isomerase (XI)
Table 1: Kinetic Parameters of D-Xylose Isomerase
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| Bacillus sp. (NCIM 59) | D-xylose | 6.66 | 2.3 x 102 s-1 | [5] |
| Bacillus sp. (NCIM 59) | D-glucose | 142 | 0.5 x 102 s-1 | [5] |
| Streptomyces albus | D-xylose | 93 | 2.9 U/mg | [6] |
| Streptomyces albus | D-glucose | 86 | 1.23 U/mg | [6] |
| Saccharococcus caldoxylosilyticus | D-xylose | 111 | 2.02 mg/min/mg | [7] |
| Saccharococcus caldoxylosilyticus | D-glucose | 334 | 0.92 mg/min/mg | [7] |
Table 2: Physicochemical Properties of D-Xylose Isomerase
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Divalent Metal Ion Requirement | Reference |
| Bacillus sp. (NCIM 59) | 8.0 | 85 | Mg2+, Co2+, Mn2+ | [5] |
| Escherichia coli BL21 | 7.0 | 50 | Mn2+ | [8] |
| Streptomyces albus | 7.0 - 9.0 | 70 - 80 | Mg2+, Co2+ | [6] |
| Saccharococcus caldoxylosilyticus | 6.4 | 60 | Mn2+ > Mg2+ > Co2+ | [7] |
D-Xylulokinase (XK)
Table 3: Kinetic Parameters of D-Xylulokinase
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| Homo sapiens | D-xylulose | 0.024 ± 0.003 | 35 ± 5 s-1 | [9] |
| Mucor circinelloides | D-xylulose | 0.29 | - | [3][10] |
| Mucor circinelloides | ATP | 0.51 | - | [3][10] |
| Bacillus coagulans NL01 | D-xylulose | - | 20.56 U/mg | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of D-Xylulose 5-phosphate.
Expression and Purification of Recombinant Enzymes
A general workflow for obtaining purified xylose isomerase and xylulokinase is presented below. Specific details may vary depending on the expression system and the specific enzyme.
Figure 2: General workflow for enzyme expression and purification.
Protocol for Expression and Purification of Human Xylulokinase (hXK) in E. coli [9]
-
Gene Cloning: The coding sequence for hXK is cloned into an expression vector, such as pProEX Htb, which incorporates an N-terminal His6 tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction:
-
Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue incubation at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Immobilized Metal Affinity Chromatography (IMAC): Load the clarified lysate onto a Ni2+-charged IMAC column. Wash the column and elute the His-tagged protein with an imidazole gradient.
-
Tag Removal (Optional): If desired, cleave the His-tag using a specific protease (e.g., TEV protease).
-
Size-Exclusion Chromatography (SEC): Perform a final polishing step using a SEC column to separate the purified enzyme from any remaining contaminants and aggregates.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Activity Assays
Coupled Spectrophotometric Assay for Xylulokinase Activity [9][12]
This assay couples the production of ADP from the xylulokinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
D-Xylulose + ATP --(Xylulokinase)--> D-Xylulose 5-phosphate + ADP
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Reaction Mixture (1 mL total volume):
-
50 mM Tris-HCl, pH 7.4
-
1 mM MgCl2
-
2 mM ATP
-
0.2 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 U/mL Pyruvate Kinase
-
10 U/mL Lactate Dehydrogenase
-
Appropriate concentration of D-xylulose (for Km determination, typically ranging from 0.1 to 4.2 mM)
-
Enzyme sample (e.g., purified xylulokinase)
Procedure:
-
Prepare the reaction mixture without D-xylulose and the enzyme sample.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding the enzyme sample and D-xylulose.
-
Monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
For kinetic parameter determination, repeat the assay with varying concentrations of D-xylulose and fit the data to the Michaelis-Menten equation.
Assay for Xylose Isomerase Activity [13][14]
The activity of xylose isomerase can be determined by measuring the formation of D-xylulose.
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
Purified xylose isomerase
-
-
Initiate the reaction by adding D-xylose (e.g., 10% w/v).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C) for a defined period (e.g., 3 hours).
-
Stop the reaction by adding 0.1 M NaOH.
-
Quantify the amount of D-xylulose produced using High-Performance Liquid Chromatography (HPLC).
One-Pot Enzymatic Synthesis of D-Xylulose 5-Phosphate
This protocol describes a one-pot synthesis using xylose isomerase and a polyphosphate-dependent xylulokinase.[4]
Reaction Setup:
-
Buffer: 30 mM sodium citrate buffer, pH 6.2
-
Cofactor: 10 mM MgCl2
-
Substrates:
-
50 mM D-xylose
-
Polyphosphate (e.g., 20 mM)
-
-
Enzymes:
-
Xylose Isomerase
-
Polyphosphate-dependent Xylulokinase
-
-
Optional: 0.05% sodium azide to prevent microbial growth.
Procedure:
-
Combine the buffer, MgCl2, D-xylose, and polyphosphate in a reaction vessel.
-
Add the xylose isomerase and xylulokinase to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.
-
Incubate the reaction at the optimal temperature (e.g., 45°C) with gentle agitation for an extended period (e.g., 36 hours).
-
Monitor the reaction progress by taking samples at different time points and analyzing the concentrations of D-xylose, D-xylulose, and D-Xylulose 5-phosphate by HPLC.
HPLC Analysis: [4]
-
Column: Bio-Rad Aminex HPX-87H
-
Mobile Phase: 5 mM Sulfuric Acid
-
Flow Rate: 0.6 mL/min
-
Temperature: 60°C
-
Detector: Refractive Index (RI)
Conclusion
The enzymatic synthesis of D-Xylulose 5-phosphate from D-xylose using a two-enzyme cascade of xylose isomerase and xylulokinase is a highly efficient and specific method. The use of a polyphosphate-utilizing xylulokinase further enhances the economic feasibility of this process by eliminating the need for ATP regeneration. This technical guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers and professionals to implement and optimize this valuable synthetic route for various applications in biotechnology and drug development. Further research may focus on enzyme immobilization and continuous flow reactor systems to improve the scalability and reusability of the biocatalysts.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Production and Purification of Extracellular D-Xylose Isomerase from an Alkaliphilic, Thermophilic Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of D-Xylose Isomerase from Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of D-xylulokinase from the D-xylose-fermenting fungus, Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed evolution and secretory expression of xylose isomerase for improved utilisation of xylose in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Ubiquitous Role of D-Xylulose 5-Phosphate: A Technical Guide to its Natural Occurrence and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the natural occurrence of Xu5P across a diverse range of organisms, from bacteria to mammals. It delves into the metabolic pathways responsible for its synthesis and consumption, highlighting its function as a key metabolic hub connecting glycolysis, the PPP, and, in photosynthetic organisms, the Calvin cycle. Furthermore, this guide details the emerging regulatory functions of Xu5P, particularly its role as a signaling molecule in mammalian cells, influencing glycolysis and lipogenesis. Quantitative data on Xu5P concentrations, detailed experimental protocols for its analysis, and visual diagrams of relevant metabolic and experimental workflows are presented to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction
D-xylulose 5-phosphate, a five-carbon ketose phosphate, is a universally conserved metabolite.[1][2][3] While historically viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway, recent research has unveiled its broader significance as a regulatory molecule.[1][3] Understanding the natural occurrence and metabolic context of Xu5P is crucial for elucidating its physiological roles and for identifying potential therapeutic targets in metabolic diseases.
Natural Occurrence and Metabolic Pathways
D-xylulose 5-phosphate is found in all domains of life, reflecting the fundamental nature of the metabolic pathways in which it participates.
Bacteria
In prokaryotes, Xu5P is a central metabolite in the pentose phosphate pathway. Bacteria can utilize D-xylose, a major component of hemicellulose, by first isomerizing it to D-xylulose using xylose isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose 5-phosphate, which enters the PPP.[4]
Fungi and Yeast
Fungi and yeasts also metabolize D-xylose to produce Xu5P. However, they typically employ a two-step oxidoreductase pathway. D-xylose is first reduced to xylitol by xylose reductase (XR), and xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[4] Subsequently, xylulokinase phosphorylates D-xylulose to D-xylulose 5-phosphate.[4] In Saccharomyces cerevisiae, Xu5P is a key intermediate connecting xylose metabolism to glycolysis and ethanol production.[4][5]
Plants
In photosynthetic organisms, Xu5P is an essential intermediate in the Calvin cycle, the primary pathway for carbon fixation.[3] It is also a component of the cytosolic pentose phosphate pathway. The transport of Xu5P across the plastid inner envelope membrane is facilitated by the xylulose 5-phosphate/phosphate translocator (XPT).[6][7][8][9]
Mammals
In mammals, Xu5P is primarily generated from D-ribulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase as part of the pentose phosphate pathway.[3] An alternative pathway for Xu5P synthesis in mammals involves the conversion of D-glucuronate.[10] Beyond its role in the PPP, Xu5P acts as a crucial signaling molecule in the liver, where it activates protein phosphatase 2A (PP2A). This activation leads to the dephosphorylation and subsequent activation of the bifunctional enzyme PFK-2/FBPase-2 and the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP), thereby promoting glycolysis and lipogenesis.[11][12]
Quantitative Data on D-Xylulose 5-Phosphate Occurrence
The intracellular concentration of D-xylulose 5-phosphate can vary significantly depending on the organism, tissue type, and metabolic state.
| Organism/Tissue | Condition | D-Xylulose 5-Phosphate Concentration | Reference |
| Rat Liver | 48 h starved | 3.8 ± 0.3 nmol/g | [13] |
| Rat Liver | Ad libitum feeding | 8.6 ± 0.3 nmol/g | [13] |
| Rat Liver | Meal feeding (fat-free diet) | 66.3 ± 8.3 nmol/g | [13] |
| Escherichia coli | Exponential growth phase | 0.05 mM | [14][15] |
| Escherichia coli | Stationary growth phase | 0.01 mM | [14][15] |
| Escherichia coli (glucose-fed, exponentially growing) | Pentose-P Pool (Ribose-5-P + Ribulose-5-P + Xylulose-5-P) | 1.3 mM | [16] |
Experimental Protocols
Accurate quantification of D-xylulose 5-phosphate is essential for studying its metabolic roles. Below are detailed protocols for metabolite extraction and analysis.
Metabolite Extraction
4.1.1. Extraction from Cultured Cells (e.g., Mammalian, Yeast)
-
Quenching: Rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer to quench metabolic activity.[15]
-
Scraping and Collection: Use a cell scraper to detach the cells in the methanol solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[1]
-
Storage: Store the extracts at -80°C until analysis.[1]
4.1.2. Extraction from Plant Tissue (e.g., Arabidopsis thaliana)
-
Harvesting and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic processes.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
Extraction: Add a pre-chilled extraction buffer (e.g., 13 mM ammonium acetate in water, pH 5.5) to the powdered tissue.
-
Centrifugation: Centrifuge the mixture at high speed in a refrigerated microcentrifuge to pellet the plant debris.
-
Supernatant Collection and Drying: Transfer the supernatant to a new tube and dry it using a freeze-dryer.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile-water, 1:1, v/v) containing internal standards for analysis.
Analytical Methods
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of D-xylulose 5-phosphate.
-
Chromatographic Separation:
-
Column: Use an ion-pair reversed-phase C18 HPLC column or a HILIC column for the separation of polar sugar phosphates.[11]
-
Mobile Phase: For ion-pair chromatography, a typical mobile phase consists of an aqueous component with an ion-pairing agent (e.g., tributylammonium acetate) and an organic component (e.g., acetonitrile).[14] For HILIC, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) in negative ion mode.[16]
-
Detection Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-xylulose 5-phosphate and its stable isotope-labeled internal standard for accurate quantification.[1]
-
-
Quantification: Determine the concentration of D-xylulose 5-phosphate by comparing the peak area ratio of the endogenous metabolite to its internal standard against a calibration curve constructed with known concentrations of a pure standard.
4.2.2. Enzyme-Coupled Spectrophotometric Assay
This method measures the production of D-xylulose 5-phosphate by monitoring the change in NADH absorbance at 340 nm.[17]
-
Reaction Principle:
-
D-ribulose 5-phosphate is converted to D-xylulose 5-phosphate by D-ribulose-5-phosphate 3-epimerase.
-
The D-xylulose 5-phosphate produced is then converted to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate by transketolase.
-
Glyceraldehyde 3-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase.
-
Finally, dihydroxyacetone phosphate is reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+.[17]
-
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl buffer (pH 7.8)
-
2 mM D-ribulose 5-phosphate (substrate)
-
10 mM MgCl₂
-
0.2 mM NADH
-
Coupling enzymes: transketolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
-
Procedure:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the sample containing D-ribulose-5-phosphate 3-epimerase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of D-xylulose 5-phosphate formation.
-
Visualizations of Pathways and Workflows
Metabolic Pathways
Caption: The central role of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway.
Caption: D-Xylose metabolism pathways leading to D-Xylulose 5-phosphate in bacteria and fungi.
Caption: Regulatory role of D-Xylulose 5-phosphate in mammalian glycolysis and lipogenesis.
Experimental Workflows
Caption: General workflow for the quantification of D-Xylulose 5-phosphate by LC-MS/MS.
Conclusion
D-xylulose 5-phosphate is a metabolite of fundamental importance, participating in core metabolic pathways across all kingdoms of life. Its role extends beyond that of a simple metabolic intermediate to that of a key regulatory molecule, particularly in mammals. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to investigate the multifaceted roles of Xu5P in health and disease. Further research into the dynamics of Xu5P concentrations in various organisms and cellular compartments will undoubtedly provide deeper insights into its physiological and pathological significance, potentially unveiling new avenues for therapeutic intervention.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Analysis of a Saccharomyces cerevisiae Mutant with Improved Ability To Utilize Xylose Shows Enhanced Expression of Proteins Involved in Transport, Initial Xylose Metabolism, and the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Xylulose 5-Phosphate/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate Uptake and Allocation – A Closer Look at Arabidopsis thaliana L. and Oryza sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Combined Loss of Triose Phosphate and Xylulose 5-Phosphate/Phosphate Translocators Leads to Severe Growth Retardation and Impaired Photosynthesis in Arabidopsis thaliana tpt/xpt Double Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Xylulose 5-Phosphate/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of D-Xylulose 5-Phosphate in Carbon Fixation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-xylulose 5-phosphate (Xu5P) is a key pentose phosphate intermediate that holds a central position in carbon metabolism. It serves as a critical link between the pentose phosphate pathway (PPP) and glycolysis, and plays an essential role in the carbon fixation pathways of photosynthetic organisms.[1] Beyond its metabolic functions, Xu5P has emerged as a crucial signaling molecule, regulating gene expression and enzyme activity in response to cellular carbohydrate status.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of Xu5P in carbon fixation, offering detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development endeavors.
D-Xylulose 5-Phosphate in Core Metabolic Pathways
Xu5P is a central player in two fundamental metabolic pathways: the Pentose Phosphate Pathway and the Calvin-Benson Cycle.
The Pentose Phosphate Pathway (PPP)
In the non-oxidative branch of the PPP, Xu5P is formed from its epimer, D-ribulose 5-phosphate, through a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase.[1] This epimerization is a vital step, providing the necessary substrate for the subsequent carbon-shuffling reactions.[1] Xu5P then serves as a two-carbon donor in reactions catalyzed by transketolase.[4] This enzyme transfers a two-carbon unit from Xu5P to an acceptor aldose, such as ribose 5-phosphate or erythrose 4-phosphate, leading to the formation of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, or fructose 6-phosphate and glyceraldehyde 3-phosphate, respectively.[4][5] These reversible reactions are fundamental for the interconversion of sugars with varying carbon chain lengths, thereby connecting the PPP with glycolysis.[1]
The Calvin-Benson Cycle
In photosynthetic organisms, Xu5P is an indispensable intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation.[1] During the regeneration phase of the cycle, a series of reactions, including those catalyzed by transketolase, regenerate the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). Transketolase, in a reaction opposite to that in the PPP, utilizes fructose 6-phosphate and glyceraldehyde 3-phosphate to produce erythrose 4-phosphate and xylulose 5-phosphate. Subsequently, Xu5P is converted to ribulose 5-phosphate by ribulose-5-phosphate 3-epimerase, which is then phosphorylated to regenerate RuBP.[6]
The Phosphoketolase Pathway
In some bacteria and fungi, Xu5P can be catabolized via the phosphoketolase pathway.[7] The key enzyme, xylulose-5-phosphate phosphoketolase (Xpk), catalyzes the irreversible cleavage of Xu5P in the presence of inorganic phosphate (Pi) to yield acetyl phosphate and glyceraldehyde 3-phosphate.[7] This pathway provides an alternative route for carbohydrate metabolism, particularly for the heterofermentative degradation of sugars.[8]
Quantitative Data
Enzyme Kinetic Parameters
The kinetic parameters of the key enzymes that metabolize D-xylulose 5-phosphate are crucial for understanding and modeling metabolic flux. The following tables summarize available kinetic data for transketolase and phosphoketolase from various organisms.
| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Cryptococcus neoformans | Phosphoketolase 2 (Xfp2) | D-Xylulose 5-phosphate | 15.9 ± 1.3 | 1.3 ± 0.04 | [9] |
| Bifidobacterium lactis | D-Xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase | D-Xylulose 5-phosphate | 0.28 | 15.6 | [9] |
| Lactobacillus plantarum | Phosphoketolase-2 | D-Xylulose 5-phosphate | 0.15 ± 0.02 | 2.1 ± 0.1 | [10] |
Table 1: Kinetic Parameters of Phosphoketolase with D-Xylulose 5-phosphate.
| Organism | Enzyme | Substrate | Km (mM) | Reference |
| Baker's Yeast | Transketolase | D-Xylulose 5-phosphate | Two Km values are measured in the presence of Ca2+ | [11] |
Table 2: Kinetic Parameters of Transketolase with D-Xylulose 5-phosphate. (Note: Vmax values were not explicitly provided in the cited source for direct comparison).
Intracellular Concentrations
The intracellular concentration of D-xylulose 5-phosphate can vary depending on the organism, growth conditions, and metabolic state.
| Organism | Condition | Metabolite Pool | Concentration (mM) | Reference |
| Escherichia coli | Glucose-fed, exponential growth | Pentose-P (includes Ribose-5-P, Ribulose-5-P, and Xylulose-5-P) | 1.3 | [12] |
| Tea Plant (Camellia sinensis L.) | Phosphorus deficient, moderate light | D-Xylulose-5P | Increased compared to full light | [13] |
Table 3: Intracellular Concentrations of D-Xylulose 5-phosphate and Related Metabolites.
Signaling Pathways and Regulatory Roles
Beyond its role as a metabolic intermediate, Xu5P acts as a key signaling molecule, particularly in the regulation of carbohydrate and lipid metabolism in mammals.
Activation of Carbohydrate Responsive Element-Binding Protein (ChREBP)
In response to high carbohydrate intake, increased flux through the pentose phosphate pathway leads to elevated levels of Xu5P. Xu5P allosterically activates protein phosphatase 2A (PP2A).[2][3] Activated PP2A then dephosphorylates the transcription factor Carbohydrate Responsive Element-Binding Protein (ChREBP).[2][3] Dephosphorylation of ChREBP promotes its translocation to the nucleus and enhances its DNA-binding activity, leading to the transcriptional activation of genes involved in glycolysis and lipogenesis.[14] This mechanism allows cells to convert excess carbohydrates into fatty acids for storage.
References
- 1. Yeast Organic Extraction for LC-MS [protocols.io]
- 2. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases [ouci.dntb.gov.ua]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 8. (PDF) Biochemical and Kinetic Characterization of Xylulose [research.amanote.com]
- 9. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Interactions between Phosphorus and Light Intensity on Metabolite Compositions in Tea Cultivar Longjing43 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Xylulose 5-Phosphate in the Regulation of the Pentose Phosphate Pathway and Beyond: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentose phosphate pathway (PPP) is a crucial metabolic route, central to the production of NADPH and precursors for nucleotide biosynthesis. Its regulation is intrinsically linked to the cell's metabolic state, particularly glucose availability. D-Xylulose 5-phosphate (Xu5P), an intermediate of the non-oxidative branch of the PPP, has emerged as a key signaling molecule that extends its regulatory influence beyond the PPP to coordinate glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the mechanisms by which Xu5P governs these pathways, with a focus on the activation of Protein Phosphatase 2A (PP2A) and the subsequent dephosphorylation and activation of the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades, offering a comprehensive resource for researchers in metabolism and drug development.
The Core Signaling Axis: D-Xylulose 5-Phosphate, PP2A, and ChREBP
Elevated glucose levels lead to an increased flux through the pentose phosphate pathway, resulting in the accumulation of Xu5P.[1][2] Xu5P acts as a critical allosteric activator of Protein Phosphatatase 2A (PP2A), a major serine/threonine phosphatase.[1][3][4][5] Specifically, Xu5P has been shown to activate a PP2A complex containing the ABδC subunits.[1][6][7]
This activation of PP2A by Xu5P is a central node in a signaling cascade that ultimately regulates gene expression. A key downstream target of this Xu5P-activated PP2A is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a master transcriptional regulator of glycolytic and lipogenic genes.[1][2][3][8] In its inactive state, ChREBP is phosphorylated at several key residues, including Ser-196 and Thr-666, which promotes its retention in the cytoplasm.[1][3][6][9]
The Xu5P-activated PP2A dephosphorylates ChREBP at these critical sites.[1][10][11] Dephosphorylation of Ser-196, located near the nuclear localization signal, facilitates the translocation of ChREBP from the cytoplasm into the nucleus.[1][9] Once in the nucleus, further dephosphorylation, including at Thr-666 within the basic-helix-loop-helix domain, enhances its DNA-binding activity to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes.[1][3][6] This leads to the transcriptional activation of genes involved in glycolysis (e.g., L-type pyruvate kinase, L-PK) and de novo lipogenesis (e.g., acetyl-CoA carboxylase, ACC; fatty acid synthase, FAS).[1][2]
It is important to note that while the role of Xu5P as a signaling molecule is well-supported, some studies suggest that glucose-6-phosphate (G6P) may also play a significant, or even primary, role in ChREBP activation, indicating a potentially more complex regulatory network.[12][13]
Signaling Pathway Diagram
Quantitative Data on Xu5P-Mediated Regulation
The cellular concentration of Xu5P is highly responsive to glucose availability. This section summarizes key quantitative findings from studies investigating the effects of Xu5P.
| Parameter | Condition | Value | Organism/Cell Type | Reference |
| Xu5P Concentration | Hepatocytes, 5.5 mM Glucose | ~5 nmol/g | Rat | [1] |
| Hepatocytes, 27.5 mM Glucose (after 15h) | ~43 nmol/g | Rat | [1] | |
| PP2A Activity | Cytosolic extract from fasted rat liver | Baseline | Rat | [1] |
| Cytosolic extract from high-carbohydrate fed rat liver | ~2.5-fold increase vs. fasted | Rat | [1] | |
| Desalted cytosolic extract from fasted rat liver + 50 µM Xu5P | Activity restored to high-carbohydrate fed levels | Rat | [1] | |
| ChREBP Nuclear Translocation | Hepatocytes, 5.5 mM Glucose | Predominantly cytosolic | Rat | [1][9] |
| Hepatocytes, 27.5 mM Glucose (after 10h) | Maximal nuclear localization | Rat | [1] | |
| Half-maximal nuclear translocation | ~5 hours in 27.5 mM Glucose | Rat | [1] | |
| Target Gene Expression (L-PK) | Hepatocytes, 5.5 mM Glucose | Basal expression | Rat | [1] |
| Hepatocytes, 27.5 mM Glucose (after 15h) | Maximal transcription | Rat | [1] | |
| Half-maximal transcription | ~10 hours in 27.5 mM Glucose | Rat | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Xu5P-mediated regulation of the pentose phosphate pathway and associated signaling.
Quantification of D-Xylulose 5-Phosphate by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of Xu5P in cellular extracts.
Materials:
-
Ice-cold 80% methanol
-
LC-MS/MS system
-
HILIC or anion-exchange chromatography column
-
Xu5P standard
-
Internal standard (e.g., uniformly 13C-labeled Xu5P)
Procedure:
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating culture medium and adding ice-cold 80% methanol to the cell monolayer.
-
Scrape cells and collect the cell suspension.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Add a known concentration of the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a HILIC or anion-exchange column with an appropriate gradient.
-
Detect Xu5P using multiple reaction monitoring (MRM) in negative ion mode, monitoring a specific precursor-product ion transition (e.g., m/z 229 -> m/z 97).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the Xu5P standard.
-
Quantify the amount of Xu5P in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Protein Phosphatase 2A (PP2A) Activity Assay
This protocol outlines a method to measure PP2A activity in cell lysates, particularly its activation by Xu5P.
Materials:
-
Cell lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0, with protease inhibitors)
-
Synthetic phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Kit
-
Xu5P solution
-
PP2A inhibitor (e.g., Okadaic acid)
-
96-well microplate
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
For testing the effect of Xu5P, add varying concentrations of Xu5P to the respective wells.
-
Include a negative control with a PP2A inhibitor (e.g., 1 nM okadaic acid) to determine PP2A-specific activity.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green reagent according to the manufacturer's instructions.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of phosphate released in each sample.
-
PP2A activity is expressed as pmol of phosphate released per minute per mg of protein.
-
Analysis of ChREBP Phosphorylation by Western Blotting
This protocol describes the detection of changes in ChREBP phosphorylation status.
Materials:
-
Cell lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-total ChREBP and anti-phospho-ChREBP (specific for the site of interest, e.g., Ser-196)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ChREBP) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total ChREBP antibody to normalize for the total amount of ChREBP protein.
-
Quantify band intensities to determine the relative change in phosphorylation.
-
ChREBP Nuclear Translocation Assay by Immunofluorescence
This protocol allows for the visualization and quantification of ChREBP movement into the nucleus.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-ChREBP
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the desired stimuli (e.g., low vs. high glucose).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with the primary anti-ChREBP antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of ChREBP in multiple cells to determine the nuclear-to-cytoplasmic ratio.
-
Analysis of ChREBP Target Gene Expression by qRT-PCR
This protocol details the measurement of mRNA levels of ChREBP target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for ChREBP target genes (e.g., PKLR, FASN, ACACA) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the gene of interest and the housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Logical and Workflow Diagrams
Experimental Workflow for Investigating Xu5P-Mediated Gene Regulation
Conclusion
D-Xylulose 5-phosphate is a key metabolic regulator that links glucose metabolism via the pentose phosphate pathway to the transcriptional control of glycolysis and lipogenesis. The activation of PP2A by Xu5P and the subsequent dephosphorylation of ChREBP represent a critical signaling axis for cellular adaptation to high glucose conditions. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and professionals in the fields of metabolic diseases and drug development. Further investigation into the interplay between Xu5P and other signaling molecules like G6P will undoubtedly provide a more complete picture of this intricate regulatory network and may reveal novel therapeutic targets for conditions such as non-alcoholic fatty liver disease and type 2 diabetes.
References
- 1. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of carbohydrate response element binding protein (ChREBP) by ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Regulation of Nuclear Localization of Carbohydrate-response Element-binding Protein (ChREBP): ROLE OF AMP AS AN ALLOSTERIC INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | PP2A-mediated dephosphorylation of key metabolic factors [reactome.org]
- 11. PP2A-mediated dephosphorylation of key metabolic factors | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E [jstage.jst.go.jp]
- 13. The Role of Carbohydrate Response Element Binding Protein in Intestinal and Hepatic Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
D-Xylulose 5-Phosphate: A Tale of Two Metabolisms in Yeast and Mammals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a central metabolic route in both yeast and mammals. While the core reactions of the PPP are conserved, the context, regulation, and broader implications of Xu5P metabolism diverge significantly between these organisms. In mammals, Xu5P has emerged as a critical signaling molecule, linking carbohydrate metabolism to lipogenesis through the activation of protein phosphatase 2A (PP2A) and the transcription factor ChREBP. In the yeast Saccharomyces cerevisiae, a Crabtree-positive organism, the focus on Xu5P metabolism is often intertwined with metabolic engineering efforts to enable efficient utilization of xylose, a pentose sugar abundant in lignocellulosic biomass. This guide provides a comprehensive technical overview of Xu5P metabolism in yeast versus mammalian systems, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the key pathways. Understanding these differences is crucial for researchers in fields ranging from metabolic engineering and biotechnology to drug development for metabolic diseases.
Introduction to D-Xylulose 5-Phosphate
D-xylulose 5-phosphate is a five-carbon ketose sugar phosphate that occupies a central position in the non-oxidative branch of the pentose phosphate pathway.[1] It is formed from its epimer, D-ribulose 5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase. Xu5P serves as a two-carbon donor in a reaction catalyzed by transketolase, a key enzyme that links the PPP with glycolysis.[1] This reaction, which also involves an aldose acceptor such as ribose 5-phosphate or erythrose 4-phosphate, allows for the interconversion of sugar phosphates and the production of glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate.[1]
D-Xylulose 5-Phosphate in Yeast Metabolism
In the well-studied yeast Saccharomyces cerevisiae, the pentose phosphate pathway plays a crucial role in providing NADPH for reductive biosynthesis and the precursor for nucleotide synthesis, ribose 5-phosphate. However, under fermentative conditions on glucose, the flux through the PPP is generally considered to be a minor fraction of the total glucose catabolism.[2][3]
A significant area of research concerning Xu5P in yeast revolves around the metabolic engineering of strains to utilize D-xylose.[4] Wild-type S. cerevisiae cannot efficiently metabolize xylose.[5][6] Engineered strains are typically equipped with a heterologous pathway to convert xylose into D-xylulose, which can then be phosphorylated to Xu5P by the endogenous xylulokinase (Xks1) and enter the PPP.[5][7]
Two primary heterologous pathways are employed:
-
Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH) Pathway: This pathway, often sourced from xylose-utilizing yeasts like Scheffersomyces stipitis, involves the reduction of xylose to xylitol by XR, followed by the oxidation of xylitol to D-xylulose by XDH.[5][8]
-
Xylose Isomerase (XI) Pathway: This pathway, typically from bacterial sources, directly isomerizes xylose to D-xylulose.[4][5]
Overexpression of the xylulokinase gene (XKS1) is often necessary to prevent the accumulation of D-xylulose and to channel the carbon flux efficiently into the PPP.[9][10] However, excessively high xylulokinase activity can lead to ATP depletion and growth inhibition, highlighting the need for balanced pathway expression.[10]
Signaling in Engineered Yeast
In engineered xylose-fermenting yeast, the cellular signaling response to xylose is a critical factor influencing metabolic efficiency. Studies have shown that S. cerevisiae does not perceive xylose as a fermentable sugar in the same way it senses glucose.[5][11] The main glucose signaling pathways, including the Snf3p/Rgt2p, SNF1/Mig1p, and cAMP/PKA pathways, respond to high concentrations of xylose in a manner similar to low concentrations of glucose.[6][7] This can lead to a suboptimal metabolic response, characterized by a respiratory-like metabolism even under fermenting conditions.[11] Engineering these signaling pathways is an active area of research to improve xylose utilization rates.[5]
D-Xylulose 5-Phosphate in Mammalian Metabolism
In mammalian cells, the pentose phosphate pathway and Xu5P metabolism are integral to cellular homeostasis, providing NADPH for antioxidant defense and reductive biosynthesis, as well as precursors for nucleotide synthesis.[12] A distinguishing feature of mammalian Xu5P metabolism is its role as a key signaling molecule in the liver, linking high carbohydrate intake to the activation of lipogenesis.[13][14]
The Xu5P-PP2A-ChREBP Signaling Pathway
When glucose levels are high, the increased flux through the PPP leads to an accumulation of Xu5P.[13] Xu5P acts as an allosteric activator of protein phosphatase 2A (PP2A).[13][14][15] This activation of PP2A has two major downstream effects:
-
Activation of Glycolysis: PP2A dephosphorylates and activates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This leads to an increase in the concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[13]
-
Activation of Lipogenesis: PP2A dephosphorylates the carbohydrate-responsive element-binding protein (ChREBP), a master transcriptional regulator of lipogenic genes.[13][14] Dephosphorylation of ChREBP at specific serine residues promotes its translocation into the nucleus and enhances its DNA-binding activity, leading to the increased transcription of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[13][14]
Recent studies have also suggested a role for glucose 6-phosphate in the activation of ChREBP, indicating a potentially more complex regulatory network.[16][17]
Quantitative Data Comparison
The following tables summarize available quantitative data for key enzymes and metabolites in D-xylulose 5-phosphate metabolism in yeast and mammalian systems. It is important to note that direct comparisons are challenging due to variations in experimental conditions, organisms, and assay methods.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km | Vmax / kcat | Reference(s) |
| Transketolase | Saccharomyces cerevisiae | D-xylulose 5-phosphate | >1.2 mM (mutant) | - | [18] |
| Saccharomyces cerevisiae | Ribose 5-phosphate | - | - | [18] | |
| Mouse brain | D-xylulose 5-phosphate | 120 µM | 5.7 nmol/min/mg protein | [19] | |
| Mouse brain | Ribose 5-phosphate | 330 µM | 5.7 nmol/min/mg protein | [19] | |
| Xylulokinase | Saccharomyces cerevisiae | D-xylulose | 310 ± 10 µM | 640 nkat/mg | [20][21] |
| Human | D-xylulose | 24 ± 3 µM | 35 ± 5 s-1 | [22][23] |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Organism/Cell Type | Condition | Concentration | Reference(s) |
| D-xylulose 5-phosphate | Saccharomyces cerevisiae | Anaerobic, xylose feed | Flux dependent | [24] |
| Rat liver | High carbohydrate diet | Increased | [13] |
Experimental Protocols
Transketolase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This protocol is adapted for both yeast and mammalian cell extracts.
Principle: The transketolase-catalyzed reaction produces glyceraldehyde 3-phosphate (G3P). G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and DHAP is reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM MgCl2
-
Thiamine pyrophosphate (TPP) solution: 10 mM
-
D-xylulose 5-phosphate solution: 50 mM
-
D-ribose 5-phosphate solution: 50 mM
-
NADH solution: 10 mM
-
Coupling enzyme mix: Triosephosphate isomerase (TPI, ~500 units/mL) and glycerol-3-phosphate dehydrogenase (GPDH, ~50 units/mL) in Assay Buffer
-
Cell/Tissue Lysate: Prepared in a suitable lysis buffer containing protease inhibitors.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
10 µL TPP solution
-
20 µL D-ribose 5-phosphate solution
-
10 µL NADH solution
-
10 µL Coupling enzyme mix
-
-
Add 50-100 µL of cell/tissue lysate to the cuvette and incubate for 5 minutes at 30°C to allow for temperature equilibration and to consume any endogenous G3P.
-
Initiate the reaction by adding 20 µL of D-xylulose 5-phosphate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Enzyme activity is expressed as units per milligram of protein (1 unit = 1 µmol of NADH oxidized per minute).
Xylulokinase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This protocol is adapted for both yeast and mammalian cell extracts.
Principle: The xylulokinase-catalyzed phosphorylation of D-xylulose consumes ATP. The resulting ADP is re-phosphorylated to ATP by pyruvate kinase (PK), which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl
-
ATP solution: 100 mM
-
Phosphoenolpyruvate (PEP) solution: 50 mM
-
NADH solution: 10 mM
-
D-xylulose solution: 100 mM
-
Coupling enzyme mix: Pyruvate kinase (PK, ~200 units/mL) and lactate dehydrogenase (LDH, ~300 units/mL) in Assay Buffer
-
Cell/Tissue Lysate: Prepared in a suitable lysis buffer containing protease inhibitors.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
20 µL ATP solution
-
20 µL PEP solution
-
10 µL NADH solution
-
10 µL Coupling enzyme mix
-
-
Add 50-100 µL of cell/tissue lysate to the cuvette and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of D-xylulose solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Enzyme activity is expressed as units per milligram of protein.
Metabolic Flux Analysis (MFA) using 13C-labeled Glucose
Principle: Cells are cultured in the presence of a 13C-labeled glucose tracer. The isotopic labeling patterns of intracellular metabolites, including those in the pentose phosphate pathway, are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These labeling patterns are then used to calculate the relative fluxes through different metabolic pathways.
Materials:
-
Cell culture medium with a defined glucose concentration.
-
13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose).
-
Quenching solution (e.g., 60% methanol, -20°C).
-
Extraction solution (e.g., 80% methanol, -80°C).
-
LC-MS/MS or GC-MS system.
Procedure (General Workflow):
-
Cell Culture: Culture yeast or mammalian cells to a steady metabolic state.
-
Labeling: Switch the culture medium to one containing the 13C-labeled glucose tracer and continue the culture for a period sufficient to reach isotopic steady state.
-
Quenching: Rapidly quench metabolic activity by adding cold quenching solution.
-
Extraction: Extract intracellular metabolites using a cold extraction solution.
-
Sample Analysis: Analyze the isotopic labeling patterns of PPP intermediates (e.g., ribose 5-phosphate, sedoheptulose 7-phosphate) and glycolytic intermediates in the cell extracts using MS.
-
Flux Calculation: Use metabolic flux analysis software to fit the experimental labeling data to a metabolic model and calculate the intracellular fluxes.
Visualizing the Pathways
The following diagrams illustrate the key pathways involving D-xylulose 5-phosphate in yeast and mammalian cells.
Caption: Engineered D-xylose metabolism in Saccharomyces cerevisiae.
Caption: D-Xylulose 5-phosphate signaling in mammalian cells.
Conclusion and Future Directions
The study of D-xylulose 5-phosphate metabolism reveals fascinating divergences between yeast and mammalian systems, reflecting their distinct evolutionary paths and metabolic priorities. In mammals, Xu5P acts as a sophisticated signaling molecule, fine-tuning the balance between energy utilization and storage in response to nutrient availability. This pathway presents attractive targets for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. In yeast, while the core PPP is conserved, the practical importance of Xu5P metabolism is most evident in the context of metabolic engineering for the production of biofuels and biochemicals from renewable feedstocks.
Future research will likely focus on several key areas. In mammalian systems, a deeper understanding of the regulatory nuances of the Xu5P-PP2A-ChREBP axis, including the potential interplay with other signaling molecules like glucose 6-phosphate, will be crucial. For yeast, the development of synthetic signaling circuits that can appropriately sense and respond to xylose, thereby optimizing metabolic flux, remains a significant challenge. The application of advanced techniques such as quantitative proteomics, metabolomics, and sophisticated metabolic flux analysis will be instrumental in unraveling the remaining complexities of D-xylulose 5-phosphate metabolism in both yeast and mammals, paving the way for novel therapeutic and biotechnological applications.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]
- 5. Exploring the xylose paradox in Saccharomyces cerevisiae through in vivo sugar signalomics of targeted deletants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the effect of d-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Xylulokinase activity in various yeasts including Saccharomyces cerevisiae containing the cloned xylulokinase gene. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers [mdpi.com]
- 12. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. His103 in yeast transketolase is required for substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic studies of mouse brain transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intracellular fluxes in a recombinant xylose-utilizing Saccharomyces cerevisiae cultivated anaerobically at different dilution rates and feed concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads: An In-depth Technical Guide to the Fate of D-Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylulose 5-phosphate (Xu5P) stands as a critical nexus in cellular metabolism, positioned at the heart of the pentose phosphate pathway (PPP) with profound implications for biosynthetic processes, redox balance, and metabolic regulation. This technical guide provides a comprehensive overview of the synthesis, utilization, and regulatory functions of Xu5P. We delve into the enzymatic pathways that govern its formation and degradation, present quantitative data on enzyme kinetics and metabolite concentrations, and offer detailed experimental protocols for the study of this pivotal intermediate. Through illustrative diagrams and structured data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the metabolic fate of D-Xylulose 5-phosphate and its significance in health and disease.
Introduction
D-Xylulose 5-phosphate is a five-carbon ketose phosphate that serves as a central intermediate in the non-oxidative branch of the pentose phosphate pathway.[1][2] Its metabolic significance extends beyond its role as a mere intermediate; it is a key substrate for carbon-shuffling reactions catalyzed by transketolase and phosphoketolase, and it functions as a crucial signaling molecule in the regulation of glycolysis and lipogenesis.[1][3] A comprehensive understanding of the metabolic fate of Xu5P is therefore essential for research in areas ranging from metabolic diseases and cancer to biotechnology.
Synthesis of D-Xylulose 5-Phosphate
The primary route for D-Xylulose 5-phosphate synthesis is through the epimerization of D-Ribulose 5-phosphate, a product of the oxidative phase of the pentose phosphate pathway.[2] Additionally, Xu5P can be generated from the metabolism of D-xylose, a major component of hemicellulose.
From the Pentose Phosphate Pathway
In the non-oxidative phase of the PPP, D-Ribulose 5-phosphate is reversibly converted to D-Xylulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase (EC 5.1.3.1).[2][4] This reaction is crucial for providing the necessary substrate for the subsequent transketolase reactions.[2]
From D-Xylose
Microorganisms such as bacteria and fungi can utilize D-xylose as a carbon source, converting it to Xu5P to be funneled into the central carbon metabolism.[5] The pathway for D-xylose conversion to D-xylulose differs between prokaryotes and eukaryotes:
-
Bacteria: Employ a single enzymatic step where xylose isomerase (EC 5.3.1.5) directly converts D-xylose to D-xylulose.[5]
-
Fungi and Yeasts: Utilize a two-step process involving xylose reductase (EC 1.1.1.307) to reduce D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (EC 1.1.1.B19).[5]
Following its formation, D-xylulose is then phosphorylated to D-Xylulose 5-phosphate by the enzyme xylulokinase (EC 2.7.1.17), an ATP-dependent reaction.[6][7]
Metabolic Fates of D-Xylulose 5-Phosphate
D-Xylulose 5-phosphate is a versatile metabolite that can be channeled into several key metabolic pathways, primarily through the action of two key enzymes: transketolase and phosphoketolase.
The Transketolase Reactions
Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[8] D-Xylulose 5-phosphate serves as the primary ketol donor in two crucial reversible reactions within the non-oxidative PPP:
-
Reaction with D-Ribose 5-phosphate: Transketolase transfers a two-carbon unit from Xu5P to D-Ribose 5-phosphate, yielding D-Sedoheptulose 7-phosphate and D-Glyceraldehyde 3-phosphate .[9]
-
Reaction with D-Erythrose 4-phosphate: Transketolase transfers a two-carbon unit from Xu5P to D-Erythrose 4-phosphate, producing D-Fructose 6-phosphate and D-Glyceraldehyde 3-phosphate .[10]
These reactions are fundamental for the interconversion of sugar phosphates and link the pentose phosphate pathway with glycolysis.[8]
The Phosphoketolase Pathway
In some bacteria and fungi, D-Xylulose 5-phosphate can be catabolized via the phosphoketolase pathway.[11][12] The enzyme phosphoketolase (EC 4.1.2.9) cleaves Xu5P in the presence of inorganic phosphate (Pi) to produce acetyl-phosphate and D-Glyceraldehyde 3-phosphate .[13][14] This pathway provides a means to generate acetyl-CoA from pentoses, which can then be used for energy production or biosynthesis.[11]
Regulatory Role of D-Xylulose 5-Phosphate
Beyond its role as a metabolic intermediate, D-Xylulose 5-phosphate acts as a key signaling molecule, particularly in the regulation of carbohydrate and lipid metabolism in mammals.[3] Xu5P allosterically activates protein phosphatase 2A (PP2A) .[15] This activation of PP2A leads to the dephosphorylation and subsequent activation of the transcription factor carbohydrate-responsive element-binding protein (ChREBP) .[2] Activated ChREBP translocates to the nucleus and promotes the expression of genes involved in glycolysis and de novo lipogenesis.[2][16]
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| D-Xylulokinase | Homo sapiens | D-Xylulose | 24 ± 3 µM | 35 ± 5 s-1 | [6][17] |
| D-Xylulokinase | Saccharomyces cerevisiae | D-Xylulose | 310 ± 10 µM | - | [18] |
| Phosphoketolase 2 (Xfp2) | Cryptococcus neoformans | D-Xylulose 5-phosphate | Exhibits substrate cooperativity | - | [13][19] |
Metabolite Production
| Product | Starting Material | System | Yield | Reference |
| D-Xylulose 5-phosphate | 50 mM D-Xylose | Optimized two-enzyme in vitro system | 32 mM | [20][21] |
Allosteric Regulation
| Enzyme | Effector | Effect | IC50 / Ka | Reference |
| Phosphoketolase 2 (Xfp2) | ATP | Inhibition | 0.6 mM | [22] |
| Phosphoketolase 2 (Xfp2) | AMP | Activation | 20 µM increases activity by 24.8% | [22] |
Experimental Protocols
Assay for Transketolase Activity
This protocol is based on a coupled enzymatic assay where the production of glyceraldehyde-3-phosphate is measured.[23]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate Solution: 50 mM D-Ribose 5-phosphate, 50 mM D-Xylulose 5-phosphate
-
Coupling Enzyme Mix: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH) in assay buffer
-
NADH Solution: 10 mM NADH in assay buffer
-
Thiamine Pyrophosphate (TPP) Solution: 5 mM TPP in assay buffer
-
Sample: Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADH Solution, and Coupling Enzyme Mix in a 96-well plate.
-
Add the sample (lysate) to the reaction mixture.
-
Add TPP solution to the wells.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader at 37°C.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Assay for Phosphoketolase Activity
This protocol is based on the hydroxamate method, which detects the formation of acetyl-phosphate.[13][24]
Materials:
-
Reaction Buffer: 150 mM Potassium phosphate buffer, pH 6.5
-
Substrate: 25 mM D-Xylulose 5-phosphate
-
Cofactor Solution: 1 mM Thiamine pyrophosphate, 5 mM MgCl2
-
Stopping Reagent: 2 M Hydroxylamine hydrochloride, pH 6.5
-
Colorimetric Reagent: Ferric chloride solution (e.g., 10% FeCl3 in 0.1 M HCl)
-
Sample: Purified enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, Substrate, and Cofactor Solution.
-
Add the sample to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Stopping Reagent.
-
Add the Colorimetric Reagent. The ferric-acetyl-hydroxamate complex formed has a characteristic absorbance that can be measured spectrophotometrically (e.g., at 540 nm).
-
Quantify the acetyl-phosphate produced using a standard curve.
Quantification of D-Xylulose 5-Phosphate by LC-MS/MS
This protocol provides a general framework for the quantification of Xu5P in biological samples.[25]
Sample Preparation:
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and proteins.
-
Dry the supernatant and resuspend in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable column for polar metabolites, such as an anion-exchange or HILIC column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-Xylulose 5-phosphate (and an internal standard) for sensitive and specific quantification.
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of D-Xylulose 5-phosphate.
Experimental Workflow for Transketolase Assay
Caption: Workflow for the transketolase activity assay.
Conclusion
D-Xylulose 5-phosphate is a metabolite of profound importance, acting as a central hub in carbon metabolism and as a key regulator of metabolic gene expression. Its synthesis from both the pentose phosphate pathway and exogenous D-xylose highlights its role in integrating different carbon sources into the central metabolic network. The subsequent fate of Xu5P through the transketolase and phosphoketolase pathways underscores its versatility in contributing to both anabolic and catabolic processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of D-Xylulose 5-phosphate in cellular physiology and its potential as a therapeutic target in various diseases. A deeper understanding of the metabolic fate of Xu5P will undoubtedly continue to yield valuable insights into the complex and interconnected nature of cellular metabolism.
References
- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylulokinase - Wikipedia [en.wikipedia.org]
- 8. Transketolase - Wikipedia [en.wikipedia.org]
- 9. Reactome | ribose 5-phosphate + xylulose 5-phosphate <=> sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate [reactome.org]
- 10. Reactome | xylulose 5-phosphate + D-erythrose 4-phosphate <=> D-glyceraldehyde 3-phosphate + D-fructose 6-phosphate [reactome.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Expression of the Xylulose 5-Phosphate Phosphoketolase Gene, xpkA, from Lactobacillus pentosus MD363 Is Induced by Sugars That Are Fermented via the Phosphoketolase Pathway and Is Repressed by Glucose Mediated by CcpA and the Mannose Phosphoenolpyruvate Phosphotransferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoketolase - Wikipedia [en.wikipedia.org]
- 15. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy D-Xylulose 5-phosphate | 4212-65-1 [smolecule.com]
- 17. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical and kinetic characterization of xylulose 5-phosphate/fructose 6-phosphate phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. | Sigma-Aldrich [sigmaaldrich.com]
The Regulatory Nexus: D-Xylulose 5-Phosphate's Pivotal Role in Glycolytic Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylulose 5-phosphate (Xu5P), a key intermediate of the pentose phosphate pathway (PPP), has emerged as a critical signaling molecule in the regulation of glycolysis and lipogenesis. This technical guide provides a comprehensive exploration of the molecular mechanisms by which Xu5P governs glycolytic flux. Central to this regulation is the activation of Protein Phosphatase 2A (PP2A), which in turn modulates the activity of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) and the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP). This document details the signaling cascades, presents quantitative data, outlines key experimental protocols, and provides visual representations of the involved pathways to serve as a resource for researchers in metabolic diseases and drug discovery.
Introduction
The intricate regulation of glycolysis is paramount for maintaining cellular energy homeostasis. While the roles of allosteric effectors like ATP and citrate are well-established, the signaling networks that coordinate glycolysis with other metabolic pathways are still being fully elucidated. D-Xylulose 5-phosphate (Xu5P), an intermediate of the pentose phosphate pathway, has been identified as a key integrator of cellular carbohydrate status with the control of glycolysis and lipogenesis.[1] This guide delves into the multifaceted regulatory functions of Xu5P, focusing on its interactions with key enzymatic and transcriptional players that govern the rate of glucose catabolism.
The Core Regulatory Mechanism: Xu5P and Protein Phosphatase 2A (PP2A)
The primary mechanism by which Xu5P exerts its regulatory effects on glycolysis is through the allosteric activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase.[1] This activation is specific to a particular heterotrimeric form of PP2A.[1]
Activation of PP2A by Xu5P
Xu5P acts as a signaling molecule, indicating high glucose flux through the pentose phosphate pathway. It binds to and activates a specific isoform of PP2A, leading to the dephosphorylation of key downstream targets. The activation of PP2A by Xu5P is a critical node in the feed-forward regulation of glucose metabolism.
Downstream Effects of Xu5P-Mediated PP2A Activation
The activation of PP2A by Xu5P initiates a cascade of events that ultimately upregulate glycolysis. This is primarily achieved through two main branches of the signaling pathway: the regulation of PFK-2/FBPase-2 and the activation of ChREBP.
Regulation of PFK-2/FBPase-2 and Fructose 2,6-bisphosphate Levels
The bifunctional enzyme PFK-2/FBPase-2 is a key regulator of glycolysis through its product, fructose 2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] The activity of PFK-2/FBPase-2 is controlled by its phosphorylation state.
-
Phosphorylation: Inactivates the kinase domain (PFK-2) and activates the phosphatase domain (FBPase-2), leading to a decrease in F2,6BP levels.
-
Dephosphorylation: Xu5P-activated PP2A dephosphorylates PFK-2/FBPase-2, which activates the PFK-2 kinase domain.[1] This leads to an increase in the synthesis of F2,6BP.
The resulting rise in F2,6BP levels strongly activates PFK-1, a key rate-limiting enzyme in glycolysis, thereby increasing the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate and accelerating glycolytic flux.
Activation of Carbohydrate Response Element-Binding Protein (ChREBP)
ChREBP is a master transcriptional regulator that upregulates the expression of genes involved in glycolysis and de novo lipogenesis. Its activity is also regulated by phosphorylation.
-
Phosphorylation: Phosphorylated ChREBP is retained in the cytoplasm and is inactive.
-
Dephosphorylation: Xu5P-activated PP2A dephosphorylates ChREBP at key serine residues (e.g., Ser196 and Thr666), promoting its translocation to the nucleus.[1][2]
Once in the nucleus, dephosphorylated ChREBP binds to carbohydrate response elements (ChoREs) in the promoters of target genes, activating their transcription. This leads to a long-term increase in the capacity of the cell to perform glycolysis and synthesize lipids.
It is important to note that the role of Xu5P in ChREBP activation is a subject of ongoing research, with some studies suggesting that glucose 6-phosphate (G6P) may be the primary signaling molecule for ChREBP activation, challenging the Xu5P/PP2A-dependent model.[3][4][5]
Quantitative Data
The following table summarizes key quantitative data related to the regulatory role of Xu5P in glycolysis.
| Parameter | Value | Organism/System | Reference |
| D-Xylulose 5-Phosphate Concentration | |||
| 48 h starved | 3.8 ± 0.3 nmol/g | Rat Liver | [1] |
| Ad libitum feeding | 8.6 ± 0.3 nmol/g | Rat Liver | [1] |
| Meal feeding (fat-free diet) | 66.3 ± 8.3 nmol/g | Rat Liver | [1] |
| PP2A Activation by Xu5P | |||
| Ka for Xu5P | 20 µM | Rat Liver PP2A | [6] |
| PFK-2/FBPase-2 Dephosphorylation by PP2A | |||
| Km for PFK-2/FBPase-2 | 0.8 µM | Rat Liver PP2A | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Xu5P-Mediated Glycolysis Regulation
References
- 1. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose 6-phosphate, rather than xylulose 5-phosphate, is required for the activation of ChREBP in response to glucose in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of site‐specific dephosphorylation and kinase opposition imposed by PP2A regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of a novel xylulose 5-phosphate-activated protein phosphatase catalyzing dephosphorylation of fructose-6-phosphate,2-kinase:fructose-2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Xylulose 5-Phosphate: A Pivotal Intermediate in the Pentose Phosphate Pathway and an Indirect Precursor for Nucleotide Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of D-xylulose 5-phosphate (Xu5P) as a key intermediate in the pentose phosphate pathway (PPP) and its indirect contribution to nucleotide biosynthesis. This document details the metabolic context of Xu5P, presents quantitative data on relevant metabolites and enzymes, outlines detailed experimental protocols for its study, and provides visual representations of the associated biochemical pathways and workflows.
Introduction: The Central Role of the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis.[1] It is crucial for maintaining cellular homeostasis by providing two main products: NADPH, which is essential for reductive biosynthesis and antioxidant defense, and ribose 5-phosphate (R5P), the direct precursor for the synthesis of nucleotides and nucleic acids.[1][2] The PPP is divided into an oxidative and a non-oxidative branch. D-xylulose 5-phosphate is a key intermediate in the non-oxidative branch, where it participates in a series of carbon-shuffling reactions that link the PPP with glycolysis.[2][3]
D-Xylulose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway
D-xylulose 5-phosphate is formed from its epimer, D-ribulose 5-phosphate (Ru5P), in a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase.[2][4] Ru5P itself is the product of the oxidative phase of the PPP. Once formed, Xu5P serves as a two-carbon donor in reactions catalyzed by transketolase.[2][5] These reactions are central to the non-oxidative PPP and allow for the regeneration of glycolytic intermediates, such as fructose 6-phosphate and glyceraldehyde 3-phosphate, from pentose phosphates.[2] This interconnectivity allows the cell to adapt the output of the PPP to its metabolic needs, balancing the requirement for NADPH and nucleotide precursors.
The primary route for Xu5P to contribute to nucleotide biosynthesis is through its connection to the pool of pentose phosphates that can be converted to R5P. While not a direct precursor itself, the reversible nature of the non-oxidative PPP reactions allows carbon flux from Xu5P to be channeled towards the synthesis of R5P, which is then converted to phosphoribosyl pyrophosphate (PRPP), a key activated sugar used in the synthesis of both purine and pyrimidine nucleotides.[6][7][8]
Quantitative Data
Understanding the quantitative aspects of the pentose phosphate pathway is crucial for evaluating its contribution to nucleotide biosynthesis under various physiological and pathological conditions. The following tables summarize key quantitative data related to PPP intermediates and the enzymes involved in their metabolism.
Table 1: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates
| Metabolite | Cell/Tissue Type | Condition | Concentration (nmol/g or other specified unit) | Reference(s) |
| D-Xylulose 5-phosphate | Rat Liver | 48 h starved | 3.8 ± 0.3 nmol/g | [9] |
| Rat Liver | Ad libitum feeding | 8.6 ± 0.3 nmol/g | [9] | |
| Rat Liver | Meal feeding (fat-free diet) | 66.3 ± 8.3 nmol/g | [9] | |
| D-Ribulose 5-phosphate | Rat Liver | 48 h starved | 3.4 ± 0.3 nmol/g | [9] |
| Rat Liver | Ad libitum feeding | 5.8 ± 0.2 nmol/g | [9] | |
| Rat Liver | Meal feeding (fat-free diet) | 37.1 ± 5.3 nmol/g | [9] | |
| D-Ribose 5-phosphate & Sedoheptulose 7-phosphate (combined) | Rat Liver | 48 h starved | 29.3 ± 0.3 nmol/g | [9] |
| Rat Liver | Ad libitum feeding | 38.2 ± 1.2 nmol/g | [9] | |
| Rat Liver | Meal feeding (fat-free diet) | 108.2 ± 14.5 nmol/g | [9] | |
| Ribose-5-phosphate | Clear Cell-Renal Cell Carcinoma | - | Significantly Higher vs. Normal | [10] |
| Ribulose-5-phosphate / Xylulose-5-phosphate | Clear Cell-Renal Cell Carcinoma | - | Significantly Higher vs. Normal | [10] |
| Sedoheptulose-7-phosphate | Clear Cell-Renal Cell Carcinoma | - | Significantly Higher vs. Normal | [10] |
Table 2: Kinetic Parameters of Key Enzymes in the Non-Oxidative Pentose Phosphate Pathway
| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference(s) |
| Ribulose-5-phosphate 3-epimerase | Human Erythrocytes | D-Ribulose 5-phosphate | Exhibits cooperative binding | - | [11] |
| E. coli | D-Ribulose 5-phosphate | 0.24 mM | - | [12] | |
| Ribose-5-phosphate Isomerase B | Trypanosoma cruzi | D-Ribose 5-phosphate | 4 mM | - | [5] |
| Trypanosoma cruzi | D-Ribulose 5-phosphate | 1.4 mM | - | [5] | |
| Transketolase (holoenzyme) | Baker's Yeast | D-Xylulose 5-phosphate | Two Km values in the presence of Ca2+ | Vmax decreases with substrate binding to the second active site | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the workflows for their investigation is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these relationships.
Caption: The Pentose Phosphate Pathway and its link to Nucleotide Biosynthesis.
Caption: Workflow for Quantification of PPP Metabolites by LC-MS/MS.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of D-xylulose 5-phosphate and its role in nucleotide biosynthesis.
Quantification of Pentose Phosphate Pathway Intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a method for the comprehensive quantitative analysis of PPP intermediates, including D-xylulose 5-phosphate.[10][13]
5.1.1. Materials and Reagents
-
Cell culture or tissue samples
-
Isotope-coded derivatization reagents
-
Internal standards for each PPP metabolite
-
Methanol, HPLC-grade
-
Water, HPLC-grade
-
Formic acid, LC-MS grade
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase chromatography column
5.1.2. Sample Preparation
-
Metabolite Extraction: Harvest cells or tissue and immediately quench metabolic activity by adding a cold solvent, typically 80% methanol.
-
Internal Standard Spiking: Add a known amount of a mixture of stable isotope-labeled internal standards corresponding to the PPP intermediates of interest to each sample.
-
Homogenization and Centrifugation: Homogenize the samples and centrifuge to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
5.1.3. In Vitro Derivatization
-
Dry the extracted metabolites under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extracts and the corresponding internal standards in the derivatization buffer.
-
Add the isotope-coded derivatization reagent to both the experimental samples and the internal standards in separate reactions. These reagents increase the hydrophobicity of the sugar phosphates, improving their retention on reversed-phase columns.[13]
-
Incubate the reactions to ensure complete derivatization.
-
Mix the derivatized experimental sample and the corresponding derivatized internal standard.
5.1.4. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the mixed sample onto a reversed-phase HPLC column. Use a gradient of an appropriate mobile phase (e.g., water with formic acid and acetonitrile with formic acid) to separate the derivatized PPP intermediates.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, specific precursor-to-product ion transitions are monitored for both the native and the isotope-labeled internal standard.
5.1.5. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous metabolite and its corresponding isotope-labeled internal standard.
-
Calculate the ratio of the peak area of the endogenous metabolite to the peak area of the internal standard.
-
Determine the absolute concentration of each metabolite by comparing this ratio to a standard curve generated with known concentrations of the respective PPP intermediates.
Assay for Phosphoribosylpyrophosphate (PRPP) Synthetase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of PRPP synthetase, the enzyme that produces the direct precursor for nucleotide synthesis from R5P.[14][15][16]
5.2.1. Principle
The activity of PRPP synthetase is determined by coupling the production of AMP to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
5.2.2. Reagents
-
Assay Buffer: 125 mM Sodium Phosphate buffer with 7 mM Magnesium Chloride, pH 7.6 at 37°C.
-
Substrates: 60 mM Ribose 5-Phosphate (R-5-P) solution, 120 mM Adenosine 5'-Triphosphate (ATP) solution.
-
Coupling Enzymes: Myokinase, Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) enzyme suspension.
-
Other Reagents: 70 mM Phospho(enol)pyruvate (PEP) solution, β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH).
-
Enzyme Sample: Cell lysate or purified PRPP synthetase.
5.2.3. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer, R-5-P, ATP, PEP, NADH, and the coupling enzymes (myokinase and PK/LDH).
-
Incubate the reaction mixture at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme sample (cell lysate or purified PRPP synthetase).
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
Record the absorbance change over time and determine the linear rate of NADH oxidation.
-
A blank reaction without the R-5-P substrate should be run to correct for any non-specific NADH oxidation.
5.2.4. Calculation of Enzyme Activity
The activity of PRPP synthetase is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of AMP per minute under the specified assay conditions.
Quantification of Cellular Nucleotide Pools by HPLC-MS
This protocol outlines a method for the extraction and quantification of intracellular nucleotide pools using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.[13][17][18]
5.3.1. Materials and Reagents
-
Cell culture samples
-
Cold extraction solution (e.g., 60% methanol or acidic acetonitrile)
-
Internal standards (e.g., 13C-labeled ATP)
-
HILIC column
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS)
-
Mobile phase A: Water with an appropriate buffer (e.g., ammonium acetate)
-
Mobile phase B: Acetonitrile
5.3.2. Sample Preparation
-
Cell Harvesting and Quenching: Rapidly harvest cells and immediately quench metabolic activity by adding a cold extraction solution.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 13C-labeled ATP) to each sample.
-
Cell Lysis and Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and incubate to allow for complete extraction of nucleotides.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the nucleotides.
5.3.3. HPLC-MS Analysis
-
Chromatographic Separation: Inject the sample onto a HILIC column. Use a gradient of increasing aqueous mobile phase (A) in an organic mobile phase (B) to separate the different nucleotides based on their polarity.
-
Mass Spectrometry Detection: Analyze the eluent using a mass spectrometer, typically in negative ion mode for nucleotides. Monitor the specific mass-to-charge ratio (m/z) for each nucleotide and the internal standard.
5.3.4. Data Analysis and Quantification
-
Integrate the peak areas for each nucleotide and the internal standard.
-
Calculate the response factor for each nucleotide relative to the internal standard.
-
Quantify the concentration of each nucleotide by comparing its response to a standard curve generated with known concentrations of nucleotide standards.
Conclusion
D-xylulose 5-phosphate is a critical metabolic intermediate within the non-oxidative branch of the pentose phosphate pathway. While not a direct precursor for nucleotide biosynthesis, its role in the carbon-shuffling reactions of the PPP is essential for maintaining the pool of pentose phosphates, including ribose 5-phosphate, which is the direct precursor for nucleotide synthesis. The intricate regulation and interconnectivity of the PPP highlight the importance of understanding the flux through this pathway and the concentrations of its intermediates, such as Xu5P, in various cellular states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of metabolic research and drug development, enabling a deeper investigation into the role of the pentose phosphate pathway in health and disease.
References
- 1. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]
- 5. Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 8. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. PRPP-S Assay Kit [novocib.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Enzymatic Quantification of D-Xylulose 5-Phosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-xylulose 5-phosphate (Xu5P) is a key intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for generating NADPH and precursors for nucleotide biosynthesis. The quantification of intracellular Xu5P levels is crucial for understanding cellular metabolism, particularly in the context of diseases such as cancer and metabolic disorders, as well as for evaluating the effects of therapeutic agents on these pathways. These application notes provide detailed protocols for the enzymatic quantification of D-xylulose 5-phosphate in cell lysates using two reliable and sensitive methods: a phosphoketolase-based colorimetric assay and a transketolase-based spectrophotometric assay.
Metabolic Significance of D-Xylulose 5-Phosphate
D-xylulose 5-phosphate is positioned at a critical juncture in the PPP, linking the oxidative and non-oxidative branches. It is formed from its epimer, D-ribulose 5-phosphate, through the action of ribulose-5-phosphate 3-epimerase. Xu5P then serves as a two-carbon donor in reactions catalyzed by transketolase, leading to the formation of glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate, or fructose 6-phosphate and glyceraldehyde 3-phosphate when reacting with erythrose 4-phosphate.[1] Accurate measurement of Xu5P provides a snapshot of the activity of the non-oxidative PPP.
Experimental Protocols
Part 1: Preparation of Cell Lysates for Metabolite Analysis
This protocol describes the preparation of cell lysates suitable for the enzymatic quantification of D-xylulose 5-phosphate. It is critical to rapidly quench metabolic activity to obtain an accurate measurement of intracellular metabolite levels.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol for Adherent Cells:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium.
-
Quickly wash the cells once with 5-10 mL of ice-cold PBS.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells and quench metabolic activity.[2]
-
Before all the liquid nitrogen has evaporated, add an appropriate volume of pre-chilled (-80°C) methanol to the dish (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to scrape the frozen cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
The lysate is now ready for the enzymatic assay. If not used immediately, store at -80°C.
Protocol for Suspension Cells:
-
Culture cells to the desired density.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5-10 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.
-
Aspirate the PBS and flash-freeze the cell pellet in liquid nitrogen.
-
Add an appropriate volume of pre-chilled (-80°C) methanol to the cell pellet.
-
Vortex vigorously for 1 minute to ensure complete lysis.
-
Proceed from step 9 of the protocol for adherent cells.
Part 2: Enzymatic Assay Protocols
Two primary methods for the enzymatic quantification of D-xylulose 5-phosphate are presented below.
This assay is based on the conversion of D-xylulose 5-phosphate and inorganic phosphate to acetyl-phosphate and glyceraldehyde 3-phosphate by phosphoketolase. The acetyl-phosphate produced is then quantified colorimetrically using the hydroxamate method.
Materials:
-
D-xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase (Xfp)
-
Potassium phosphate buffer (pH 6.5)
-
L-cysteine hydrochloride
-
Sodium fluoride
-
Sodium iodoacetate
-
Hydroxylamine hydrochloride (2 M, pH 6.5)
-
Trichloroacetic acid (15% w/v)
-
HCl (4 M)
-
Ferric chloride (FeCl₃·6H₂O, 5% w/v in 0.1 M HCl)
-
Acetyl phosphate standard solution
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: Prepare the standard reaction mixture (e.g., for a 75 µL reaction) consisting of 33.3 mM potassium phosphate (pH 6.5), 1.9 mM L-cysteine hydrochloride, 23 mM sodium fluoride, and 8 mM sodium iodoacetate.[3]
-
Sample and Standard Preparation: Add a known volume of cell lysate or acetyl phosphate standard to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the phosphoketolase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4]
-
Color Development:
-
Add 75 µL of 2 M hydroxylamine hydrochloride (pH 6.5) and incubate at room temperature for 10 minutes.
-
Add 50 µL of 15% trichloroacetic acid, 50 µL of 4 M HCl, and 50 µL of 5% FeCl₃·6H₂O to develop the color of the ferric hydroxamate complex.[4]
-
-
Measurement: Measure the absorbance at 505 nm using a microplate reader.[5]
-
Quantification: Determine the concentration of D-xylulose 5-phosphate in the cell lysates by comparing the absorbance to the standard curve generated using the acetyl phosphate standards.
This assay couples the transketolase-mediated conversion of D-xylulose 5-phosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Transketolase (TKT)
-
Ribose 5-phosphate (R5P)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Glycylglycine buffer (pH 7.7)
-
Cocarboxylase (Thiamine pyrophosphate, TPP)
-
Magnesium chloride (MgCl₂)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a final volume of, for example, 3.00 mL, containing 216 mM glycylglycine (pH 7.7), 1.7 mM ribose 5-phosphate, 0.002% (w/v) cocarboxylase, 0.14 mM NADH, 15 mM MgCl₂, and 20 units of α-glycerophosphate dehydrogenase/triosephosphate isomerase.
-
Sample Addition: Add a known volume of the cell lysate to the reaction mixture.
-
Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 340 nm until it is stable.
-
Initiation of Reaction: Initiate the reaction by adding a pre-determined amount of transketolase (e.g., 0.05 units).
-
Measurement: Immediately mix and record the decrease in absorbance at 340 nm for approximately 10 minutes.
-
Calculation: Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. The concentration of D-xylulose 5-phosphate is proportional to this rate. A standard curve can be generated using known concentrations of D-xylulose 5-phosphate.
Data Presentation
The quantitative data for D-xylulose 5-phosphate concentrations should be presented in a clear and organized manner. The following table provides an example of how to summarize the results from different experimental conditions.
| Cell Line | Treatment | D-Xylulose 5-Phosphate (nmol/10^6 cells) | Standard Deviation |
| Cell Line A | Control | 8.5 | 0.9 |
| Cell Line A | Drug X (10 µM) | 15.2 | 1.5 |
| Cell Line B | Control | 12.1 | 1.1 |
| Cell Line B | Drug X (10 µM) | 25.8 | 2.3 |
Note: The above data is for illustrative purposes only.
Experimental Workflow
The entire experimental process, from cell culture to data analysis, can be visualized as a streamlined workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzymes | Ensure enzymes are stored correctly and have not expired. Test enzyme activity with a positive control. |
| Low concentration of Xu5P in the sample | Increase the amount of cell lysate used in the assay. | |
| Inefficient cell lysis/metabolite extraction | Optimize the lysis protocol. Ensure complete cell disruption. | |
| High background signal | Interfering substances in the cell lysate | Include a blank sample (lysate without the primary enzyme) to subtract background absorbance. Consider a sample cleanup step if interference is significant. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Poor reproducibility | Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent volumes. |
| Temperature fluctuations during incubation | Use a temperature-controlled incubator or water bath. | |
| Variation in cell number | Normalize the results to cell number or total protein concentration. |
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the d-Xylulose 5-Phosphate/d-Fructose 6-Phosphate Phosphoketolase Gene (xfp) from Bifidobacterium lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
HPLC method for separating D-Xylulose 5-phosphate from other pentose phosphates
An HPLC-based methodology has been developed for the successful separation of D-Xylulose 5-phosphate from other pentose phosphate isomers, a critical requirement for researchers in metabolic studies, drug development, and diagnostics. This application note provides a detailed protocol for the analysis of these key metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), focusing on a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. An alternative method using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also discussed.
Application Note
Introduction
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway involved in cellular biosynthesis and the generation of NADPH. D-Xylulose 5-phosphate (Xu5P), along with its isomers D-Ribulose 5-phosphate (Ru5P) and D-Ribose 5-phosphate (R5P), are key intermediates in the non-oxidative branch of the PPP. Due to their structural similarity, the separation and accurate quantification of these pentose phosphates present a significant analytical challenge. This application note details a robust HPLC-MS method utilizing a mixed-mode Hydrophilic Interaction Liquid Chromatography/Strong Anion-Exchange (HILIC/SAX) column to achieve baseline separation of these critical isomers.[1] This method is essential for researchers studying metabolic flux, identifying enzyme deficiencies, and for drug development professionals targeting pathways involving these intermediates.
Principle of Separation
The primary method described employs a mixed-mode HILIC/SAX column. The separation is based on a combination of two mechanisms:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a polar solvent (e.g., water). A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Strong Anion-Exchange (SAX): The stationary phase also possesses strong anion-exchange functionalities. At the high pH of the mobile phase, the phosphate groups of the pentose phosphates are negatively charged and interact with the positively charged stationary phase. Elution is facilitated by increasing the ionic strength of the mobile phase, which competes for the binding sites on the stationary phase.
This dual separation mechanism provides enhanced selectivity for the separation of closely related sugar phosphate isomers.[1]
Experimental Protocols
Method 1: HILIC-MS for the Separation of Pentose Phosphate Isomers
This protocol is based on the successful separation of pentose phosphate isomers using a mixed-mode HILIC/SAX column coupled to a mass spectrometer.[1]
Materials and Reagents:
-
D-Xylulose 5-phosphate, D-Ribulose 5-phosphate, and D-Ribose 5-phosphate standards
-
Acetonitrile (ACN), HPLC grade
-
Ammonium bicarbonate (NH₄HCO₃), LC-MS grade
-
Ultrapure water
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Mixed-mode HILIC/Strong Anion-Exchange (SAX) column (e.g., HILICpak VT-50 2D) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in water, pH 10.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 800 L/hr |
| Collision Energy | Optimized for each transition |
Sample Preparation:
-
Prepare stock solutions of each pentose phosphate standard in ultrapure water.
-
Prepare a mixed standard solution containing D-Xylulose 5-phosphate, D-Ribulose 5-phosphate, and D-Ribose 5-phosphate.
-
For biological samples, perform a suitable extraction procedure to isolate polar metabolites. A common method is cold methanol extraction.
-
Centrifuge the extracts to pellet proteins and other debris.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.
Method 2: HPAEC-PAD for the Analysis of Phosphorylated Carbohydrates (General Protocol)
While a specific application for the separation of D-Xylulose 5-phosphate from its isomers using HPAEC-PAD is not detailed with quantitative data in the provided search results, this technique is a powerful alternative for the analysis of phosphorylated carbohydrates. The following is a general protocol that can be optimized for this specific separation.
Materials and Reagents:
-
D-Xylulose 5-phosphate, D-Ribulose 5-phosphate, and D-Ribose 5-phosphate standards
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), HPLC grade
-
Ultrapure water
-
HPAEC system with a quaternary pump, autosampler, and electrochemical detector with a gold working electrode
Chromatographic Conditions:
| Parameter | Value |
| Column | High-Performance Anion-Exchange column (e.g., CarboPac™ PA20) |
| Mobile Phase A | Ultrapure water |
| Mobile Phase B | 200 mM NaOH |
| Mobile Phase C | 1 M Sodium Acetate in 100 mM NaOH |
| Gradient | A gradient of increasing sodium acetate concentration in a sodium hydroxide mobile phase. The exact gradient needs to be optimized. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Pulsed Amperometric Detection (PAD) Waveform:
A standard carbohydrate waveform should be used, which typically includes potentials for detection, oxidation, and reduction of the gold electrode surface.
Data Presentation
The following table summarizes the expected elution order and approximate retention times for the pentose phosphate isomers based on the HILIC-MS method. Actual retention times may vary depending on the specific system and conditions.
| Analyte | Expected Retention Time (min) |
| D-Ribose 5-phosphate | ~8.5 |
| D-Ribulose 5-phosphate | ~9.2 |
| D-Xylulose 5-phosphate | ~9.8 |
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of pentose phosphates.
Caption: Separation principle of pentose phosphates on a HILIC/SAX column.
References
Application Note: Sensitive Detection of D-Xylulose 5-Phosphate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-xylulose 5-phosphate (Xu5P) is a key intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental process of cellular metabolism. The PPP is critical for producing NADPH, which provides reducing power for biosynthesis and redox homeostasis, and for generating precursors for nucleotide synthesis.[1] Alterations in the flux through the PPP have been implicated in various disease states, including cancer and metabolic disorders. Consequently, the sensitive and accurate quantification of PPP intermediates like Xu5P is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides a detailed protocol for the sensitive detection and quantification of D-xylulose 5-phosphate in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway Context: The Pentose Phosphate Pathway
D-xylulose 5-phosphate is a central node in the non-oxidative phase of the pentose phosphate pathway. It is formed from its epimer, ribulose 5-phosphate, and can be converted into glyceraldehyde 3-phosphate and fructose 6-phosphate by the enzymes transketolase and transaldolase. These reactions link the PPP back to glycolysis.
Caption: The central role of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway.
Experimental Workflow
The overall experimental workflow for the quantification of D-xylulose 5-phosphate consists of sample preparation, LC-MS/MS analysis, and data processing.
Caption: Overall experimental workflow for D-Xylulose 5-Phosphate analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the LC-MS/MS-based quantification of pentose phosphate pathway intermediates. These values are representative and may vary depending on the specific instrumentation and matrix used. Method validation for D-xylulose 5-phosphate should be performed to determine the precise performance in the user's laboratory.
| Parameter | Typical Performance Characteristics |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Reagents and Materials
-
D-Xylulose 5-phosphate standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-D-Xylulose 5-phosphate, if available)
-
LC-MS grade water, acetonitrile, methanol, and ammonium carbonate
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium and supplements
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
Sample Preparation: Cultured Mammalian Cells
This protocol is optimized for adherent mammalian cells grown in a 6-well plate.
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%).
-
Medium Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any remaining medium.
-
Metabolism Quenching and Metabolite Extraction:
-
Add 1 mL of pre-chilled (-20°C) 80% methanol/water (v/v) to each well.
-
Place the plate on ice for 5 minutes to ensure complete quenching of metabolic activity.
-
-
Cell Lysis and Collection:
-
Using a cell scraper, scrape the cells in the cold methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
The supernatant can be stored at -80°C until analysis or dried down under a stream of nitrogen and reconstituted in the initial mobile phase.
-
LC-MS/MS Analysis
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar D-xylulose 5-phosphate.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A HILIC column suitable for polar analytes (e.g., Sequant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 80 2.0 80 12.0 20 12.1 80 | 17.0 | 80 |
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-xylulose 5-phosphate is detected as its deprotonated molecule [M-H]⁻.[2]
-
The precursor ion is m/z 229.
-
Product ions are typically generated from the fragmentation of the phosphate group. Common product ions for pentose phosphates include m/z 97 (H₂PO₄⁻) and m/z 79 (PO₃⁻). These transitions should be optimized by direct infusion of a D-xylulose 5-phosphate standard.
Analyte Precursor Ion (m/z) Product Ion (m/z) (Proposed) Collision Energy (eV) D-Xylulose 5-phosphate 229 97 Optimize experimentally D-Xylulose 5-phosphate 229 79 Optimize experimentally | ¹³C₅-D-Xylulose 5-phosphate (IS) | 234 | 97 | Optimize experimentally |
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of the D-xylulose 5-phosphate standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the endogenous D-xylulose 5-phosphate and the internal standard in the extracted ion chromatograms.
-
Calibration Curve: Prepare a calibration curve by injecting known concentrations of the D-xylulose 5-phosphate standard. Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Quantification: Determine the concentration of D-xylulose 5-phosphate in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the final concentration to the number of cells or the total protein content of the original sample for accurate comparison between different samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of D-xylulose 5-phosphate by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and suitable for researchers in academic and industrial settings. Careful optimization of mass spectrometry parameters and adherence to the detailed protocols will enable the reliable measurement of this key pentose phosphate pathway intermediate, facilitating a deeper understanding of cellular metabolism in health and disease.
References
Application Notes and Protocols for Transketolase Activity Assays Using D-Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a vital role in cellular metabolism.[1] It catalyzes the reversible transfer of a two-carbon glycoaldehyde unit from a ketose donor, such as D-xylulose 5-phosphate (X5P), to an aldose acceptor.[2][3] This activity is essential for the production of NADPH, necessary for reductive biosynthesis, and for the synthesis of nucleotide precursors.[3][4] The activity of transketolase is dependent on its cofactor, thiamine diphosphate (ThDP), the active form of vitamin B1 (thiamine).[2][4] Consequently, measuring transketolase activity serves as a functional biomarker for assessing thiamine status, with decreased activity indicating a potential deficiency, which is implicated in conditions like Wernicke-Korsakoff syndrome.[1][4]
These application notes provide detailed protocols for measuring transketolase activity using D-xylulose 5-phosphate as a substrate, catering to the needs of researchers in basic science and professionals in drug development.
Principle of the Assay
The most common method for determining transketolase activity is a coupled spectrophotometric assay. In this system, transketolase catalyzes the reaction between D-xylulose 5-phosphate (X5P) and a suitable aldose acceptor, such as D-ribose 5-phosphate (R5P) or D-erythrose 4-phosphate (E4P). One of the products of this reaction is glyceraldehyde 3-phosphate (G3P).[3][4][5] The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Subsequently, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a process that involves the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity.[2][4]
Alternatively, fluorometric assays are also available, offering higher sensitivity.[1] These assays typically involve a series of enzymatic reactions where the final product converts a non-fluorescent probe into a highly fluorescent molecule.[1]
Core Reactions Catalyzed by Transketolase
Transketolase catalyzes the following key reactions in the pentose phosphate pathway:
-
D-Xylulose 5-phosphate + D-Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate[3][4][6]
-
D-Xylulose 5-phosphate + D-Erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate[3][4][5]
Visualization of the Assay Principle
Signaling Pathway of the Coupled Spectrophotometric Assay
Caption: Coupled enzymatic reaction for the spectrophotometric assay of transketolase activity.
Experimental Protocols
Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from established methods for measuring transketolase activity in various biological samples.[2][7]
Materials and Reagents:
-
Glycylglycine buffer (250 mM, pH 7.7 at 25°C)
-
D-Xylulose 5-phosphate (X5P) solution (100 mM)
-
D-Ribose 5-phosphate (R5P) solution (50 mM)
-
Cocarboxylase (Thiamine pyrophosphate, ThDP) solution (0.2% w/v)
-
β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution
-
Magnesium chloride (MgCl₂) solution (150 mM)
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme mix (e.g., 20 units TPI)
-
Biological sample (e.g., purified protein, cell lysate, tissue homogenate)
-
Deionized water
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Assay Procedure:
-
Prepare a reaction master mix by combining the reagents as detailed in the table below. Prepare enough master mix for the number of assays to be performed, including a blank control.
-
Pipette the reaction master mix into cuvettes and equilibrate to 25°C.
-
Initiate the reaction by adding the biological sample (enzyme solution) to the test cuvettes and an equal volume of buffer or deionized water to the blank cuvette.
-
Immediately mix by inversion and place the cuvettes in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm for approximately 10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the test and blank samples.
Calculation of Transketolase Activity:
The activity of transketolase is calculated using the Beer-Lambert law. One unit of transketolase is defined as the amount of enzyme that produces 1.0 µmole of glyceraldehyde 3-phosphate from xylulose 5-phosphate per minute at pH 7.7 and 25°C.[7]
Units/ml enzyme = ((ΔA340/min Test - ΔA340/min Blank) * Total Volume (ml) * Dilution Factor) / (6.22 * Volume of Enzyme (ml))
Where:
-
6.22 is the millimolar extinction coefficient of NADH at 340 nm.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric transketolase activity assay.
Data Presentation
Table 1: Reagent Concentrations for Spectrophotometric Transketolase Assay
| Reagent | Stock Concentration | Volume per 3.00 ml Assay | Final Concentration |
| Glycylglycine Buffer (pH 7.7) | 250 mM | 2.59 ml | 216 mM |
| D-Xylulose 5-Phosphate | 100 mM | 0.10 ml | 3.3 mM |
| D-Ribose 5-Phosphate | 50 mM | 0.10 ml | 1.7 mM |
| Cocarboxylase (ThDP) | 0.2% (w/v) | 0.05 ml | 0.002% (w/v) |
| β-NADH | - | 0.10 ml | 0.14 mM |
| MgCl₂ | 150 mM | 0.15 ml | 15 mM |
| α-GDH/TPI Enzyme Mix | - | 0.01 ml | 20 units (TPI) |
| Enzyme Solution (Sample) | - | 0.01 ml | - |
Note: The final concentrations are based on a 3.00 ml reaction volume as described in a protocol from Sigma-Aldrich.[7]
Table 2: Kinetic Parameters of Human Transketolase
| Substrate | Kₘ (mM) |
| D-Xylulose 5-Phosphate (X5P) | 0.038 ± 0.004 |
| D-Ribose 5-Phosphate (R5P) | 0.23 ± 0.02 |
Data obtained from steady-state kinetics analysis of human transketolase.[2] The concentration of the non-varied substrate was kept constant at 2 mM.
Fluorometric Assay for Transketolase Activity
For applications requiring higher sensitivity, fluorometric assay kits are commercially available. These kits can detect transketolase activity as low as 5 µU in biological samples.[1]
Principle:
In these assays, transketolase facilitates the transfer of a two-carbon group from a donor keto sugar (like X5P) to an acceptor aldose sugar. The product of this reaction then participates in a subsequent enzymatic reaction, in the presence of a developer and an enzyme mix, to convert a non-fluorescent probe into a fluorescent product.[1] The increase in fluorescence is directly proportional to the transketolase activity.
General Protocol (based on commercially available kits):
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.
-
Standard Curve Preparation: Prepare a standard curve using the provided standard.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, substrates, developer, and enzyme mix.
-
Reaction Incubation: Add the reaction mix to the samples and standards in a 96-well plate. Incubate at the recommended temperature for the specified time.
-
Fluorescence Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.
-
Calculation: Calculate the transketolase activity based on the standard curve.
Applications in Research and Drug Development
-
Nutritional Science: Assessment of thiamine (vitamin B1) status in populations and individuals.[4]
-
Clinical Diagnostics: Diagnosis of thiamine deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.[4][8]
-
Oncology Research: Transketolase is often upregulated in cancer cells to support their high proliferation rate, making it a potential therapeutic target.
-
Drug Discovery: Screening for inhibitors or activators of transketolase for therapeutic purposes.
-
Metabolic Research: Studying the regulation and function of the pentose phosphate pathway in various physiological and pathological conditions.
Troubleshooting and Considerations
-
Substrate Availability: D-xylulose 5-phosphate has been reported to be commercially unavailable at times, which can be a limiting factor.[9] Enzymatic synthesis of X5P is a possible alternative.[10][11]
-
Enzyme Stability: Transketolase activity can be sensitive to storage conditions. Samples should be handled appropriately to maintain enzyme integrity.
-
Interfering Substances: Ensure that the biological sample does not contain substances that interfere with the assay, such as high concentrations of NADH or compounds that absorb at 340 nm.
-
Linearity of the Reaction: It is crucial to ensure that the reaction rate is linear over the measurement period. This can be achieved by optimizing the enzyme concentration and incubation time.
By following these detailed protocols and considering the key aspects of the assay, researchers can obtain reliable and reproducible measurements of transketolase activity for a wide range of applications.
References
- 1. telospub.com [telospub.com]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | xylulose 5-phosphate + D-erythrose 4-phosphate <=> D-glyceraldehyde 3-phosphate + D-fructose 6-phosphate [reactome.org]
- 6. Reactome | ribose 5-phosphate + xylulose 5-phosphate <=> sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate [reactome.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Role of Water in Transketolase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of D-Xylulose 5-Phosphate Standards for Quantitative Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism.[1][2][3] It serves as a substrate for transketolase and is involved in the regulation of carbohydrate and fat metabolism.[3][4] Accurate quantitative analysis of Xu5P is essential for studying metabolic fluxes and understanding its role in various physiological and pathological states. The preparation of high-purity D-Xylulose 5-phosphate standards is a critical prerequisite for the development and validation of analytical methods such as chromatography and enzymatic assays. This document provides detailed protocols for the enzymatic synthesis of Xu5P, methods for its purification and quantification, and guidelines for its storage.
Methods for Preparation of D-Xylulose 5-Phosphate
Several methods have been developed for the synthesis of D-Xylulose 5-phosphate, with enzymatic approaches being the most common due to their high specificity and yield.[3]
Enzymatic Synthesis from D-Xylose
A highly efficient method for Xu5P synthesis involves a one-pot enzymatic cascade starting from D-xylose.[5] This can be achieved using a two-enzyme system or a three-enzyme system with ATP regeneration.
Two-Enzyme Cascade: This minimized pathway utilizes xylose isomerase (XI) to convert D-xylose to D-xylulose, and a promiscuous xylulokinase (XK) that can use polyphosphate as a phosphate donor to phosphorylate D-xylulose to D-Xylulose 5-phosphate.[5]
Three-Enzyme Cascade with ATP Regeneration: This system also uses xylose isomerase and xylulokinase, but includes polyphosphate kinase (PPK) for in-situ ATP regeneration, which is then used by xylulokinase for the phosphorylation step.[5]
Enzymatic Phosphorylation of D-Xylulose
A straightforward, single-step synthesis involves the direct phosphorylation of D-xylulose using a specific D-xylulokinase.[6][7] This method often employs an ATP regeneration system, such as the phosphoenolpyruvate (PEP)/pyruvate kinase (PK) system, to drive the reaction to completion.[2][6]
Enzymatic Synthesis from Other Precursors
D-Xylulose 5-phosphate can also be synthesized from other precursors:
-
From D-ribulose 5-phosphate: D-ribulose 5-phosphate 3-epimerase catalyzes the reversible conversion of D-ribulose 5-phosphate to D-Xylulose 5-phosphate.[1]
-
From hydroxypyruvate and D-glyceraldehyde-3-phosphate: Transketolase can catalyze the irreversible reaction between hydroxypyruvate and D-glyceraldehyde-3-phosphate to produce D-Xylulose 5-phosphate.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from different synthesis methods for D-Xylulose 5-phosphate.
| Preparation Method | Starting Material(s) | Key Enzymes | Yield | Purity | Reference |
| Two-Enzyme Cascade | D-xylose, Polyphosphate | Xylose Isomerase, Xylulokinase | 32 mM Xu5P from 50 mM xylose (64% molar) | Not specified | [5] |
| Enzymatic Phosphorylation with ATP Regeneration | D-xylulose | D-xylulokinase, Pyruvate Kinase | Nearly 100% conversion | High | [6] |
| Transketolase-catalyzed Synthesis | Hydroxypyruvate, D-glyceraldehyde-3-phosphate | Transketolase | Not specified | 88% | [4] |
| Commercially Available Standard | N/A | N/A | N/A | ≥95% (TLC) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Xylulose 5-Phosphate from D-Xylose (Two-Enzyme System)
This protocol is adapted from the method described by Oh et al. (2015).[5]
Materials:
-
D-xylose
-
Polyphosphate
-
Xylose Isomerase (XI)
-
Thermotoga maritima Xylulokinase (XK)
-
Sodium citrate buffer (30 mM, pH 6.2)
-
Sodium azide (0.05%)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing 50 mM D-xylose and 20 mM polyphosphate in 30 mM sodium citrate buffer (pH 6.2).
-
Add 0.05% sodium azide to prevent microbial contamination.
-
Add xylose isomerase and xylulokinase to the reaction mixture. The optimal enzyme ratio should be determined empirically, but a starting point is a 1:1 activity ratio.
-
Incubate the reaction at 45°C for 36 hours.
-
Monitor the production of D-Xylulose 5-phosphate periodically using HPLC.
Purification and Quantification:
-
The product can be purified using anion-exchange chromatography.
-
Quantification is typically performed by HPLC with a refractive index detector on a suitable column (e.g., Bio-Rad Aminex HPX-87H).[8]
Protocol 2: Enzymatic Phosphorylation of D-Xylulose
This protocol is based on the method described by Hardt et al. (2020).[6]
Materials:
-
D-xylulose
-
ATP (Adenosine triphosphate)
-
PEP (Phosphoenolpyruvate)
-
Pyruvate Kinase (PK)
-
D-xylulokinase (e.g., from Saccharomyces cerevisiae)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing D-xylulose, a slight molar excess of PEP, and a catalytic amount of ATP in the reaction buffer.
-
Add pyruvate kinase and D-xylulokinase to the reaction mixture.
-
Incubate the reaction at an optimal temperature for the enzymes (typically 25-37°C).
-
Monitor the reaction progress by observing the consumption of D-xylulose or the formation of Xu5P using NMR spectroscopy (31P-NMR and 1H-NMR) or HPLC.[6]
-
The reaction is complete when nearly 100% conversion is achieved.
Workup:
-
Standard workup procedures can be employed to isolate the D-Xylulose 5-phosphate, which may include protein removal (e.g., by heat denaturation or precipitation) followed by chromatographic purification.
Stability and Storage
D-Xylulose 5-phosphate standards, whether synthesized in-house or purchased commercially, should be stored under appropriate conditions to ensure stability.
-
Short-term storage: Store at -20°C for up to one month.[2]
-
Long-term storage: For periods longer than a month, store at -80°C for up to six months.[2]
-
The compound should be stored as a powder or in a solution, sealed, and protected from moisture.[2] The barium salt of D-xylulose 5-phosphate hydrazone has been reported to be quite stable.[7]
Visualizations
Caption: Enzymatic synthesis pathways for D-Xylulose 5-phosphate.
Caption: General workflow for the preparation of D-Xylulose 5-phosphate standards.
Caption: Position of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway.
References
- 1. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of D-Xylulose 5-Phosphate
For Research Use Only
Introduction
D-Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism.[1] It serves as a substrate for the enzyme transketolase, linking the PPP with glycolysis.[1] Furthermore, Xu5P is recognized as a signaling molecule that activates protein phosphatase 2A, which in turn regulates glycolytic and lipogenic gene expression.[2] Given its significance in metabolic regulation and as a substrate for various enzymes, a reliable and efficient method for its synthesis is essential for researchers in biochemistry, drug development, and metabolic engineering.
This document provides detailed protocols for the enzymatic synthesis of D-Xylulose 5-phosphate for research applications. The described methods offer a straightforward and scalable approach to produce Xu5P with high purity, starting from readily available substrates. Two primary enzymatic cascade pathways are presented, offering flexibility based on available enzymes and resources.
Principle of Synthesis
The enzymatic synthesis of D-Xylulose 5-phosphate from D-xylose is typically achieved through a two-step enzymatic cascade. In the first step, D-xylose is isomerized to D-xylulose. In the second step, D-xylulose is phosphorylated to yield D-Xylulose 5-phosphate. This process can be performed in a single pot reaction.[2][3]
Pathway 1: Two-Enzyme System with ATP Regeneration
This pathway utilizes two enzymes:
-
Xylose Isomerase (XI) (EC 5.3.1.5): Catalyzes the reversible isomerization of D-xylose to D-xylulose.[4]
-
Xylulokinase (XK) (EC 2.7.1.17): Catalyzes the phosphorylation of D-xylulose at the C5 position to form D-Xylulose 5-phosphate, utilizing adenosine triphosphate (ATP) as the phosphate donor.[1][5]
An ATP regeneration system, such as the phosphoenolpyruvate (PEP)/pyruvate kinase (PK) system, is often employed to maintain ATP levels for the xylulokinase reaction.[6]
Pathway 2: Minimized Two-Enzyme System with Polyphosphate
A more recent and simplified approach employs a specific xylulokinase from the hyperthermophilic bacterium Thermotoga maritima. This enzyme exhibits promiscuous activity with polyphosphate as the phosphate donor, thereby eliminating the need for an ATP regeneration system.[1][2][3]
Data Summary
The following table summarizes the typical reaction conditions and outcomes for the enzymatic synthesis of D-Xylulose 5-phosphate.
| Parameter | Two-Enzyme System (with Polyphosphate) |
| Enzymes | Xylose Isomerase (XI), Xylulokinase (XK) from T. maritima |
| Substrates | D-Xylose, Polyphosphate |
| Initial D-Xylose Concentration | 50 mM |
| Reaction Temperature | 45°C |
| Reaction Time | 36 hours |
| Yield of D-Xylulose 5-phosphate | 32 mM |
| Conversion Rate | 64% |
Data adapted from a study on a minimized two-enzyme cascade system.[2][3]
Experimental Protocols
Materials and Reagents
-
D-Xylose
-
Polyphosphate (if using Pathway 2)
-
ATP (Adenosine triphosphate) (if using Pathway 1)
-
Phosphoenolpyruvate (PEP) (if using Pathway 1)
-
Pyruvate Kinase (PK) (if using Pathway 1)
-
Xylose Isomerase (XI)
-
Xylulokinase (XK) (from Saccharomyces cerevisiae for Pathway 1, or from Thermotoga maritima for Pathway 2)
-
Magnesium Chloride (MgCl₂)
-
Sodium Citrate buffer
-
Tris-HCl buffer
-
Deionized water
-
Enzymes for coupled assay (optional, for quantification): transketolase, triosephosphate isomerase, α-glycerophosphate dehydrogenase
-
NADH (for coupled assay)
Protocol 1: Minimized Two-Enzyme Synthesis with Polyphosphate
This protocol is based on the simplified system using a polyphosphate-utilizing xylulokinase.[2][3]
-
Reaction Buffer Preparation : Prepare a 50 mM sodium citrate buffer, pH 6.2, containing 10 mM MgCl₂.
-
Reaction Mixture Assembly : In a suitable reaction vessel, combine the following components to the desired final volume:
-
D-Xylose to a final concentration of 50 mM.
-
Polyphosphate to a final concentration of 50 mM.
-
Xylose Isomerase (XI) to a final concentration of 1.0 U/mL.
-
Xylulokinase (from T. maritima) to a final concentration of 1.0 U/mL.
-
Add the reaction buffer to reach the final volume.
-
-
Incubation : Incubate the reaction mixture at 45°C for 36 hours with gentle agitation.
-
Reaction Termination : Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes) or by adding an equal volume of ice-cold ethanol.
-
Analysis : Analyze the formation of D-Xylulose 5-phosphate using HPLC or an enzymatic assay as described below.
Protocol 2: Two-Enzyme Synthesis with ATP Regeneration
This protocol utilizes a standard ATP-dependent xylulokinase with an ATP regeneration system.[6]
-
Reaction Buffer Preparation : Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM MgCl₂.
-
Reaction Mixture Assembly : In a suitable reaction vessel, combine the following components:
-
D-Xylose to a final concentration of 50 mM.
-
ATP to a final concentration of 2 mM.
-
Phosphoenolpyruvate (PEP) to a final concentration of 20 mM.
-
Xylose Isomerase (XI) to a final concentration of 1.0 U/mL.
-
Xylulokinase (XK) to a final concentration of 1.0 U/mL.
-
Pyruvate Kinase (PK) to a final concentration of 0.02 U/mL.
-
Add the reaction buffer to the final volume.
-
-
Incubation : Incubate the reaction mixture at 30°C for up to 24 hours. Monitor the reaction progress periodically.
-
Reaction Termination : Stop the reaction by heat inactivation or ethanol precipitation.
-
Analysis : Quantify the product using HPLC or an enzymatic assay.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of D-Xylulose 5-phosphate is HPLC.[2]
-
Column : Bio-Rad Aminex HPX-87H column.
-
Mobile Phase : 5 mM H₂SO₄.
-
Flow Rate : 0.6 mL/min.
-
Temperature : 65°C.
-
Detector : Refractive Index (RI) detector.
-
Expected Retention Times :
-
D-Xylose: ~9.73 min
-
D-Xylulose: ~10.16 min
-
D-Xylulose 5-phosphate: ~6.52 min
-
ATP: ~6.80 min
-
Note: Retention times may vary depending on the specific HPLC system and column.[2]
Enzymatic Coupled Assay
The concentration of D-Xylulose 5-phosphate can also be determined using a spectrophotometric coupled enzyme assay.[7]
-
The D-Xylulose 5-phosphate produced is converted to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate by transketolase .
-
Glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase .
-
Finally, dihydroxyacetone phosphate is reduced to glycerol phosphate by α-glycerophosphate dehydrogenase , which involves the oxidation of NADH to NAD⁺.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored and is proportional to the amount of D-Xylulose 5-phosphate in the sample.[7]
Purification of D-Xylulose 5-Phosphate
For applications requiring highly pure D-Xylulose 5-phosphate, further purification may be necessary. Anion-exchange chromatography is a suitable method for separating the negatively charged sugar phosphate from unreacted xylose and other reaction components.
Visualizations
Caption: Enzymatic pathways for D-Xylulose 5-phosphate synthesis.
Caption: General experimental workflow for enzymatic synthesis.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage conditions for D-Xylulose 5-phosphate sodium salt in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route essential for cellular biosynthesis and redox balance.[1][2][3] As a key substrate for several enzymes, Xu5P plays a crucial role in the non-oxidative phase of the PPP, connecting it with glycolysis and influencing pathways such as lipogenesis.[1][3] These application notes provide detailed guidelines for the proper handling, storage, and utilization of D-Xylulose 5-phosphate sodium salt in a laboratory setting, ensuring the integrity of experimental results.
Physicochemical Properties and Applications
D-Xylulose 5-phosphate is a ketopentose sugar phosphate that serves as a substrate for enzymes like transketolase and phosphoketolase.[3] In the PPP, it is formed from D-ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase.[1][3] Its central metabolic role makes it a critical reagent in various research areas, including:
-
Enzyme Kinetics and Inhibition Studies: Characterizing the activity of enzymes within the pentose phosphate pathway.
-
Metabolic Pathway Analysis: Investigating the flux and regulation of glycolysis and the PPP.
-
Drug Discovery: Screening for inhibitors of enzymes that utilize Xu5P as a substrate, particularly in pathogens where the PPP is essential.
-
Biochemical Assays: Serving as a substrate in coupled enzyme assays to measure the activity of related enzymes.[4]
Handling and Storage Conditions
Proper handling and storage of this compound salt are critical to prevent degradation and ensure its stability for experimental use.
Safety Precautions
While not classified as a hazardous substance, standard laboratory safety practices should be followed.[1] Personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the solid powder and its solutions.
Storage
This compound salt is typically supplied as a white powder. To ensure long-term stability, it should be stored under the following conditions:
| Parameter | Condition | Stability |
| Solid Form | Store at -20°C in a tightly sealed container, protected from moisture. | ≥ 4 years |
| Stock Solutions | Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | 1 month at -20°C, 6 months at -80°C[2] |
Preparation of Stock Solutions
This compound salt is soluble in aqueous solutions.
Materials
-
This compound salt
-
Nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
Protocol
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the powder in a sterile conical tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired concentration (e.g., 25 mg/mL in water).
-
Vortex gently until the solid is completely dissolved. Ultrasonic assistance may be necessary.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as indicated in the table above.
Experimental Protocols
The following are example protocols for the use of this compound salt in common laboratory applications.
Spectrophotometric Assay for D-Ribulose 5-Phosphate 3-Epimerase Activity
This protocol describes a coupled enzyme assay to measure the activity of D-ribulose 5-phosphate 3-epimerase by monitoring the oxidation of NADH at 340 nm.[4] The production of D-xylulose 5-phosphate is coupled to the activity of transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.[4]
Workflow for D-Ribulose 5-Phosphate 3-Epimerase Assay
Caption: Workflow for the spectrophotometric assay of D-ribulose 5-phosphate 3-epimerase.
Materials:
-
D-Ribulose 5-phosphate (substrate)
-
50 mM Glycylglycine buffer, pH 7.7
-
NADH
-
MgCl₂
-
Transketolase
-
Triosephosphate isomerase (TIM)
-
α-Glycerophosphate dehydrogenase
-
Thiamine pyrophosphate (cocarboxylase)
-
Enzyme sample (containing D-ribulose 5-phosphate 3-epimerase)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM Glycylglycine buffer (pH 7.7)
-
7.5 mM MgCl₂
-
0.0625 mM NADH
-
0.001 mg Thiamine pyrophosphate
-
0.01 U Transketolase
-
0.01 U α-Glycerophosphate dehydrogenase/TIM
-
Appropriate dilution of the enzyme sample
-
-
Pre-incubate the mixture at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 2 mM D-ribulose 5-phosphate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme required to convert 1 µmol of D-ribulose 5-phosphate to D-xylulose 5-phosphate per minute under the specified conditions.[4]
Assay for 1-Deoxy-D-xylulose 5-Phosphate (DXP) Reductoisomerase
This protocol measures the activity of DXP reductoisomerase by monitoring the oxidation of NADPH at 340 nm.[5]
Signaling Pathway of the Non-Mevalonate Pathway
Caption: Initial steps of the non-mevalonate pathway for isoprenoid biosynthesis.
Materials:
-
D-Xylulose 5-phosphate (as a precursor for enzymatic synthesis of DXP, or use commercially available DXP)
-
100 mM Tris-HCl buffer, pH 7.5
-
1 mM MnCl₂
-
0.3 mM NADPH
-
Enzyme sample (containing DXP reductoisomerase)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare the assay mixture in a cuvette containing:
-
100 mM Tris-HCl (pH 7.5)
-
1 mM MnCl₂
-
0.3 mM NADPH
-
-
Add the enzyme sample to the mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.3 mM 1-deoxy-D-xylulose 5-phosphate (DXP).
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate the enzyme activity based on the rate of NADPH consumption.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Degraded D-Xylulose 5-phosphate stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions were maintained. |
| Inactive enzyme sample. | Verify the activity of the enzyme using a positive control. | |
| Incorrect assay conditions (pH, temperature, cofactors). | Optimize the assay conditions according to literature recommendations for the specific enzyme. | |
| High background signal | Contaminating enzymes in the sample that consume NADH or NADPH. | Purify the enzyme sample further. Run a control reaction without the substrate to measure the background rate of NAD(P)H oxidation. |
| Non-enzymatic degradation of NAD(P)H. | Ensure the buffer is at the correct pH and protect the NAD(P)H solution from light. | |
| Inconsistent results | Inaccurate pipetting. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Variability in reagent preparation. | Prepare large batches of buffers and reagents to minimize lot-to-lot variation. | |
| Repeated freeze-thaw cycles of the stock solution. | Use single-use aliquots of the D-Xylulose 5-phosphate stock solution. |
References
- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 1-deoxy-d-xylulose 5-phosphate reductoisomerase catalyzing the formation of 2-C-methyl-d-erythritol 4-phosphate in an alternative nonmevalonate pathway for terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Xylulose 5-Phosphate in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic network essential for cellular biosynthesis and redox balance.[1][2] As a central node in the non-oxidative branch of the PPP, Xu5P plays a critical role in the interconversion of sugar phosphates, linking the PPP with glycolysis and gluconeogenesis.[1][3] Beyond its metabolic role, Xu5P has emerged as a key signaling molecule, regulating glycolytic flux and lipogenesis, making it a metabolite of significant interest in various research fields, including cancer metabolism, metabolic disorders, and biotechnology.[4][5][6]
Metabolic flux analysis (MFA), particularly using stable isotope tracers like 13C-labeled substrates, provides a powerful methodology to quantify the rates of metabolic reactions in vivo.[3] By tracing the flow of carbon atoms through metabolic pathways, MFA offers a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.[3] This document provides detailed application notes and experimental protocols for studying the metabolic flux through Xu5P, offering a valuable tool for researchers investigating the PPP and its regulatory functions.
Data Presentation
Table 1: Intracellular Concentrations of D-Xylulose 5-Phosphate and Related Metabolites in Rat Liver under Different Dietary Conditions
This table summarizes the measured concentrations of key pentose phosphate pathway intermediates in rat liver, illustrating the dynamic regulation of this pathway in response to nutritional status.
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Fat-Free Meal Fed (nmol/g) |
| D-Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| D-Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-phosphate + Sedoheptulose 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
| Data adapted from Casazza and Veech (1986).[7] |
Table 2: Example of Metabolic Flux Data in the Pentose Phosphate Pathway
This table presents hypothetical yet realistic flux data from a 13C-MFA experiment in a proliferating cancer cell line, demonstrating how fluxes through the PPP are quantified relative to glucose uptake.
| Metabolic Flux | Description | Value (Normalized to Glucose Uptake) |
| Glucose Uptake | Rate of glucose import from media. | 100 (Reference) |
| G6P -> Oxidative PPP | Flux into the oxidative branch of the PPP. | 15 ± 2 |
| Transketolase (TKT) | Reversible flux of TKT reactions involving Xu5P. | Net: 5 ± 1 |
| Transaldolase (TALDO) | Reversible flux of TALDO reactions. | Net: 3 ± 0.5 |
| This table presents illustrative data based on principles of 13C-MFA.[8] |
Signaling Pathways and Experimental Workflows
Pentose Phosphate Pathway and the Central Role of D-Xylulose 5-Phosphate
The following diagram illustrates the position of D-Xylulose 5-phosphate within the oxidative and non-oxidative branches of the pentose phosphate pathway and its connection to glycolysis.
General Workflow for 13C Metabolic Flux Analysis
This diagram outlines the key steps involved in a typical 13C-MFA experiment to determine metabolic fluxes.
Regulatory Role of D-Xylulose 5-Phosphate on Glycolysis and Lipogenesis
This diagram illustrates the signaling cascade initiated by D-Xylulose 5-phosphate to regulate key metabolic pathways.
Experimental Protocols
Protocol 1: 13C-Labeling Experiment Using [U-13C]-Xylose
This protocol describes the steps for labeling cells with uniformly 13C-labeled xylose to trace its incorporation into Xu5P and other downstream metabolites.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
[U-13C]-D-xylose (or other specifically labeled xylose, e.g., [1-13C]-xylose)
-
Unlabeled D-xylose
-
Phosphate-buffered saline (PBS), pre-warmed
-
Sterile culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they will be in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the experimental culture medium by replacing the standard carbon source with a defined concentration of [U-13C]-D-xylose. The concentration should be optimized for the specific cell line and experimental goals. A mixture of labeled and unlabeled xylose can be used to achieve a specific enrichment level.
-
Adaptation (Optional): If the cells are not typically grown on xylose, a pre-adaptation phase with unlabeled xylose may be necessary.
-
Isotope Labeling:
-
For adherent cells, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
For suspension cells, pellet the cells by centrifugation and gently resuspend in pre-warmed PBS.
-
Add the experimental medium containing the 13C-labeled xylose.
-
-
Incubation: Incubate the cells under their normal growth conditions for a duration sufficient to achieve isotopic steady state. This period can vary depending on the cell type and its metabolic rate and should be determined empirically by collecting samples at multiple time points (e.g., 8, 16, 24 hours).[3]
-
Metabolism Quenching and Metabolite Extraction: This is a critical step to halt all enzymatic activity and preserve the in vivo metabolic state. Proceed immediately to Protocol 2.
Protocol 2: Quenching of Metabolism and Extraction of Intracellular Metabolites
This protocol details the procedure for rapidly stopping metabolic activity and extracting polar metabolites, including Xu5P.
Materials:
-
Ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or lower)
-
Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching low temperatures
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching:
-
Adherent Cells: Quickly aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.
-
Suspension Cells: Rapidly transfer the cell suspension to a tube containing the ice-cold quenching solution.
-
-
Cell Lysis and Extraction:
-
Pellet the quenched cells by centrifugation at a low temperature (e.g., -9°C).[3] Discard the supernatant.
-
Resuspend the cell pellet in cold extraction solvent.
-
For adherent cells, after adding the extraction solvent, use a cell scraper to detach the cells.
-
Perform cell lysis by methods such as sonication or bead beating on ice.
-
Incubate on ice for 15-20 minutes to ensure complete extraction.
-
-
Sample Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis. For GC-MS analysis, the extract may need to be dried.
Protocol 3: LC-MS/MS Analysis of D-Xylulose 5-Phosphate Isotopomers
This protocol provides a general framework for the analysis of Xu5P and its isotopomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column with anion-exchange and HILIC properties[9]
-
Mobile phases (e.g., acetonitrile and an aqueous buffer with a weak base like ammonium acetate or ammonium hydroxide)
Procedure:
-
Sample Preparation: Thaw the metabolite extracts on ice. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Inject a portion of the sample (e.g., 5-10 µL) onto the analytical column.
-
Perform a gradient elution designed to separate the highly polar sugar phosphates of the PPP (e.g., Xu5P, R5P, E4P, S7P). This typically involves a gradient from a high to low organic solvent concentration.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.[8]
-
For targeted analysis of Xu5P, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]-, and product ions can be generated by collision-induced dissociation (e.g., loss of the phosphate group).
-
For untargeted or high-resolution analysis, acquire data in full scan mode to detect all metabolites and their isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of Xu5P (M+0, M+1, M+2, etc.).
-
Correct the raw data for the natural abundance of 13C and other heavy isotopes.
-
The resulting mass isotopomer distribution (MID) for Xu5P can then be used in computational models to calculate metabolic fluxes.[8]
-
Conclusion
The application of 13C metabolic flux analysis focused on D-Xylulose 5-phosphate provides a powerful approach to quantitatively understand the dynamics of the pentose phosphate pathway and its regulatory influence on cellular metabolism. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of Xu5P in health and disease, and for identifying novel targets for therapeutic intervention.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: D-Xylulose 5-Phosphate in the Study of Epimerase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, aromatic amino acids, and for providing reducing power in the form of NADPH.[1] The interconversion of pentose phosphates is crucial for cellular homeostasis and is mediated by isomerases and epimerases. Specifically, D-ribulose-5-phosphate-3-epimerase (RPE, EC 5.1.3.1) catalyzes the reversible epimerization of D-ribulose 5-phosphate (Ru5P) to D-xylulose 5-phosphate.[2][3] The study of RPE kinetics is vital for understanding metabolic regulation and for the development of therapeutic agents targeting this pathway, particularly in infectious diseases and cancer. This document provides detailed application notes and protocols for utilizing D-xylulose 5-phosphate and its precursor, D-ribulose 5-phosphate, as tools to investigate the kinetics of epimerases.
Signaling and Metabolic Pathway
D-Xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. The pathway's primary functions include generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as producing precursors for nucleotide and aromatic amino acid biosynthesis.[4]
Data Presentation: Kinetic Parameters of Ribulose-5-Phosphate-3-Epimerase
The following table summarizes the kinetic parameters of RPE from different biological sources. These values are essential for comparative studies and for designing kinetic assays. The primary substrate for the forward reaction is D-ribulose 5-phosphate.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Spinach (recombinant) | D-Ribulose 5-Phosphate | 0.22 | 7083 | 3.2 x 107 | Competitive inhibitor: G3P (Ki = 0.9 mM)[5] |
| Trypanosoma cruzi (TcRPE2, recombinant) | D-Ribulose 5-Phosphate | 2.21 ± 0.23 | 0.32 ± 0.02 | 1.6 x 102 | Assayed at pH 7.5.[6] |
Experimental Protocols
Coupled Spectrophotometric Assay for Ribulose-5-Phosphate-3-Epimerase Activity
This protocol describes a continuous spectrophotometric rate determination for RPE activity. The production of D-xylulose 5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
Ribulose-5-Phosphate-3-Epimerase (RPE): D-Ribulose 5-Phosphate ⇌ D-Xylulose 5-Phosphate
-
Transketolase (TK): D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate ⇌ Glyceraldehyde 3-Phosphate (G3P) + Sedoheptulose 7-Phosphate
-
Triosephosphate Isomerase (TPI): Glyceraldehyde 3-Phosphate ⇌ Dihydroxyacetone Phosphate (DHAP)
-
α-Glycerophosphate Dehydrogenase (α-GDH): Dihydroxyacetone Phosphate + NADH + H+ → α-Glycerol Phosphate + NAD+
Materials:
-
D-Ribulose 5-phosphate (Substrate)
-
Ribulose-5-phosphate-3-epimerase (Enzyme to be assayed)
-
Glycylglycine buffer (or Bicine buffer)
-
Magnesium Chloride (MgCl2)
-
Thiamine pyrophosphate (TPP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
D-Ribose 5-phosphate (R5P)
-
Transketolase (TK)
-
Triosephosphate Isomerase (TPI)
-
α-Glycerophosphate Dehydrogenase (α-GDH)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Reagent Preparation:
-
Assay Buffer: 50 mM Bicine or Glycylglycine, 1 mM EDTA, pH 8.0 (or pH 7.7 as per some protocols).[5]
-
Substrate Stock Solution (Ru5P): 100 mM D-Ribulose 5-phosphate in deionized water.
-
Coupling Substrate Stock (R5P): 100 mM D-Ribose 5-phosphate in deionized water.
-
Cofactor/Coupling Enzyme Mix: Prepare a master mix containing:
-
MgCl2 (final concentration ~15 mM)
-
TPP (final concentration ~0.1 mM)
-
NADH (final concentration ~0.25 mM)
-
R5P (final concentration ~5 mM)
-
Transketolase (~0.1-0.5 units/mL)
-
Triosephosphate Isomerase (~2-5 units/mL)
-
α-Glycerophosphate Dehydrogenase (~0.2-0.5 units/mL)
-
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer and the cofactor/coupling enzyme mix.
-
Substrate Addition: Add the D-ribulose 5-phosphate stock solution to the desired final concentration. For determining Km, a range of substrate concentrations should be used (e.g., 0.1 to 5 times the expected Km).
-
Equilibration: Incubate the reaction mixture in the spectrophotometer at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the diluted epimerase solution. Mix by inversion.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Ensure that the initial rate is linear.
-
Blank Reaction: Perform a blank reaction without the epimerase to correct for any non-enzymatic degradation of NADH.
-
Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Logical Relationship for Kinetic Parameter Determination:
Applications in Drug Development
The study of epimerase kinetics using D-xylulose 5-phosphate and its analogs is crucial for:
-
Target Validation: Understanding the kinetic properties of an epimerase can help validate it as a potential drug target.
-
High-Throughput Screening (HTS): The coupled spectrophotometric assay can be adapted for HTS of compound libraries to identify potential inhibitors.
-
Mechanism of Action Studies: Kinetic analyses can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for lead compounds.
-
Structure-Activity Relationship (SAR) Studies: Comparing the kinetic parameters of an enzyme in the presence of different analogs of an inhibitor can guide the optimization of drug candidates.
Conclusion
D-Xylulose 5-phosphate is an indispensable tool for the kinetic characterization of epimerases, particularly D-ribulose-5-phosphate-3-epimerase. The detailed protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to investigate the catalytic mechanisms and regulation of these essential enzymes. A thorough understanding of epimerase kinetics is fundamental to unraveling metabolic pathways and developing novel therapeutic interventions.
References
- 1. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]
- 3. EC 5.1.3.1 [iubmb.qmul.ac.uk]
- 4. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Ribulose-5-Phosphate 3-Epimerase: Cloning and Heterologous Expression of the Spinach Gene, and Purification and Characterization of the Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving D-Xylulose 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways involving the key pentose phosphate pathway intermediate, D-Xylulose 5-phosphate (Xu5P). These methodologies are essential for studying enzyme kinetics, screening for inhibitors, and engineering novel biosynthetic routes for valuable chemicals and drug precursors.
Introduction
D-Xylulose 5-phosphate is a central metabolite in cellular carbon metabolism, primarily known for its role in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] In this pathway, Xu5P serves as a key substrate for transketolase, facilitating the interconversion of sugar phosphates and linking the PPP with glycolysis.[1] Beyond its central role in the PPP, Xu5P is an intermediate in various other metabolic routes, including the Calvin cycle in photosynthetic organisms and pathways for the metabolism of D-xylose.[1][3] The ability to reconstitute pathways involving Xu5P in vitro provides a powerful tool to dissect their regulation, identify rate-limiting steps, and harness their synthetic potential in a controlled, cell-free environment.
I. In Vitro Biosynthesis of D-Xylulose 5-Phosphate
A cost-effective and efficient method for producing Xu5P is crucial for its use as a substrate in further enzymatic studies. Here, we describe a minimized two-enzyme cascade for the synthesis of Xu5P from D-xylose and polyphosphate.[4][5]
Pathway Overview: Two-Enzyme Cascade for Xu5P Synthesis
This system utilizes two enzymes: xylose isomerase (XI) to convert D-xylose to D-xylulose, and a promiscuous xylulokinase (XK) from Thermotoga maritima that can use polyphosphate as a phosphate donor to phosphorylate D-xylulose to D-Xylulose 5-phosphate.[4] This bypasses the need for a separate ATP regeneration system.[4]
Caption: A two-enzyme cascade for the synthesis of D-Xylulose 5-phosphate.
Experimental Protocol: Synthesis of Xu5P
This protocol is optimized for the production of Xu5P from D-xylose.
Materials:
-
D-xylose
-
Polyphosphate (e.g., sodium polyphosphate)
-
HEPES buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Xylose Isomerase (XI)
-
Xylulokinase (XK) from Thermotoga maritima
-
Trichloroacetic acid (TCA) for reaction quenching
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube or a small reaction vessel. For a 1 mL reaction volume, add the following components:
-
50 mM D-xylose
-
50 mM Polyphosphate
-
100 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
1.0 U/mL Xylose Isomerase
-
1.0 U/mL Xylulokinase
-
-
Incubation: Incubate the reaction mixture at 45°C for 36 hours. Gentle agitation is recommended.
-
Time-Course Sampling (Optional): At various time points (e.g., 0, 6, 12, 24, 36 hours), withdraw a small aliquot of the reaction mixture (e.g., 50 µL).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid to the aliquot.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes. The supernatant can be analyzed by HPLC.
-
HPLC Analysis: Quantify the concentrations of D-xylose, D-xylulose, and D-Xylulose 5-phosphate using an HPLC system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index detector.[5] A mobile phase of 5 mM sulfuric acid is often used.[5]
Data Presentation: Xu5P Synthesis
| Reaction System | Initial D-xylose (mM) | Incubation Time (h) | Temperature (°C) | Final Xu5P (mM) | Yield (%) |
| Two-Enzyme Cascade | 50 | 36 | 45 | 32 | 64 |
Data adapted from a study on the biosynthesis of D-xylulose 5-phosphate.[4][5]
II. Reconstitution of the Non-Oxidative Pentose Phosphate Pathway
The non-oxidative phase of the PPP is a series of reversible reactions that interconvert various sugar phosphates.[1][2] D-Xylulose 5-phosphate is a key entry point and intermediate in this pathway. In vitro reconstitution allows for the study of the interplay between the enzymes and substrates of this pathway.
Pathway Overview: Core Reactions of the Non-Oxidative PPP
Caption: Key reactions of the non-oxidative pentose phosphate pathway.
Experimental Protocol: Enzyme-Coupled Assay for D-Ribulose 5-Phosphate 3-Epimerase (RPE) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of RPE by monitoring the conversion of D-ribulose 5-phosphate to D-Xylulose 5-phosphate. The production of Xu5P is coupled to other enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6]
Materials:
-
D-Ribulose 5-phosphate (substrate)
-
D-Ribulose 5-phosphate 3-epimerase (RPE)
-
Glycylglycine buffer (pH 7.7)
-
Thiamine pyrophosphate (cocarboxylase)
-
NADH
-
Transketolase (TKT)
-
Triosephosphate isomerase (TIM)
-
α-Glycerophosphate dehydrogenase (α-GPDH)
-
Magnesium Chloride (MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture:
-
50 mM Glycylglycine buffer (pH 7.7)
-
7.5 mM MgCl₂
-
0.001 mg Thiamine pyrophosphate
-
0.0625 mM NADH
-
0.01 U Transketolase
-
0.01 U α-Glycerophosphate dehydrogenase/Triosephosphate isomerase mix
-
2 mM D-Ribulose 5-phosphate
-
-
Enzyme Addition: Add an appropriate dilution of the RPE enzyme solution to the cuvette to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. One unit of RPE activity is defined as the amount of enzyme required to convert 1 µmol of D-ribulose 5-phosphate to D-Xylulose 5-phosphate per minute under these assay conditions.[6]
Data Presentation: RPE Kinetic Parameters
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Human RPE | D-Ribulose 5-phosphate | Data not available in abstracts | Data not available in abstracts |
| Spleen Epimerase | D-Ribulose 5-phosphate/D-Xylulose 5-phosphate | - | Equilibrium Ratio (Xu5P/Ru5P) = 1.4 at 37°C |
Qualitative data indicates the reversible nature of the RPE-catalyzed reaction.[7]
III. Experimental Workflow and Logic
The successful in vitro reconstitution of a metabolic pathway requires a systematic approach, from enzyme expression and purification to the final analysis of reaction products.
Caption: A generalized workflow for in vitro metabolic pathway reconstitution.
Concluding Remarks
The in vitro reconstitution of metabolic pathways involving D-Xylulose 5-phosphate offers a powerful platform for fundamental biochemical research and applied synthetic biology. The protocols and data presented here provide a starting point for researchers to explore the intricacies of these pathways. By systematically optimizing reaction conditions and enzyme ratios, it is possible to achieve high yields of desired products and to gain deeper insights into the regulation of cellular metabolism. The use of purified components in a controlled environment allows for the precise measurement of kinetic parameters and the unambiguous identification of reaction intermediates and products, which is often challenging in in vivo systems.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring D-Xylulose 5-Phosphate Levels in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-xylulose 5-phosphate (Xu5P) is a key intermediate metabolite in the pentose phosphate pathway (PPP), a fundamental process in all living organisms, including plants. The PPP is crucial for the synthesis of nucleotides, aromatic amino acids, and for providing reducing power in the form of NADPH for various anabolic reactions and oxidative stress defense. In plants, the PPP also plays a vital role in carbon fixation and the biosynthesis of a wide range of secondary metabolites. Accurate measurement of D-xylulose 5-phosphate levels in plant extracts is therefore essential for understanding plant physiology, metabolism, and responses to environmental stress. This application note provides detailed protocols for the quantification of D-xylulose 5-phosphate in plant extracts using state-of-the-art liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS-based methods described in this document. These values are indicative and may vary depending on the specific plant matrix, instrumentation, and laboratory conditions.
| Parameter | Method 1: HILIC-LC-MS/MS | Method 2: Reversed-Phase LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 5 - 50 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery | 70 - 110% | 60 - 100% |
| Precision (RSD%) | < 15% | < 20% |
Signaling Pathway
D-xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the Pentose Phosphate Pathway.
Experimental Workflow
A generalized workflow for the analysis of D-xylulose 5-phosphate in plant extracts is depicted below.
Experimental Protocols
Protocol 1: Quantification of D-Xylulose 5-Phosphate using HILIC-LC-MS/MS
This protocol is suitable for the analysis of polar metabolites like sugar phosphates without the need for derivatization.
1. Materials and Reagents
-
D-Xylulose 5-phosphate standard (Sigma-Aldrich or equivalent)
-
¹³C-labeled internal standard for a related sugar phosphate (e.g., ¹³C₅-Ribose 5-phosphate)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium carbonate or ammonium acetate (LC-MS grade)
-
Liquid nitrogen
-
Centrifuge tubes (2 mL, microcentrifuge)
-
Syringe filters (0.22 µm, PTFE)
2. Sample Preparation
-
Quenching: Immediately flash-freeze collected plant tissue (50-100 mg) in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium carbonate in water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: Linear gradient from 95% to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for D-xylulose 5-phosphate and the internal standard. For Xu5P (m/z 229 -> 97).
4. Data Analysis
-
Quantify D-xylulose 5-phosphate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Protocol 2: Quantification of D-Xylulose 5-Phosphate using Reversed-Phase LC-MS/MS with Derivatization
This protocol utilizes derivatization to enhance the retention of polar sugar phosphates on a reversed-phase column.
1. Materials and Reagents
-
All materials from Protocol 1.
-
Derivatization agent (e.g., 2-picolylamine).
-
Reducing agent (e.g., sodium cyanoborohydride).
-
Acetic acid.
2. Sample Preparation
-
Follow steps 1-3 from Protocol 1 for quenching, extraction, and centrifugation.
-
Derivatization:
-
Take a 50 µL aliquot of the supernatant.
-
Add 20 µL of 2-picolylamine solution (2% in methanol).
-
Add 20 µL of sodium cyanoborohydride solution (4% in methanol).
-
Incubate at 65°C for 30 minutes.
-
Cool to room temperature and add 10 µL of 0.1% acetic acid to stop the reaction.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient from 2% to 50% B
-
15-17 min: Linear gradient to 95% B
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized D-xylulose 5-phosphate and the derivatized internal standard.
4. Data Analysis
-
Quantify the derivatized D-xylulose 5-phosphate using the same method as in Protocol 1.
Conclusion
The protocols detailed in this application note provide robust and sensitive methods for the quantification of D-xylulose 5-phosphate in plant extracts. The choice between the HILIC and reversed-phase with derivatization methods will depend on the specific requirements of the study, available instrumentation, and the complexity of the plant matrix. Accurate measurement of this key metabolite will enable researchers to gain deeper insights into plant metabolism and its regulation.
Application Note: Quantification of D-Xylulose 5-Phosphate in Mammalian Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylulose 5-phosphate (Xu5P) is a key intermediate metabolite in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and precursors for nucleotide biosynthesis.[1] Beyond its role in the PPP, Xu5P is an important signaling molecule that regulates carbohydrate and lipid metabolism, making its accurate quantification in mammalian tissues critical for understanding metabolic homeostasis and the pathophysiology of various diseases. This application note provides a detailed protocol for the quantification of D-Xylulose 5-phosphate in mammalian tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway
D-Xylulose 5-phosphate is a central node in the non-oxidative branch of the pentose phosphate pathway, linking it to glycolysis. It is formed from D-ribulose 5-phosphate by the enzyme ribulose-5-phosphate-3-epimerase. Xu5P, along with other sugar phosphates, is then converted into fructose 6-phosphate and glyceraldehyde 3-phosphate, which can enter the glycolytic pathway.
Quantitative Data Summary
The concentration of D-Xylulose 5-phosphate can vary significantly between different tissues and under different physiological conditions. The following table summarizes reported concentrations in rat liver tissue under various dietary states.
| Tissue | Species | Condition | D-Xylulose 5-phosphate (nmol/g) | Reference |
| Liver | Rat | 48h Starved | 3.8 ± 0.3 | [2] |
| Liver | Rat | Ad libitum feeding | 8.6 ± 0.3 | [2] |
| Liver | Rat | Meal feeding (fat-free diet) | 66.3 ± 8.3 | [2] |
Experimental Protocols
The following protocol describes a robust method for the extraction and quantification of D-Xylulose 5-phosphate from mammalian tissue samples using LC-MS/MS. This method is adapted from a validated procedure for sugar phosphates in mouse heart tissue.[3]
Materials and Reagents
-
D-Xylulose 5-phosphate standard (Sigma-Aldrich or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Amino-9-ethylcarbazole (AEC)
-
Sodium cyanoborohydride
-
Ultrapure water
-
Internal Standard (e.g., ¹³C-labeled sugar phosphate)
Sample Preparation
-
Tissue Collection and Quenching: Immediately after dissection, snap-freeze the mammalian tissue sample in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.
-
Homogenization:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a 2 mL tube containing 500 µL of ice-cold 75% methanol in water.[3] A bead-based homogenizer can be used for efficient disruption.
-
-
Metabolite Extraction:
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
For enhanced recovery, the pellet can be re-extracted with another 500 µL of 75% methanol, and the supernatants pooled.[3]
-
Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Reductive Amination)
Due to the poor retention of sugar phosphates on reversed-phase chromatography columns, a derivatization step is recommended to improve chromatographic performance and sensitivity.[3]
-
Reconstitute the dried extract in 50 µL of a freshly prepared solution of 20 mg/mL 3-amino-9-ethylcarbazole (AEC) in 80% methanol containing 5% acetic acid.
-
Add 10 µL of a freshly prepared solution of 40 mg/mL sodium cyanoborohydride in the same solvent.
-
Incubate the mixture at 70°C for 60 minutes.[3]
-
After incubation, cool the sample to room temperature and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or a pentafluorophenyl (PFP) core-shell column is suitable for separating the derivatized sugar phosphates.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 50% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the AEC-derivatized D-Xylulose 5-phosphate and the internal standard need to be optimized. The precursor ion will be the [M+H]⁺ of the derivatized Xu5P. Product ions will result from the fragmentation of the precursor.
-
Data Analysis and Quantification
-
Generate a standard curve using known concentrations of the derivatized D-Xylulose 5-phosphate standard.
-
Quantify the amount of D-Xylulose 5-phosphate in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final concentration to the initial tissue weight (nmol/g).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of D-Xylulose 5-phosphate in mammalian tissues. The use of a derivatization step coupled with a sensitive LC-MS/MS method allows for the accurate and reliable measurement of this important metabolite. This methodology can be applied to a wide range of research areas, including metabolic disease research and drug development, to further elucidate the role of the pentose phosphate pathway in health and disease.
References
- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the D-Xylulose 5-Phosphate/ChREBP Pathway for Drug Discovery in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of glucose and lipid metabolism. The transcription factor Carbohydrate Response Element-Binding Protein (ChREBP) has emerged as a central regulator of glucose-induced gene expression, particularly in lipogenic tissues like the liver and adipose tissue.[1][2] Its activation by high glucose levels drives the conversion of excess carbohydrates into fatty acids for storage, a process that can contribute to hepatic steatosis ("fatty liver") when overactive.[1][3]
Recent research has identified D-Xylulose 5-phosphate (Xu5P), an intermediate of the pentose phosphate pathway (PPP), as a key signaling molecule in the activation of ChREBP.[4][5][6][7] This discovery has opened new avenues for therapeutic intervention. By targeting the Xu5P/ChREBP signaling axis, it may be possible to modulate de novo lipogenesis and ameliorate the metabolic imbalances characteristic of these disorders. These application notes provide an overview of the signaling pathway, detailed protocols for key experiments, and quantitative data to guide researchers in the discovery and development of novel therapeutics targeting this pathway.
The D-Xylulose 5-Phosphate Signaling Pathway
Under high glucose conditions, increased flux through the pentose phosphate pathway leads to elevated levels of Xu5P.[3][5] Xu5P acts as an allosteric activator of protein phosphatase 2A (PP2A).[4][5][7][8] Activated PP2A then dephosphorylates ChREBP at specific serine and threonine residues.[5][6] This dephosphorylation is a critical step that promotes the translocation of ChREBP from the cytosol into the nucleus and enhances its DNA-binding activity.[4][5][9] Once in the nucleus, ChREBP forms a heterodimer with Mlx (Max-like protein X) and binds to Carbohydrate Response Elements (ChoREs) in the promoter regions of target genes.[1][10] This binding event initiates the transcription of genes encoding key enzymes involved in glycolysis and de novo lipogenesis, such as liver-type pyruvate kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[2][9][10]
Quantitative Data
The following tables summarize key quantitative data related to the D-Xylulose 5-phosphate pathway, providing a reference for experimental design and interpretation.
Table 1: Hepatic Metabolite Concentrations in Different Dietary States
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Meal-Fed Fat-Free Diet (nmol/g) |
| D-Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| D-Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-phosphate + Sedoheptulose 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
| Data from rat liver tissue.[11] |
Table 2: Kinetics of Xu5P Formation and ChREBP Activation in Primary Hepatocytes
| Event | Half-Maximal Time | Maximal Time |
| Xu5P Formation | < 30 minutes | ~1 hour |
| ChREBP Nuclear Translocation | ~5 hours | ~10 hours |
| L-PK Gene Transcription | ~10 hours | ~15 hours |
| Data from primary rat hepatocytes cultured in high glucose.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the D-Xylulose 5-phosphate/ChREBP pathway.
Protocol 1: Measurement of D-Xylulose 5-Phosphate in Tissue Extracts
This protocol is adapted from methods described for the spectrophotometric and fluorimetric determination of Xu5P.[5][11]
Materials:
-
Tissue sample (e.g., freeze-clamped liver)
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
Assay buffer (e.g., 20 mM Mops, pH 7.0, 1 mM DTT)
-
Transketolase
-
Ribose-5-phosphate
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Extraction:
-
Homogenize the frozen tissue sample in ice-cold perchloric acid.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant is the tissue extract.
-
-
Assay:
-
In a cuvette, combine the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the tissue extract.
-
Measure the baseline absorbance or fluorescence.
-
Initiate the reaction by adding transketolase and ribose-5-phosphate.
-
Monitor the increase in absorbance at 340 nm (for NADPH formation) or fluorescence (excitation 354 nm, emission 452 nm).
-
The change in absorbance/fluorescence is proportional to the amount of Xu5P in the sample.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-Xylulose 5-phosphate.
-
Calculate the concentration of Xu5P in the tissue extract based on the standard curve.
-
Protocol 2: Protein Phosphatase 2A (PP2A) Activity Assay
This protocol is based on the measurement of phosphate release from a synthetic phosphopeptide substrate.[5]
Materials:
-
Cytosolic or nuclear extracts from cells or tissues
-
Assay buffer (e.g., 20 mM Mops, pH 7.0, 1 mM DTT, 25 µg/mL BSA)
-
³²P-labeled synthetic peptide substrate corresponding to a ChREBP phosphorylation site (e.g., Ser-196)
-
D-Xylulose 5-phosphate (or test compound)
-
Trichloroacetic acid (TCA)
-
Organic solvent (isobutyl alcohol/heptane, 1:1)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, ³²P-labeled peptide substrate, and the cell/tissue extract.
-
Add D-Xylulose 5-phosphate (as a positive control) or the test compound at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
-
Reaction Termination and Phosphate Extraction:
-
Stop the reaction by adding 10% TCA.
-
Add the organic solvent to form a phosphomolybdic complex with the released ³²P-phosphate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Measurement:
-
Transfer an aliquot of the organic (upper) phase to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis:
-
Calculate the amount of released phosphate based on the measured radioactivity.
-
Determine the effect of the test compound on PP2A activity relative to controls.
-
Conclusion
The D-Xylulose 5-phosphate/ChREBP signaling pathway is a critical regulator of hepatic glucose and lipid metabolism, making it an attractive target for the development of novel therapeutics for metabolic disorders. The information and protocols provided in these application notes are intended to equip researchers with the necessary tools to investigate this pathway and to identify and characterize compounds that can modulate its activity. A thorough understanding of the molecular mechanisms and the application of robust experimental methodologies will be crucial for the successful translation of these research efforts into effective clinical treatments.
References
- 1. Carbohydrate-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate response element binding protein, ChREBP, a transcription factor coupling hepatic glucose utilization and lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Xylulose 5-phosphate (HMDB0000868) [hmdb.ca]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Carbohydrate response element-binding protein (ChREBP) plays a pivotal role in beta cell glucotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Inhibitors for Enzymes Metabolizing D-Xylulose 5-Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for researchers focused on the development of inhibitors for enzymes that metabolize D-Xylulose 5-phosphate. This intermediate of the pentose phosphate pathway (PPP) is crucial for cellular biosynthesis and is metabolized primarily by the enzymes transketolase (TKT) and phosphoketolase (XFP). The dysregulation of the PPP is implicated in various diseases, most notably in cancer, making these enzymes attractive therapeutic targets.[1][2][3][4][5]
Introduction to Target Enzymes
D-Xylulose 5-phosphate is a key substrate for two primary enzymes:
-
Transketolase (TKT): A thiamine-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon unit from ketose donors to aldose acceptors, thereby interconverting sugar phosphates. TKT is essential for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is vital for reductive biosynthesis and antioxidant defense.[4]
-
Phosphoketolase (XFP): This enzyme cleaves D-xylulose 5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate. It provides a link between carbohydrate and acetyl-CoA metabolism. While extensively studied in microorganisms, its role and inhibition in human disease are less characterized.
Given the critical role of the pentose phosphate pathway in cancer cell proliferation and survival, inhibiting these enzymes presents a promising strategy for anti-cancer drug development.[1][2][3][4][5]
Quantitative Data for Known Transketolase Inhibitors
Several compounds have been identified as inhibitors of transketolase. The following table summarizes their quantitative inhibitory data from various studies.
| Inhibitor | Target Enzyme | IC50 | Ki | Kd | Cell Line/Conditions | Reference |
| Oroxylin A | Transketolase | 17.2 µM (48h), 6.8 µM (72h) | 11.9 ± 8.4 µM | HepG2 cells | [5] | |
| Oxythiamine | Transketolase | 0.2 µM | Rat liver transketolase | |||
| Oxythiamine | Transketolase | ~0.03 µM | Yeast transketolase | |||
| N3-pyridyl thiamine (N3PT) | Transketolase | 22 nM (Apo-TK) | 22 nM (Apo-TK) | [1][2] | ||
| Omeprazole | Transketolase | 42 ± 3 µM | Human erythrocytes | [3] | ||
| Chaetocin | Transketolase | 63.2 µM |
Note: Data for phosphoketolase inhibitors in the context of drug development is limited in the currently available literature.
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of D-Xylulose 5-phosphate and the points of inhibition.
Caption: Metabolic pathway of D-Xylulose 5-phosphate and points of inhibition.
Experimental Protocols
Fluorometric Assay for Transketolase Activity
This protocol is adapted from commercially available kits and provides a sensitive method for measuring transketolase activity.
Principle: Transketolase transfers a two-carbon group from a donor sugar to an acceptor sugar. The product of this reaction then participates in a series of enzymatic steps that convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is directly proportional to the transketolase activity.
Materials:
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
TKT Enzyme Mix
-
TKT Probe
-
Purified transketolase or cell/tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep reagents on ice during use.
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in TKT Assay Buffer.
-
For cell or tissue lysates, homogenize cells or tissue in TKT Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Reaction Setup:
-
Prepare a master mix for the reaction and background controls according to the table below. The volumes are for a single well.
-
| Component | Reaction Well (µL) | Background Control Well (µL) |
| TKT Assay Buffer | 40 | 42 |
| TKT Substrate Mix | 2 | 0 |
| TKT Developer | 2 | 2 |
| TKT Enzyme Mix | 2 | 2 |
| TKT Probe | 4 | 4 |
| Total | 50 | 50 |
-
Inhibitor Addition: Add the desired concentration of the test inhibitor or vehicle control to the reaction wells.
-
Enzyme Addition: Add 10 µL of the purified enzyme or cell/tissue lysate to each well.
-
Measurement: Immediately start measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the reaction well fluorescence at each time point.
-
Plot the fluorescence intensity versus time to obtain the reaction rate.
-
To determine IC50 values, plot the percentage of inhibition against a range of inhibitor concentrations.
-
Spectrophotometric Assay for Transketolase Activity
This classic assay measures the consumption of NADH, which is coupled to the transketolase reaction.
Principle: The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored to determine the enzyme activity.
Materials:
-
Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.6)
-
Thiamine pyrophosphate (TPP)
-
D-Xylulose 5-phosphate (or Ribose-5-phosphate as a precursor)
-
Ribose-5-phosphate
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)
-
NADH
-
Magnesium chloride (MgCl₂)
-
Purified transketolase or erythrocyte hemolysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, TPP, MgCl₂, NADH, and the auxiliary enzymes.
-
Inhibitor Incubation: Add the test inhibitor or vehicle control to the reaction mixture and pre-incubate with the enzyme (purified transketolase or hemolysate) for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrates, D-Xylulose 5-phosphate and Ribose-5-phosphate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the percentage of inhibition and IC50 values as described for the fluorometric assay.
-
High-Throughput Screening (HTS) Protocol for Transketolase Inhibitors
This generalized protocol outlines the key steps for screening a large compound library for transketolase inhibitors using a fluorescence-based assay.
Workflow:
Caption: High-throughput screening workflow for transketolase inhibitors.
Detailed Steps:
-
Assay Miniaturization and Automation:
-
Adapt the chosen assay (e.g., fluorometric) to a 384- or 1536-well plate format.
-
Utilize liquid handling robotics for precise and rapid dispensing of reagents, compounds, and enzyme.
-
-
Primary Screen:
-
Screen the entire compound library at a single, relatively high concentration (e.g., 10 µM).
-
Include appropriate controls on each plate:
-
Negative control: Vehicle only (e.g., DMSO).
-
Positive control: A known transketolase inhibitor.
-
-
-
Hit Confirmation:
-
Re-test the initial "hits" from the primary screen under the same conditions to confirm their activity and eliminate false positives.
-
-
Dose-Response Analysis:
-
Test the confirmed hits over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their IC50 values.
-
-
Secondary and Orthogonal Assays:
-
Validate the hits using a different assay format (e.g., spectrophotometric assay if the primary screen was fluorometric) to rule out assay-specific artifacts.
-
Perform counter-screens to assess the selectivity of the inhibitors against other related enzymes.
-
-
Mechanism of Inhibition Studies:
-
For promising hits, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Conclusion
The enzymes that metabolize D-Xylulose 5-phosphate, particularly transketolase, are validated targets for the development of novel therapeutics, especially in the field of oncology. This document provides a foundational guide for researchers, offering quantitative data on known inhibitors and detailed protocols for their evaluation. The provided workflows and diagrams serve to streamline the inhibitor discovery and development process. Further research into the identification and characterization of phosphoketolase inhibitors is warranted to expand the therapeutic potential of targeting this critical metabolic pathway.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. sketchviz.com [sketchviz.com]
Troubleshooting & Optimization
troubleshooting low yield in the enzymatic synthesis of D-Xylulose 5-phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of D-Xylulose 5-Phosphate (Xu5P).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of D-Xylulose 5-Phosphate is significantly lower than expected. What are the primary areas to investigate?
Low yield in the enzymatic synthesis of D-Xylulose 5-Phosphate can arise from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Enzyme Activity and Stability: At least one of the enzymes in your cascade (e.g., xylose isomerase, xylulokinase, transketolase) may be inactive or unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for one or more enzymes in the pathway.
-
Substrate and Cofactor Issues: The concentration, purity, or availability of substrates (e.g., D-xylose, D-ribulose 5-phosphate) and essential cofactors (e.g., ATP, polyphosphate, metal ions) can be limiting.
-
Product Inhibition or Degradation: The accumulation of D-Xylulose 5-Phosphate or byproducts may be inhibiting the enzymes, or the product itself may be degrading over the course of the reaction.
-
Inefficient Cofactor Regeneration: If using an ATP regeneration system, its inefficiency can limit the phosphorylation step.
The following sections will guide you through troubleshooting each of these potential issues.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to diagnosing and resolving low yield in the enzymatic synthesis of D-Xylulose 5-Phosphate.
Enzyme Activity and Stability
Q2: How can I confirm that the enzymes in my synthesis pathway are active?
To identify a problematic enzyme, it is crucial to perform individual activity assays for each enzyme in your cascade. This involves testing each enzyme with its specific substrate and monitoring the formation of its product under optimal conditions.
Q3: What are the optimal conditions for the key enzymes in D-Xylulose 5-Phosphate synthesis?
The optimal pH and temperature can vary depending on the source of the enzyme. Below is a summary of reported optimal conditions for common enzymes used in Xu5P synthesis.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement |
| Xylose Isomerase | Streptomyces rubiginosus | 8.5 - 8.8[1] | 60 - 80[2] | Mg²⁺ or Mn²⁺[3] |
| Thermoanaerobacterium sp. | Acidic | 85 | - | |
| Bacillus coagulans | 7.0 | 85 | Ni²⁺ | |
| Xylulokinase | Bacillus coagulans NL01 | 7.0[4] | 85[4] | Co²⁺, Mn²⁺, Fe²⁺[4] |
| Human (recombinant) | ~8.0 | 25 (assay temp) | Mg²⁺[5] | |
| Transketolase | Escherichia coli | Stable over a broad pH range (6-10), optimum at 8.0[6] | Improves with pre-incubation at increasing temperatures[7] | Thiamine pyrophosphate (TPP), Mg²⁺[8] |
| Geobacillus stearothermophilus | - | 70[6] | TPP, Mg²⁺ |
Q4: My enzyme activity is low even under supposedly optimal conditions. What else could be wrong?
-
Improper Enzyme Storage: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C) and have not been subjected to multiple freeze-thaw cycles.
-
Presence of Inhibitors: Contaminants in your substrates, buffers, or glassware can inhibit enzyme activity. Consider purifying your substrates.
-
Missing Cofactors: Many enzymes require specific cofactors for activity. For instance, xylose isomerase requires a divalent metal ion like Mg²⁺ or Mn²⁺[3], and transketolase requires thiamine pyrophosphate (TPP) and Mg²⁺.[8]
Substrate and Cofactor Considerations
Q5: Could the quality of my starting materials be affecting the yield?
Yes, the purity of your substrates is critical. Impurities can act as enzyme inhibitors.
-
Action: Verify the purity of your starting materials (e.g., D-xylose, D-ribulose 5-phosphate) using analytical methods like HPLC or NMR. If necessary, purify the substrate before use.
Q6: I am using an ATP-dependent xylulokinase. How can I ensure the ATP supply is sufficient?
Direct addition of stoichiometric amounts of ATP is often cost-prohibitive and can lead to product inhibition by the resulting ADP. An ATP regeneration system is typically employed.
-
Common ATP Regeneration Systems:
Q7: My ATP regeneration system seems to be inefficient. What could be the problem?
-
Sub-optimal conditions for the regeneration enzyme: Ensure the pH, temperature, and cofactor concentrations are optimal for the kinase being used.
-
Phosphate precipitation: High concentrations of free phosphate can lead to the precipitation of magnesium phosphate, reducing the availability of free Mg²⁺, which is essential for many kinases.[10]
-
Enzyme inhibition: The enzymes in the regeneration system can be subject to inhibition by substrates or products.
Enzymatic Pathway for D-Xylose to D-Xylulose 5-Phosphate
References
- 1. Lowering the pH optimum of D-xylose isomerase: the effect of mutations of the negatively charged residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic exchange plus substrate and inhibition kinetics of D-xylose isomerase do not support a proton-transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 7. Structural stability of E. coli transketolase to temperature and pH denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common interferences in the spectrophotometric assay of D-Xylulose 5-phosphate
Welcome to the technical support center for the spectrophotometric assay of D-Xylulose 5-Phosphate (Xu5P). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental workflow.
I. Troubleshooting Guide
This guide addresses specific problems that may arise during the spectrophotometric assay of D-Xylulose 5-Phosphate, which typically involves a coupled enzyme system monitoring the consumption of NADH at 340 nm.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Contaminated Reagents: Buffers, enzymes, or cofactors may be contaminated with substances that absorb at 340 nm. 2. Sample Matrix Effects: The biological sample itself may contain endogenous compounds that absorb light at the assay wavelength. 3. Particulate Matter: Precipitates or other suspended particles in the sample can cause light scattering, leading to artificially high absorbance readings. | 1. Prepare fresh reagents using high-purity water and filter-sterilize if necessary. 2. Run a "sample blank" control containing the sample and all assay components except the enzyme that initiates the reaction (e.g., transketolase). Subtract the absorbance of the sample blank from the test sample readings. 3. Centrifuge samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitates before transferring the supernatant for the assay. |
| No or Low Enzyme Activity | 1. Incorrect Temperature: The assay buffer or reagents may be too cold. 2. Degraded Reagents: NADH is particularly unstable and sensitive to acidic pH and elevated temperatures. The coupling enzymes may have lost activity due to improper storage. 3. Presence of Inhibitors: The sample may contain inhibitors of one or more enzymes in the coupled reaction. | 1. Ensure all assay components are equilibrated to the optimal reaction temperature (e.g., room temperature or 37°C) before starting the assay. 2. Prepare fresh NADH solutions for each experiment and store them on ice, protected from light. Ensure enzymes are stored at the recommended temperature and handled according to the manufacturer's instructions. 3. See the "Common Interferences" FAQ section for a list of potential inhibitors and mitigation strategies. Consider sample purification steps if inhibition is suspected. |
| Drifting or Unstable Absorbance Readings | 1. NADH Instability: NADH can degrade over time, especially in acidic buffers or when exposed to light and elevated temperatures. 2. Instrument Instability: The spectrophotometer lamp may not be sufficiently warmed up, or there may be fluctuations in the power supply. 3. Side Reactions: Competing enzymatic or non-enzymatic reactions in the sample may be producing or consuming NADH. | 1. Use a slightly alkaline buffer (pH 7.5-8.0) to improve NADH stability. Prepare NADH solutions fresh and keep them on ice. 2. Allow the spectrophotometer to warm up for at least 30 minutes before taking readings. Ensure a stable power source. 3. Run appropriate controls, including a no-substrate control, to identify any background reactions. |
| Non-linear Reaction Rate | 1. Substrate Depletion: The concentration of Xu5P or other substrates may be limiting, causing the reaction rate to decrease over time. 2. Coupling Enzyme is Rate-Limiting: The activity of one of the coupling enzymes (triosephosphate isomerase or glycerol-3-phosphate dehydrogenase) may be insufficient to keep up with the rate of the primary reaction. 3. Product Inhibition: Accumulation of reaction products may be inhibiting one of the enzymes in the pathway. | 1. Ensure that the initial concentration of Xu5P is within the linear range of the assay. Dilute the sample if necessary. 2. Increase the concentration of the coupling enzymes in the reaction mixture. It is crucial that the coupling enzymes have a much higher activity than the enzyme being assayed. 3. Monitor the reaction for a shorter period to measure the initial velocity before significant product accumulation occurs. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the spectrophotometric assay of D-Xylulose 5-Phosphate?
The coupled enzymatic assay for Xu5P is susceptible to interference from various substances that can affect the activity of the coupling enzymes (transketolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) or directly interfere with the NADH/NAD+ measurement.
A. Interference from Other Sugars and Sugar Phosphates:
The primary concern is the presence of other sugar phosphates in the sample that can be substrates for the enzymes in the pentose phosphate pathway and glycolysis.
-
Ribulose 5-phosphate (Ru5P) and Ribose 5-phosphate (R5P): Transketolase can utilize these pentose phosphates as substrates, leading to an overestimation of Xu5P.[1][2]
-
Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P): These are intermediates in the coupled assay and their presence in the initial sample can affect the reaction kinetics.
B. Inhibition of Coupling Enzymes:
-
Triosephosphate Isomerase (TPI) Inhibitors:
-
Sulfate, phosphate, and arsenate ions can bind to the active site.[3]
-
2-phosphoglycolate acts as a transition state analog inhibitor.[3][4]
-
D-glycerol-1-phosphate is a substrate analog that can competitively inhibit TPI.[3][5]
-
Phosphoenolpyruvate (PEP) has been shown to be a competitive inhibitor of TPI.[6]
-
-
Glycerol-3-Phosphate Dehydrogenase (GPDH) Inhibitors:
C. Sample-Specific Interferences:
-
Hemolysis: The release of intracellular components from red blood cells can interfere with the assay. Hemoglobin can absorb light at 340 nm, and the released enzymes, such as lactate dehydrogenase, can consume NADH, leading to inaccurate results.[9][10][11]
Q2: How can I mitigate interference from other sugar phosphates?
Minimizing interference from other sugar phosphates is crucial for accurate Xu5P quantification.
A. Experimental Protocols for Interference Mitigation:
-
Enzymatic Depletion of Interferents:
-
For Ribulose 5-phosphate: Pre-incubate the sample with ribulose-5-phosphate 3-epimerase to convert it to Xu5P, and then measure the total Xu5P. A separate measurement without the epimerase can then be subtracted to determine the initial Xu5P concentration.
-
For Fructose 6-phosphate: Pre-treating the sample with phosphofructokinase and ATP will convert F6P to fructose-1,6-bisphosphate, which does not interfere with the Xu5P assay.[12]
-
-
Sample Cleanup:
-
Protein Precipitation: For samples with high protein content, precipitation using methods like trichloroacetic acid (TCA) or acetone can remove interfering enzymes.[13]
-
Solid-Phase Extraction (SPE): SPE can be used to separate sugar phosphates from other interfering compounds based on their chemical properties.[14]
-
B. Validation and Controls:
-
It is essential to run control experiments with known amounts of potentially interfering sugar phosphates to quantify their effect on your specific assay conditions.
-
Whenever possible, validate spectrophotometric results with an alternative method such as HPLC or LC-MS/MS for complex samples.[15]
Q3: What is the principle of the coupled spectrophotometric assay for D-Xylulose 5-Phosphate?
The most common spectrophotometric assay for D-Xylulose 5-Phosphate is a coupled enzyme assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADH. The reaction proceeds through the following steps:
-
Transketolase (TK): In the presence of a suitable acceptor substrate like ribose-5-phosphate, transketolase transfers a two-carbon unit from D-xylulose 5-phosphate, producing glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate.[2][16]
-
Triosephosphate Isomerase (TPI): TPI catalyzes the reversible conversion of G3P to dihydroxyacetone phosphate (DHAP).[3][17]
-
Glycerol-3-Phosphate Dehydrogenase (GPDH): In the presence of NADH, GPDH reduces DHAP to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+.[18][19]
The rate of NADH consumption is directly proportional to the concentration of D-Xylulose 5-Phosphate in the sample.
III. Data Presentation
Table 1: Potential Inhibitors of Coupling Enzymes
| Enzyme | Inhibitor | Type of Inhibition | Notes |
| Triosephosphate Isomerase (TPI) | Sulfate, Phosphate, Arsenate | Competitive | Bind to the active site.[3] |
| 2-Phosphoglycolate | Transition-state analog | Binds tightly to the active site.[3][4] | |
| D-Glycerol-1-phosphate | Substrate analog | Competes with the natural substrate.[3][5] | |
| Phosphoenolpyruvate (PEP) | Competitive | Binds to the catalytic pocket.[6] | |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Glyceraldehyde 3-phosphate | Competitive | A substrate analog.[7][8] |
| Dihydroxyacetone phosphate (DHAP) | Product Inhibition | The product of the forward reaction.[7] | |
| Free fatty acids, Acyl-CoAs | - | Can inhibit enzyme activity.[7] |
IV. Visualizations
Caption: Experimental workflow for the spectrophotometric assay of D-Xylulose 5-phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 4. Enzyme-substrate and enzyme-inhibitor complexes of triose phosphate isomerase studied by 31P nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 6. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Individualized Hemolysis Management Based on Biological Variation Cut-offs in a Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP [reactome.org]
- 13. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transketolase: Mechanistic aspects from QM and QM/MM investigations [iris.unical.it]
- 15. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
optimizing buffer conditions for D-Xylulose 5-phosphate dependent enzyme assays
Welcome to the technical support center for optimizing and troubleshooting enzyme assays involving D-Xylulose 5-phosphate (Xu5P) and its related enzymes. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of enzymes that utilize D-Xylulose 5-phosphate or its precursors?
A1: Several key enzymes in central metabolism interact with Xu5P or its isomers and precursors. These include:
-
Transketolase: A key enzyme in the pentose phosphate pathway that uses Xu5P as a substrate.[1][2]
-
D-Xylulose 5-phosphate/Fructose 6-phosphate phosphoketolase (Xfp): This enzyme catalyzes the breakdown of Xu5P.[3]
-
L-Ribulose-5-phosphate 4-epimerase: Catalyzes the interconversion of L-ribulose 5-phosphate and D-xylulose 5-phosphate.[4]
-
D-Ribulose 5-phosphate 3-epimerase (RPE): Catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate.[1][2]
-
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): Utilizes 1-deoxy-D-xylulose 5-phosphate (DXP), a precursor in the non-mevalonate pathway.[5]
-
1-Deoxy-D-xylulose 5-phosphate synthase (DXS): Synthesizes DXP, the first committed step in the MEP pathway.[6][7][8][9]
Q2: My enzyme activity is lower than expected. What are the initial troubleshooting steps?
A2: Low or no enzyme activity can stem from several factors. Here are the initial steps to take:
-
Verify Reagent Integrity: Ensure that all reagents, especially the enzyme, substrate, and cofactors, have been stored correctly and have not expired. Thaw all components completely and mix them thoroughly before use.[10]
-
Check Buffer and pH: Confirm that the assay buffer is at the correct pH and concentration. The optimal pH for enzymes can be very narrow, and deviations can lead to a significant loss of activity.[11][12][13]
-
Confirm Instrument Settings: Double-check that your spectrophotometer or plate reader is set to the correct wavelength for your assay.[10]
-
Pipetting Accuracy: Ensure that your pipettes are calibrated and that all components are being added in the correct volumes.[10]
-
Enzyme Concentration: The enzyme concentration might be too low. Try preparing fresh dilutions of your enzyme stock.
Q3: How do I determine the optimal pH for my enzyme assay?
A3: The optimal pH for an enzyme is the pH at which it exhibits maximum activity.[11] To determine this, you need to measure the enzyme activity across a range of pH values. A detailed protocol for this is provided in the "Experimental Protocols" section below. It is crucial to use a buffer system that is effective in the pH range you are testing.
Q4: What role do metal ions play in D-Xylulose 5-phosphate dependent enzyme assays?
A4: Many enzymes that interact with Xu5P and its precursors are metalloenzymes, meaning they require a metal ion for their catalytic activity.[14]
-
Essential Cofactors: Divalent cations such as Magnesium (Mg²⁺), Manganese (Mn²⁺), Cobalt (Co²⁺), and Iron (Fe²⁺) are common cofactors.[1][3][4] For example, DXR utilizes Mg²⁺ or Mn²⁺ for its activity.[5]
-
Inhibition: Other metal ions like Copper (Cu²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), and Mercury (Hg²⁺) can act as inhibitors of enzyme activity.[15][16]
-
Buffer Choice: Be aware that some buffer components, like Tris, can chelate metal ions, potentially affecting enzyme activity.[14] Consider using buffers like HEPES, which have a lower metal-binding affinity.[14]
Q5: Are there any known inhibitors for enzymes in the D-Xylulose 5-phosphate pathway?
A5: Yes, for example, Fosmidomycin and its analogs are well-known inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[5] Additionally, substrate analogs like 5-Deoxy-D-xylose can act as competitive inhibitors for enzymes such as xylose isomerase.[17]
Troubleshooting Guides
This section provides a more in-depth look at common problems and their potential solutions.
Issue 1: High Background Signal or Non-linear Reaction Rate
-
Possible Cause: Substrate instability or non-enzymatic reaction.
-
Solution: Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction. Subtract this rate from your enzyme-catalyzed reaction rate. Also, ensure the purity of your substrate.
-
Possible Cause: Presence of interfering substances in the sample.
-
Solution: If using crude extracts, consider a sample cleanup step like dialysis or desalting to remove small molecule inhibitors.[10]
-
Possible Cause: Signal saturation at high substrate or enzyme concentrations.
-
Solution: If the reaction rate plateaus quickly, it might be due to signal saturation in your detector.[18] Try reducing the enzyme or substrate concentration to ensure your measurements are within the linear range of the instrument.[10]
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent mixing of reagents.
-
Solution: Vortex each reagent before adding it to the master mix. Ensure the final reaction mixture is homogenous before starting the measurement.
-
Possible Cause: Temperature fluctuations.
-
Solution: Pre-incubate all your reagents and the reaction vessel at the desired assay temperature to ensure thermal equilibrium.[19]
-
Possible Cause: Enzyme instability.
-
Solution: Prepare fresh enzyme dilutions for each experiment and always keep the enzyme stock on ice.[19] Some enzymes may lose activity upon repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Buffer Conditions for Various D-Xylulose 5-Phosphate Related Enzymes
| Enzyme | Buffer System | pH Range | Divalent Cation | Other Additives | Reference |
| Xylulose 5-phosphate/Fructose 6-phosphate phosphoketolase 2 (Xfp2) | 50 mM MES | 4.5 - 6.0 | 5 mM MgCl₂ | 0.5 mM Thiamine pyrophosphate (TPP), 1 mM DTT | [3] |
| D-Ribulose 5-phosphate 3-epimerase (hRPE) | 50 mM Glycylglycine | 7.7 | 7.5 mM MgCl₂ | 0.001 mg Cocarboxylase/TPP | [1] |
| L-Ribulose-5-phosphate 4-epimerase | Not specified | 7.5 - 8.0 | Zn²⁺, Co²⁺, Mn²⁺, or Mg²⁺ | - | [4] |
| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Not specified | Not specified | Mg²⁺ or Mn²⁺ | NADPH | [5] |
| 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) | 1 M Tris-HCl | 8.0 | Not specified | 100 mM TPP, 1 M Pyruvate, 1 M DTT | [20] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol describes a general method to determine the optimal pH for a D-xylulose 5-phosphate dependent enzyme using a spectrophotometric assay.
Materials:
-
Purified enzyme
-
D-Xylulose 5-phosphate (or appropriate substrate)
-
Coupling enzymes and substrates (if required for the specific assay)
-
A series of buffers covering a range of pH values (e.g., MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Buffer Preparation: Prepare a set of assay buffers, each at the same molarity, but at different pH values (e.g., in 0.5 pH unit increments).
-
Reaction Mixture Preparation: For each pH value, prepare a reaction mixture containing all components except the enzyme. This includes the substrate, cofactors, and any coupling enzymes.
-
Temperature Equilibration: Incubate the reaction mixtures and the enzyme solution at the desired assay temperature for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding a known amount of the enzyme to the reaction mixture.
-
Monitor Reaction Rate: Immediately measure the change in absorbance over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each pH value from the linear portion of the absorbance vs. time plot.
-
Determine Optimum pH: Plot the reaction rate as a function of pH. The pH at which the highest activity is observed is the optimum pH.[11][12]
Visualizations
Caption: A flowchart for troubleshooting common issues in enzyme assays.
Caption: Key reactions involving D-Xylulose 5-Phosphate in the PPP.
References
- 1. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 3. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal Ions and Chemical Modification Reagents Inhibit the Enzymatic Activity of Lecithin-Dependent Hemolysin from Vibrio parahaemolyticus [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. thermofisher.com [thermofisher.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
stability of D-Xylulose 5-phosphate sodium salt in aqueous solutions over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Xylulose 5-phosphate sodium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound salt aqueous solutions?
A1: For optimal stability, aqueous solutions of this compound salt should be stored frozen. Based on supplier recommendations, the following storage durations are advised[1]:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes before freezing.[1] The solid form of this compound salt should be stored at -20°C, sealed, and protected from moisture.
Q2: What factors can affect the stability of D-Xylulose 5-phosphate in aqueous solutions?
A2: The stability of D-Xylulose 5-phosphate in aqueous solutions is primarily influenced by pH, temperature, and the presence of microbial contamination.
-
pH: Sugar monophosphoesters, such as D-Xylulose 5-phosphate, are generally most susceptible to hydrolysis of the phosphate group at an acidic pH, particularly around pH 4.[1][2] At neutral pH, the rate of hydrolysis is slower but not negligible.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Hydrolysis is significantly slower at room temperature compared to elevated temperatures.[2] For long-term storage, frozen conditions are essential.
-
Microbial Contamination: The presence of microorganisms can lead to enzymatic degradation of D-Xylulose 5-phosphate. It is crucial to work with sterile solutions and employ aseptic techniques to prevent contamination.
Q3: What are the potential degradation pathways for D-Xylulose 5-phosphate in aqueous solution?
A3: The primary non-enzymatic degradation pathway for D-Xylulose 5-phosphate in aqueous solution is the hydrolysis of the phosphate ester bond, yielding D-xylulose and inorganic phosphate. This process is catalyzed by acid and accelerated by heat. In biological systems or in the presence of microbial contamination, enzymatic degradation can occur through the action of phosphatases and other enzymes involved in the pentose phosphate pathway.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays using a freshly prepared D-Xylulose 5-phosphate solution.
-
Possible Cause 1: Inaccurate initial concentration.
-
Troubleshooting Step: Verify the concentration of your stock solution. If possible, use a spectrophotometric or HPLC method to confirm the concentration. Ensure that the solid material was fully dissolved.
-
-
Possible Cause 2: Degradation during preparation.
-
Troubleshooting Step: Prepare solutions in a buffered system at or near neutral pH. Avoid preparing solutions in acidic buffers if they are to be stored or used over an extended period at room temperature. Prepare solutions on ice to minimize degradation.
-
-
Possible Cause 3: Contamination of the solution.
-
Troubleshooting Step: Use sterile water and containers to prepare solutions. Filter-sterilize the solution using a 0.22 µm filter if it will be used in cell-based assays or stored for an extended period.
-
Issue 2: Gradual loss of activity of a D-Xylulose 5-phosphate solution over time, even when stored frozen.
-
Possible Cause 1: Repeated freeze-thaw cycles.
-
Troubleshooting Step: Aliquot the stock solution into smaller, single-use volumes before the initial freezing. This will prevent the need to thaw and refreeze the entire stock for each experiment.
-
-
Possible Cause 2: Improper storage temperature.
-
Troubleshooting Step: Ensure that the storage freezer maintains a consistent temperature of -20°C or -80°C. Use a calibrated thermometer to verify the freezer's temperature.
-
-
Possible Cause 3: Long-term storage beyond recommended limits.
-
Troubleshooting Step: Adhere to the recommended storage durations (6 months at -80°C, 1 month at -20°C). If a solution has been stored for longer, its purity and concentration should be re-verified before use.
-
Quantitative Data on Stability
| Storage Temperature | Recommended Maximum Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
The following table provides a qualitative summary of the expected stability of D-Xylulose 5-phosphate in aqueous solution based on general knowledge of sugar phosphate chemistry.
| Condition | Expected Stability | Rationale |
| pH 4, Room Temperature | Low | Increased rate of acid-catalyzed hydrolysis of the phosphate ester. |
| pH 7, Room Temperature | Moderate | Slower hydrolysis compared to acidic pH, but degradation still occurs over time. |
| pH 7, 4°C | Good | Lower temperature significantly slows the rate of hydrolysis. |
| pH 7, -20°C / -80°C | Excellent (within recommended duration) | Frozen state minimizes molecular motion and chemical reactions. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Salt in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of D-Xylulose 5-phosphate in an aqueous solution over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound salt of a known concentration in the desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dispense the solution into multiple sterile, sealed vials for each storage condition to be tested (e.g., 4°C, -20°C, and -80°C).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw on ice.
-
Analyze the concentration of D-Xylulose 5-phosphate in each sample using a validated analytical method, such as the enzyme-coupled spectrophotometric assay or an HPLC method described below.
-
-
Data Analysis:
-
Plot the concentration of D-Xylulose 5-phosphate as a function of time for each storage condition.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.
-
Protocol 2: Enzyme-Coupled Spectrophotometric Assay for D-Xylulose 5-Phosphate
This assay measures the concentration of D-Xylulose 5-phosphate by coupling its conversion to other intermediates with the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Glycylglycine, pH 7.7, containing 7.5 mM MgCl₂.
-
Thiamine pyrophosphate (cocarboxylase) solution (e.g., 0.1 mg/mL).
-
NADH solution (e.g., 10 mg/mL).
-
Transketolase (e.g., 10 units/mL).
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (TIM) enzyme mix (e.g., 10 units/mL).
-
D-Ribose 5-phosphate (as a substrate for the transketolase reaction).
-
Sample containing D-Xylulose 5-phosphate.
-
-
Procedure:
-
In a cuvette, combine the assay buffer, thiamine pyrophosphate, NADH, transketolase, α-glycerophosphate dehydrogenase/TIM, and D-Ribose 5-phosphate.
-
Mix and incubate for a few minutes to allow the temperature to equilibrate and to establish a baseline absorbance at 340 nm.
-
Initiate the reaction by adding the sample containing D-Xylulose 5-phosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the concentration of D-Xylulose 5-phosphate in the sample. A standard curve can be generated using known concentrations of D-Xylulose 5-phosphate.
-
Protocol 3: HPLC Analysis of D-Xylulose 5-Phosphate
This method allows for the separation and quantification of D-Xylulose 5-phosphate.
-
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector.
-
-
Column:
-
Bio-Rad Aminex HPX-87H (300 x 7.8 mm).
-
-
Mobile Phase:
-
5 mM Sulfuric Acid.
-
-
Flow Rate:
-
0.6 mL/min.
-
-
Column Temperature:
-
e.g., 60°C (temperature may need optimization).
-
-
Injection Volume:
-
10-20 µL.
-
-
Procedure:
-
Prepare samples and standards in the mobile phase or water.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Identify the D-Xylulose 5-phosphate peak based on its retention time, which has been reported to be approximately 6.52 minutes under similar conditions.[3]
-
Quantify the concentration using a standard curve prepared with known concentrations of D-Xylulose 5-phosphate.
-
Visualizations
Caption: Workflow for assessing the stability of D-Xylulose 5-phosphate solutions.
Caption: Signaling pathway for the enzyme-coupled spectrophotometric assay.
Caption: Primary non-enzymatic degradation pathway of D-Xylulose 5-phosphate.
References
challenges in quantifying D-Xylulose 5-phosphate in complex biological samples
Welcome to the technical support center for the quantification of D-Xylulose 5-phosphate (Xu5P). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this key metabolic intermediate in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of D-Xylulose 5-phosphate (Xu5P) in biological samples so challenging?
A1: The quantification of Xu5P is inherently difficult due to a combination of factors:
-
Low Intracellular Concentration: Xu5P is often present at very low levels in cells, requiring highly sensitive analytical methods for detection.[1][2]
-
High Polarity: As a sugar phosphate, Xu5P is highly polar, which can lead to poor retention on standard reverse-phase chromatography columns and cause issues like peak tailing.[3][4]
-
Presence of Isomers: Biological samples contain isomers such as D-Ribulose 5-phosphate and D-Ribose 5-phosphate, which have the exact same mass and similar chemical properties, making them difficult to separate chromatographically.[5][6]
-
Sample Matrix Complexity: The presence of salts, proteins, lipids, and other metabolites in biological extracts can interfere with analysis, causing a phenomenon known as matrix effects, which can suppress or enhance the analyte signal in mass spectrometry.[7][8]
-
Analyte Instability: Sugar phosphates can be unstable and susceptible to degradation during sample collection, extraction, and storage, leading to inaccurate measurements.[9]
Q2: What is the most effective method for quantifying Xu5P?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and selective quantification of Xu5P.[3][10] It overcomes many of the limitations of other methods. However, the choice of method can depend on the specific research question and available equipment.
-
LC-MS/MS: Offers high sensitivity and specificity, allowing for the detection of low-abundance metabolites in complex matrices. Multiple reaction monitoring (MRM) provides robust quantification.[1][10]
-
Enzymatic Assays: These spectrophotometric methods are useful for measuring total enzymatic activity that produces or consumes Xu5P.[11][12] They are generally less sensitive than MS-based methods and can be prone to interference from other enzymes or substrates in crude extracts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires chemical derivatization to make the non-volatile sugar phosphates amenable to analysis.[13] While sensitive, the derivatization steps can introduce variability and may not be suitable for all sample types.[4][13]
Q3: How can I effectively separate Xu5P from its isomers like Ribulose 5-phosphate?
A3: Chromatographic separation is critical. Standard reverse-phase columns are often inadequate. Advanced techniques are recommended:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugar phosphates.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge, which is effective for phosphorylated compounds.
-
Hybrid Columns: Columns that embed both anion-exchange and HILIC ligands can provide enhanced selectivity and resolution for challenging isomers in a single run.[5] Optimizing the mobile phase, particularly the starting concentration of the organic solvent, is crucial for achieving good separation.[5]
Q4: What are matrix effects in LC-MS/MS analysis, and how can they be mitigated?
A4: Matrix effects occur when components in the sample matrix co-eluting with the analyte affect the ionization efficiency, leading to signal suppression or enhancement.[14] This can significantly impact accuracy and reproducibility. To mitigate matrix effects:
-
Use Stable Isotope-Labeled Internal Standards: A structural analog of Xu5P that is labeled with stable isotopes (e.g., ¹³C) is the ideal internal standard. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during data processing.[7]
-
Optimize Sample Preparation: Employ extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Improve Chromatographic Separation: Better separation of the analyte from matrix components can reduce interference at the ion source.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.[14]
Troubleshooting Guides
LC-MS/MS Method Development
Q: My chromatographic peak for Xu5P is broad or shows significant tailing. What should I do?
A: Peak tailing for sugar phosphates is common with standard C18 columns due to interactions between the phosphate groups and the column hardware or residual silanols.[4]
-
Solution 1: Change Column Chemistry. Switch to a HILIC or a mixed-mode anion-exchange/HILIC column designed for polar analytes.[5]
-
Solution 2: Modify Mobile Phase. While not ideal for MS, small amounts of additives can sometimes improve peak shape. However, ensure they are volatile and compatible with your mass spectrometer. Increasing the organic content in the starting mobile phase on a HILIC column can also improve peak shape.[5]
-
Solution 3: Use a Different System. If available, consider a system with a biocompatible PEEK flow path to minimize interactions with metal components.
Q: I am observing low and inconsistent signal intensity for Xu5P. What are the likely causes?
A: This issue often points to ion suppression from the sample matrix or analyte degradation.
-
Solution 1: Check for Matrix Effects. Analyze a sample spiked with a known amount of Xu5P standard and compare the signal to a pure standard of the same concentration. A significantly lower signal in the sample indicates suppression. Use an internal standard and matrix-matched calibrators to correct for this.[14]
-
Solution 2: Review Sample Handling. Xu5P can degrade if samples are not handled properly. Ensure samples are rapidly quenched, extracted in cold solvent (e.g., 80% methanol), and stored at -80°C. Minimize freeze-thaw cycles.[7][9]
-
Solution 3: Optimize MS Source Parameters. Systematically optimize parameters like nebulizer gas, drying gas flow and temperature, and capillary voltage to ensure efficient ionization of Xu5P.
Enzymatic (Spectrophotometric) Assays
Q: My enzyme-coupled assay does not reach a stable endpoint, and the absorbance continues to drift.
A: Continuous drift can be caused by interfering enzymatic reactions in your sample extract or instability of one of the coupling enzymes.
-
Solution 1: Run a Blank Reaction. Prepare a reaction mixture that includes your sample extract but omits the primary substrate (e.g., D-Ribulose 5-phosphate for an epimerase assay). Any change in absorbance is due to background reactions.
-
Solution 2: Verify Coupling Enzyme Purity and Activity. Ensure the commercial coupling enzymes (e.g., transketolase, triosephosphate isomerase) are of high purity and are not contaminated with other dehydrogenases or phosphatases. Check their activity with their respective substrates.
-
Solution 3: Check Reagent Stability. Ensure that reagents like NADH are fresh, as they can degrade over time, leading to a drifting baseline.[11]
Quantitative Data Summary
The following tables provide reference values for Xu5P concentrations in biological samples and the performance of various analytical methods.
Table 1: Reported Concentrations of D-Xylulose 5-Phosphate in Rat Liver
| Dietary State | Mean Concentration (nmol/g) | Standard Deviation (nmol/g) | Citation |
|---|---|---|---|
| 48-hour Starved | 3.8 | 0.3 | [12] |
| Ad Libitum Fed | 8.6 | 0.3 | [12] |
| Meal-fed (Fat-free diet) | 66.3 | 8.3 |[12] |
Table 2: Comparison of Analytical Method Performance for Pentose Phosphates
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Matrix | Citation |
|---|---|---|---|---|---|
| LC-MS/MS | D-Xylose | <1.0 ng/mL | - | Plasma, Urine | [10] |
| Capillary LC-MS/MS | D-Xylulose 5-Phosphate | - | - | Mouse Urine | [6] |
| Capillary LC-MS/MS | Sedoheptulose 7-Phosphate | 0.15 pmol | 0.4 nmol/mL | Mouse Urine |[6] |
Experimental Protocols
Protocol 1: Quantification of Xu5P by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and sample type.
-
Sample Extraction:
-
Flash-freeze biological tissue or cell pellets in liquid nitrogen to quench metabolism.
-
Homogenize the frozen sample in a pre-chilled extraction solution (e.g., 80:20 Methanol:Water) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-Xylulose 5-phosphate).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[7]
-
Collect the supernatant and dry it completely using a vacuum concentrator or by freeze-drying.
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., 50:50 Acetonitrile:Water).[7]
-
-
Chromatographic Separation:
-
Column: Use a column suitable for polar metabolites, such as a mixed-mode anion-exchange/HILIC column.
-
Mobile Phase A: Water with a volatile additive compatible with MS (e.g., 10 mM ammonium carbonate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 75-80%) and gradually decrease it to elute the polar analytes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a stable temperature, e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode, as Xu5P readily forms a deprotonated ion [M-H]⁻.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion (m/z for [M-H]⁻) and at least two product ions for both Xu5P and its labeled internal standard. This requires infusion of pure standards into the mass spectrometer.
-
Data Analysis: Quantify Xu5P by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to a matrix-matched calibration curve.
-
Protocol 2: Enzyme-Coupled Spectrophotometric Assay
This protocol is adapted from methods used to measure the activity of D-ribulose 5-phosphate 3-epimerase, which produces Xu5P.[11]
-
Principle: The formation of Xu5P is coupled to other enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
D-Ribulose 5-phosphate → D-Xylulose 5-phosphate (catalyzed by RPE)
-
D-Xylulose 5-phosphate + Ribose 5-phosphate → Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate (catalyzed by Transketolase)
-
Glyceraldehyde 3-phosphate → Dihydroxyacetone phosphate (catalyzed by Triosephosphate Isomerase)
-
Dihydroxyacetone phosphate + NADH + H⁺ → α-Glycerophosphate + NAD⁺ (catalyzed by α-Glycerophosphate Dehydrogenase)
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Glycylglycine buffer, pH 7.7.
-
Substrate: 2 mM D-Ribulose 5-phosphate solution.
-
Cofactors: 0.001 mg/mL Thiamine pyrophosphate (cocarboxylase), 0.0625 mM NADH, 7.5 mM MgCl₂.
-
Coupling Enzymes: A mixture containing excess Transketolase, Triosephosphate Isomerase (TIM), and α-Glycerophosphate Dehydrogenase. Commercially available kits or individual enzymes can be used.[11]
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, cofactor solution, and coupling enzymes.
-
Add the sample extract containing the epimerase activity.
-
Initiate the reaction by adding the D-Ribulose 5-phosphate substrate.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the rate of Xu5P formation.
-
Visualizations
Caption: Role of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway (PPP).
Caption: General workflow for Xu5P quantification highlighting critical steps.
References
- 1. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
improving peak resolution of D-Xylulose 5-phosphate in HPLC analysis
Technical Support Center: HPLC Analysis of D-Xylulose 5-phosphate
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution and overall quality of their HPLC analysis for D-Xylulose 5-phosphate and other phosphorylated sugars.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my D-Xylulose 5-phosphate peak showing significant tailing?
Peak tailing is a common issue when analyzing phosphorylated compounds like D-Xylulose 5-phosphate. The primary causes include:
-
Secondary Silanol Interactions: Basic analytes can interact strongly with ionized silanol groups present on the surface of silica-based columns, leading to tailing.[1]
-
Interaction with Metal Components: The phosphate group is known to interact with the stainless steel components of the HPLC system, such as the column hardware and frits, causing poor peak shape.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in multiple ionization states, leading to broadened or tailing peaks.[1]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing all peaks in the chromatogram to tail.[1][4]
Q2: How can I improve the peak shape and reduce tailing for D-Xylulose 5-phosphate?
Improving peak shape requires a systematic approach targeting the causes of tailing:
-
Mobile Phase Optimization:
-
pH Control: Use a buffer to maintain a stable pH, ideally at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single, fully ionized state.[1][5] For anionic compounds, an acidic mobile phase can suppress silanol ionization and improve peak symmetry.[6]
-
Use Additives: Adding a small amount of a competing acid, like methylphosphonic acid, to the aqueous mobile phase can help reduce the interaction between the phosphate groups and the metal components of the HPLC system.[2][3]
-
-
Select an Appropriate Column:
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, charged compounds. Columns with BEH amide stationary phases have demonstrated excellent performance for separating phosphorylated sugars under alkaline conditions.[2][3] Polymer-based HILIC columns also offer good chemical stability.[7]
-
Mixed-Mode Columns: Hybrid columns that combine anion-exchange and HILIC ligands can provide enhanced selectivity and resolution for challenging isomers of phosphorylated sugars.[8]
-
-
Consider System Maintenance:
Q3: I have poor retention of D-Xylulose 5-phosphate on my reversed-phase (e.g., C18) column. What can I do?
D-Xylulose 5-phosphate is a highly polar molecule and, as such, is not well-retained on traditional non-polar stationary phases like C18. The two primary strategies to overcome this are:
-
Ion-Pair Chromatography (IPC): This technique is used with reversed-phase columns. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[10] For an anionic analyte like D-Xylulose 5-phosphate, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) is used.[11] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the C18 column.[10][11]
-
Switch to HILIC: A more direct and often more effective approach is to use HILIC. In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile).[3] This combination is ideal for retaining and separating very polar compounds that elute in or near the void volume in reversed-phase chromatography.[2][7]
Q4: My D-Xylulose 5-phosphate peak is co-eluting with other polar metabolites. How can I improve the resolution?
Improving the separation between D-Xylulose 5-phosphate and other analytes involves modifying the chromatographic selectivity. Consider the following adjustments, changing one parameter at a time:[12]
-
Adjust Mobile Phase Composition:
-
Solvent Ratio: In HILIC, systematically adjust the ratio of the aqueous and organic components. Increasing the aqueous content generally decreases retention time for all polar analytes but can change selectivity.[7][12]
-
Buffer Strength: Increasing the buffer concentration can sometimes improve peak shape and alter selectivity.[1]
-
-
Optimize Column Temperature: Lowering the column temperature often increases retention and can improve resolution between closely eluting peaks. Conversely, increasing the temperature can decrease analysis time but may reduce resolution.[12]
-
Modify the Gradient Profile: If using gradient elution, make the gradient shallower (i.e., a smaller change in solvent composition per unit of time). This gives analytes more time to interact with the stationary phase and can significantly improve the resolution of complex mixtures.[13]
-
Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase is a powerful way to change selectivity. For example, different HILIC chemistries (amide, polyol, unbonded silica) or a mixed-mode column can provide a completely different elution order.[7][8]
Data & Methodologies
Table 1: Comparison of HILIC Methods for Phosphorylated Sugar Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate | Temperature | Key Finding | Reference |
| BEH Amide | A: 10 mM Triethylamine + 15 mM Methylphosphonic Acid in H₂O; B: Acetonitrile. Gradient elution. | Not Specified | Not Specified | Resolved eight biologically important phosphorylated sugars.[2][3] | [2][3] |
| Shodex HILICpak VT-50 2D | Isocratic: 25 mM Ammonium Formate in H₂O / Acetonitrile (80/20) | 0.3 mL/min | 60 °C | Successfully separated four phosphorylated sugar isomers (G6P, F6P, G1P, F1P).[7] | [7] |
| Intrada Organic Acid | A: Acetonitrile / H₂O (20/80) with 0.2% Formic Acid; B: Acetonitrile with 0.2% Formic Acid. Gradient elution. | 0.4 mL/min | 40 °C | Hybrid (IEX/HILIC) column resolved challenging hexose, pentose, and triose phosphate isomers.[8][14] | [8][14] |
Table 2: General Parameters for Ion-Pair Chromatography of Anionic Analytes
| Parameter | Description | Common Selection | Rationale | Reference |
| Column Type | Reversed-Phase | C18, C8 | Provides a hydrophobic stationary phase for the ion-pair to interact with. | [10] |
| Ion-Pair Reagent | Cationic Reagent for Anionic Analytes | Tetrabutylammonium (TBA) Phosphate or Hydroxide | Forms a neutral, hydrophobic ion-pair with the analyte, increasing retention. | [11] |
| Mobile Phase pH | Neutral to Slightly Basic | pH 7.0 - 7.5 | Ensures that the acidic analyte is fully ionized to facilitate ion-pairing. | [11] |
| Organic Modifier | Acetonitrile or Methanol | Varies (e.g., 15-40%) | Controls the elution strength. Higher organic content reduces retention. | [10] |
Detailed Experimental Protocol
Protocol: HILIC-MS Method for D-Xylulose 5-phosphate and Related Metabolites
This protocol is a representative method based on literature for the analysis of phosphorylated sugars.[2][7][8]
-
HPLC System and Column:
-
System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Waters ACQUITY UPLC BEH Amide Column (or similar HILIC chemistry), 2.1 x 100 mm, 1.7 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 15 85 1.0 15 85 12.0 50 50 12.1 15 85 | 15.0 | 15 | 85 |
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 - 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 - 400 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z transition of D-Xylulose 5-phosphate (e.g., precursor ion m/z 229).
-
Visual Guides
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Logic for selecting an appropriate HPLC mode.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. protocols.io [protocols.io]
minimizing degradation of D-Xylulose 5-phosphate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of D-Xylulose 5-phosphate (Xu5P) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is D-Xylulose 5-phosphate (Xu5P) and why is it important to measure accurately?
A1: D-Xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[1][2][3] The PPP is crucial for producing NADPH, which protects against oxidative stress, and for generating precursors for nucleotide biosynthesis.[1][2][3] Accurate measurement of Xu5P is essential for understanding the flux and regulation of the PPP in various physiological and pathological states, including cancer and metabolic disorders.[1]
Q2: What are the main challenges in preserving Xu5P during sample preparation?
A2: The primary challenges in preserving Xu5P are its inherent chemical and enzymatic instability. As a phosphorylated sugar, Xu5P is susceptible to degradation due to factors such as suboptimal pH and elevated temperatures.[4][5] Furthermore, endogenous enzymes like phosphatases and phosphoketolases present in biological samples can rapidly degrade Xu5P upon cell lysis.[4][6][7]
Q3: What is the general workflow for preparing samples for Xu5P analysis?
A3: A typical workflow involves rapid quenching of metabolic activity, efficient extraction of metabolites, and appropriate storage of the extract. Quenching is critical to halt enzymatic reactions instantly and is often achieved using cold solvents or liquid nitrogen.[8] Extraction separates Xu5P from other cellular components, and proper storage conditions are necessary to prevent degradation until analysis.[8]
Troubleshooting Guide: Low Recovery of D-Xylulose 5-Phosphate
Low recovery of Xu5P is a common issue that can compromise experimental results. This guide addresses potential causes and provides solutions to improve Xu5P stability and yield.
| Problem | Potential Cause | Recommended Solution |
| Low Xu5P Signal | Inefficient Quenching: Ongoing enzymatic activity after sample collection. | - Use ice-cold quenching solutions, such as 80% methanol at -80°C, to rapidly halt metabolism.[9] - For adherent cells, quenching directly on the plate is recommended. - For suspension cells, rapid filtration and immersion in cold quenching solution is effective. |
| Suboptimal Extraction: Incomplete extraction of polar metabolites. | - Use a pre-chilled polar solvent mixture, such as 80% methanol, for extraction.[9] - Perform a second extraction of the cell pellet to maximize the recovery of metabolites.[9] | |
| Chemical Degradation: Instability of Xu5P due to pH or temperature. | - Maintain a near-neutral pH during extraction and storage. Sugar phosphates are most labile around pH 4.[4][5] - Keep samples on dry ice or at -80°C throughout the sample preparation process. | |
| Enzymatic Degradation: Activity of endogenous phosphatases and phosphoketolases. | - Add a broad-spectrum phosphatase inhibitor cocktail to the lysis and extraction buffers.[6][10][11][12][13] - Consider adding specific inhibitors for phosphoketolases if this is a known issue in your system (e.g., ATP, PEP for fungal Xfp).[4][6] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the timing of quenching and extraction. | - Standardize the sample preparation protocol to ensure all samples are processed identically and rapidly. - Minimize the time between sample collection and quenching. |
| Cellular Stress During Harvesting: Altered metabolic state of cells before quenching. | - Handle cells gently during harvesting to avoid inducing a stress response that could alter metabolite levels. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Interference from other components in the sample extract. | - Optimize the sample cleanup procedure, for example, by using solid-phase extraction (SPE). - Adjust the mobile phase composition or gradient in your LC-MS/MS method. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Xu5P from Adherent Cells
-
Preparation:
-
Prepare a quenching solution of 80% methanol in water and pre-chill it to -80°C.
-
Prepare an extraction solution of 80% methanol containing a commercial phosphatase inhibitor cocktail (prepare fresh as recommended by the manufacturer).[6][10][11][12][13] Pre-chill on dry ice.
-
Pre-chill all necessary labware (pipette tips, microcentrifuge tubes, etc.).
-
-
Quenching:
-
Aspirate the cell culture medium completely.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and aspirate.
-
Instantly add 1 mL of the pre-chilled quenching solution to the plate and place it on dry ice for 10 minutes.
-
-
Extraction:
-
Scrape the cells in the quenching solution using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 500 µL of the pre-chilled extraction solution to the tube.
-
Vortex for 30 seconds and incubate on dry ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
For maximal recovery, a second extraction of the pellet can be performed.
-
-
Storage:
-
Store the metabolite extract at -80°C until analysis. For long-term storage, it is advisable to dry the extract under a stream of nitrogen or using a vacuum concentrator and store it at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Xu5P
This protocol is adapted from methods for similar phosphorylated sugars and should be optimized for your specific instrument and application.[2][7][8][14][15]
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like Xu5P.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content. (e.g., 95% B to 50% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 229.0 (for [M-H]⁻).
-
Product Ions (Q3): m/z 97.0 (H₂PO₄⁻) and m/z 79.0 (PO₃⁻). The specific transitions should be optimized by direct infusion of a Xu5P standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximal signal intensity.
-
Visualizations
Caption: Role of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway.
Caption: Recommended workflow for Xu5P sample preparation.
Caption: Troubleshooting logic for low Xu5P recovery.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scienceforums.net [scienceforums.net]
- 6. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 7. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 13. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 14. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shodexhplc.com [shodexhplc.com]
addressing matrix effects in LC-MS/MS analysis of D-Xylulose 5-phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of D-Xylulose 5-phosphate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of D-Xylulose 5-phosphate, with a focus on mitigating matrix effects.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause: Secondary interactions between the phosphate group of D-Xylulose 5-phosphate and metal components of the LC system (e.g., column hardware, frits).[1]
-
Solution:
-
Use a Metal-Free or PEEK-lined Column: These columns minimize interactions with phosphorylated analytes.
-
Optimize Mobile Phase pH: Adjusting the pH can alter the ionization state of the analyte and reduce interactions with the stationary phase.
-
Employ an Ion-Pairing Reagent: Reagents like tributylamine can improve peak shape for phosphorylated compounds, but may cause ion suppression.[2]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.
-
-
Possible Cause: Inappropriate injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Problem 2: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts) that compete with D-Xylulose 5-phosphate for ionization.[3]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Protein precipitation (PPT) is often less effective at removing phospholipids.
-
Optimize Chromatographic Separation: Modify the gradient, flow rate, or column chemistry (e.g., HILIC) to separate D-Xylulose 5-phosphate from interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.
-
Problem 3: Poor Reproducibility and Accuracy
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Thorough Method Validation: Validate the method for parameters such as recovery, matrix effect, and process efficiency across multiple lots of matrix.
-
Implement a Robust Sample Preparation Protocol: Consistent and well-controlled sample preparation is crucial for minimizing variability in matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of D-Xylulose 5-phosphate?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. For D-Xylulose 5-phosphate, a polar and phosphorylated molecule, common matrix components like salts and phospholipids can suppress its ionization in the mass spectrometer, leading to a decreased signal (ion suppression) and inaccurate quantification.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-column infusion experiment. A solution of D-Xylulose 5-phosphate is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. A more quantitative approach involves comparing the peak area of the analyte in a neat solution versus a post-extraction spiked blank matrix.
Q3: Which sample preparation technique is best for minimizing matrix effects for D-Xylulose 5-phosphate?
A3: The optimal technique depends on the sample matrix.
-
Protein Precipitation (PPT): Simple and fast, but often insufficient for removing phospholipids and other interfering compounds.
-
Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for highly polar analytes like D-Xylulose 5-phosphate.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing matrix components. Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges can be particularly useful for polar analytes.
Q4: What type of LC column is recommended for D-Xylulose 5-phosphate analysis?
A4: Due to its high polarity, D-Xylulose 5-phosphate is poorly retained on traditional reversed-phase (e.g., C18) columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a common and effective choice for retaining and separating polar compounds.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange or HILIC properties can offer unique selectivity for phosphorylated sugars.[4]
-
Porous Graphitic Carbon (PGC): PGC columns can also provide good retention for polar analytes.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of D-Xylulose 5-phosphate?
A5: While not strictly mandatory, using a SIL-IS for D-Xylulose 5-phosphate is highly recommended. It is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response, leading to the most accurate and precise quantitative results.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sugar phosphates, which can be considered analogous to D-Xylulose 5-phosphate, using different sample preparation and analytical techniques. Note: Data for D-Xylulose 5-phosphate is limited; these tables are illustrative based on similar compounds.
Table 1: Comparison of Sample Preparation Techniques for Sugar Phosphates in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 75 - 90 | 60 - 85 (Suppression) | Generic Data |
| Liquid-Liquid Extraction (Ethyl Acetate) | 40 - 60 | 85 - 105 | Generic Data |
| Solid-Phase Extraction (Mixed-Mode) | 85 - 105 | 90 - 110 | Generic Data |
Table 2: Typical LC-MS/MS Method Parameters for Sugar Phosphate Analysis
| Parameter | Typical Value | Reference |
| LC Column | HILIC (e.g., ZIC-pHILIC) | [5] |
| Mobile Phase A | 5mM Ammonium Carbonate + 0.1% NH4OH in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Ionization Mode | Negative Electrospray (ESI-) | [6] |
| MRM Transition | Analyte Specific |
Experimental Protocols
Protocol 1: Extraction of D-Xylulose 5-phosphate from Mammalian Cells
This protocol is adapted from methods for the extraction of polar metabolites from cell culture.
-
Cell Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.
-
-
Extraction:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of D-Xylulose 5-phosphate from Plasma
This protocol utilizes protein precipitation, a common method for plasma sample preparation. For improved cleanup, a subsequent SPE step is recommended.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled D-Xylulose 5-phosphate).
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the initial mobile phase for analysis.
-
Visualizations
Workflow for Addressing Matrix Effects
Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in LC-MS/MS analysis.
Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway, highlighting the central role of D-Xylulose 5-phosphate.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. scispace.com [scispace.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transketolase Activity Assays using D-Xylulose 5-Phosphate
Welcome to the technical support center for the optimization of transketolase activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the transketolase activity assay?
The transketolase (TKT) activity assay is a functional enzymatic assay that measures the catalytic activity of the TKT enzyme. TKT is a thiamine diphosphate (ThDP)-dependent enzyme crucial in the pentose phosphate pathway (PPP).[1][2] It catalyzes the transfer of a two-carbon ketol group from a ketose donor, such as D-xylulose 5-phosphate (Xu5P), to an aldose acceptor. A common method for determining TKT activity involves a coupled enzyme assay where the products of the TKT reaction are further metabolized by auxiliary enzymes, leading to the oxidation of NADH to NAD+. This oxidation can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[3][4][5]
Q2: Why is D-xylulose 5-phosphate a key substrate in this assay?
D-xylulose 5-phosphate (Xu5P) is a primary ketose donor substrate for transketolase in the pentose phosphate pathway.[1][4] In the assay, Xu5P donates a two-carbon unit to an acceptor molecule like ribose 5-phosphate or erythrose 4-phosphate, forming sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, or fructose 6-phosphate and glyceraldehyde 3-phosphate, respectively.[4] The production of glyceraldehyde 3-phosphate is often coupled to other enzymatic reactions for detection.[4][5]
Q3: What are the critical components of the transketolase assay reaction mixture?
A typical reaction mixture for a transketolase assay includes:
-
Transketolase enzyme: The enzyme of interest, which can be a purified recombinant protein or present in a cell lysate.
-
D-xylulose 5-phosphate (Xu5P): The ketose donor substrate.
-
An aldose acceptor substrate: Such as Ribose 5-phosphate (R5P) or Erythrose 4-phosphate (E4P). In some protocols, R5P is added in excess and converted to Xu5P by endogenous isomerases and epimerases.[3][4]
-
Thiamine diphosphate (ThDP): An essential cofactor for transketolase activity.[1][2]
-
Divalent cations: Magnesium (Mg2+) or Calcium (Ca2+) are often required for optimal enzyme function.[2][6]
-
Coupling enzymes: Such as triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, to link the production of glyceraldehyde 3-phosphate to NADH oxidation.[4][5]
-
NADH: The indicator molecule that is consumed in the coupled reaction.
-
Buffer: To maintain an optimal pH for the enzymatic reaction.
Q4: How can I determine the optimal conditions for my transketolase assay?
Optimal conditions should be determined empirically for your specific enzyme and experimental setup. Key parameters to optimize include:
-
pH: Transketolase activity is pH-dependent. Test a range of pH values (e.g., pH 7.0-8.0) to find the optimum for your enzyme.
-
Temperature: While many assays are performed at 37°C, the optimal temperature can vary.[7]
-
Substrate concentrations: Determine the Michaelis-Menten constant (Km) for your substrates to use them at or near saturating concentrations for maximal velocity measurements.
-
Cofactor and cation concentrations: Titrate the concentrations of ThDP and Mg2+/Ca2+ to ensure they are not limiting the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | Inactive Enzyme: Improper storage, multiple freeze-thaw cycles. | - Aliquot the enzyme upon receipt and store at the recommended temperature. - Run a positive control with a known active enzyme to verify the integrity of your enzyme stock.[7] |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Verify that the pH of your buffer is at the optimal range for your transketolase. - Ensure the assay is performed at the optimal temperature for the enzyme.[7] | |
| Missing or Insufficient Cofactors: Lack of ThDP or divalent cations. | - Ensure that ThDP and a suitable divalent cation (e.g., MgCl2) are present at optimal concentrations in the reaction mixture. | |
| Degraded Substrates or Reagents: D-xylulose 5-phosphate, NADH, or coupling enzymes may have degraded. | - Use freshly prepared substrates and reagents. - Store NADH solutions protected from light and on ice. - Verify the activity of the coupling enzymes. | |
| High background signal/rapid NADH depletion without enzyme | Contaminating Enzymes: The substrate solutions or other reagents may be contaminated with dehydrogenases. | - Prepare fresh substrate solutions using high-purity water and reagents. - Run a control reaction without the transketolase enzyme to measure the background rate of NADH oxidation. Subtract this rate from your experimental values. |
| Spontaneous NADH Degradation: NADH is unstable, especially at acidic pH and elevated temperatures. | - Prepare NADH solutions fresh and keep them on ice. - Ensure the assay buffer pH is not acidic. | |
| Inconsistent or non-reproducible results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Variable Enzyme Activity: The enzyme may lose activity over the course of the experiment. | - Keep the enzyme on ice at all times. - Prepare enzyme dilutions just before use. | |
| Assay Conditions Not at Equilibrium: Insufficient pre-incubation time. | - Pre-incubate the reaction mixture (without one of the initiating substrates) at the assay temperature to ensure all components are at thermal equilibrium.[7] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Transketolase Activity
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified transketolase enzyme
-
D-xylulose 5-phosphate (Xu5P) solution
-
Ribose 5-phosphate (R5P) solution
-
Thiamine diphosphate (ThDP) solution
-
Magnesium chloride (MgCl2) solution
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, ThDP, MgCl2, R5P, TPI, GPDH, and NADH. The final concentrations should be optimized, but a starting point could be:
-
50 mM Tris-HCl, pH 7.6
-
0.5 mM ThDP
-
5 mM MgCl2
-
1 mM R5P
-
10 U/mL TPI
-
2 U/mL GPDH
-
0.2 mM NADH
-
-
Pre-incubation: Add the appropriate volume of the master mix to each well of the 96-well plate. Add your transketolase enzyme to the test wells and an equal volume of buffer to the blank wells. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Start the reaction by adding D-xylulose 5-phosphate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (μmol/min).
-
Visualizations
Experimental Workflow for Transketolase Activity Assay
Caption: Workflow for the spectrophotometric transketolase activity assay.
Transketolase Coupled Enzyme Assay Pathway
Caption: The coupled enzymatic reaction pathway for measuring transketolase activity.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 3. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
issues with D-Xylulose 5-phosphate sodium salt purity and its impact on experiments
Welcome to the Technical Support Center for D-Xylulose 5-phosphate (Xu5P) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is D-Xylulose 5-phosphate (Xu5P) and what is its primary role in metabolism?
D-Xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental process in cellular metabolism. The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis. Xu5P is specifically involved in the non-oxidative branch of the PPP, where it acts as a substrate for the enzymes transketolase and phosphoketolase.
Q2: Besides its role in the pentose phosphate pathway, does D-Xylulose 5-phosphate have other functions?
Yes, beyond its central role in the PPP, D-Xylulose 5-phosphate acts as a signaling molecule in metabolic regulation. It has been shown to activate protein phosphatase 2A (PP2A), which in turn influences glycolysis and lipogenesis.[1][2] This signaling role makes Xu5P a critical regulator of carbohydrate and fat metabolism.
Q3: What are the common purity issues with commercially available D-Xylulose 5-phosphate sodium salt?
Commercially available this compound salt can vary in purity. While suppliers may indicate a purity level, such as ≥95% determined by Thin Layer Chromatography (TLC), lots may contain impurities that can interfere with sensitive enzymatic assays.[3] Common impurities can include other sugar phosphates or degradation products. It is crucial to be aware of the potential for these contaminants and their impact on experimental results.
Q4: How can I assess the purity of my this compound salt?
Assessing the purity of your Xu5P can be done using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for identifying and quantifying impurities. A Certificate of Analysis (CoA) from the supplier should provide initial purity information, but independent verification may be necessary for highly sensitive applications.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in enzymatic assays.
Q: My enzymatic assay results are variable and not reproducible. Could the purity of my D-Xylulose 5-phosphate be the cause?
A: Yes, inconsistent purity of D-Xylulose 5-phosphate is a common source of variability in enzymatic assays. Impurities can act as inhibitors or competing substrates for the enzyme, leading to erroneous kinetic data.
Troubleshooting Steps:
-
Verify Substrate Purity: If possible, analyze the purity of your D-Xylulose 5-phosphate lot using HPLC or NMR. Compare the results with the supplier's Certificate of Analysis.
-
Use a New Lot: Test a new, unopened lot of D-Xylulose 5-phosphate to see if the issue persists.
-
Perform Control Experiments: Run the assay with and without the enzyme to check for any non-enzymatic reactions caused by impurities. Also, run the assay with a known pure standard if available.
-
Check for Inhibitors: Some impurities may act as enzyme inhibitors. Perform a dose-response curve with varying concentrations of your Xu5P to see if you observe any inhibitory effects at higher concentrations.
Problem 2: Non-linear reaction rates in kinetic studies.
Q: I am observing non-linear reaction rates in my enzyme kinetics experiments using D-Xylulose 5-phosphate. What could be the problem?
A: Non-linear reaction rates can be caused by several factors, including substrate instability or the presence of contaminating enzymes or substrates in your D-Xylulose 5-phosphate preparation.
Troubleshooting Steps:
-
Substrate Depletion: Ensure that you are working under initial velocity conditions where less than 10% of the substrate is consumed during the measurement period.
-
Substrate Instability: D-Xylulose 5-phosphate can be unstable under certain pH and temperature conditions. Prepare fresh solutions for each experiment and keep them on ice.
-
Contaminating Substrates: Impurities in the Xu5P can be alternative substrates for your enzyme or for coupling enzymes in the assay, leading to complex kinetics.
-
Enzyme Concentration: Ensure that the enzyme concentration is in the linear range for the assay.
Quantitative Data Summary
While specific quantitative data on the effects of D-Xylulose 5-phosphate purity are not extensively published, the following table summarizes the potential impact of common impurities on enzymatic assays based on general principles of enzyme kinetics.
| Impurity Type | Potential Impact on Enzymatic Assays | Expected Effect on Kinetic Parameters (Vmax, Km) |
| Competitive Inhibitor | Binds to the active site, competing with Xu5P. | Vmax remains unchanged, apparent Km increases. |
| Non-competitive Inhibitor | Binds to a site other than the active site, altering enzyme conformation. | Apparent Vmax decreases, Km may or may not change. |
| Uncompetitive Inhibitor | Binds only to the enzyme-substrate complex. | Apparent Vmax and apparent Km both decrease. |
| Alternative Substrate | Competes with Xu5P for the active site, leading to the formation of a different product. | Complex kinetics, apparent Vmax and Km may be altered. |
| Degradation Products | May act as inhibitors or have no effect. | Variable, depending on the nature of the degradation product. |
Experimental Protocols
Detailed Protocol for Transaldolase Assay
This spectrophotometric assay measures transaldolase activity by coupling the formation of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH.[4]
Reagents:
-
Assay Buffer: 250 mM Glycylglycine, pH 7.7 at 25°C.
-
Substrates:
-
100 mM D-Erythrose 4-phosphate (E4P) solution.
-
200 mM D-Fructose 6-phosphate (F6P) solution.
-
-
Cofactors and Coupling Enzymes:
-
300 mM Magnesium Chloride (MgCl₂) solution.
-
2.6 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution.
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme solution (0.1 mg/ml).
-
-
Enzyme Sample: Transaldolase solution (0.25 - 0.50 unit/ml).
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, E4P, F6P, MgCl₂, NADH, and the α-GDH/TPI solution.
-
Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding the transaldolase enzyme solution.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation (ΔA340nm/minute) from the linear portion of the curve.
-
The transaldolase activity is proportional to the rate of NADH oxidation. One unit of transaldolase is defined as the amount of enzyme that produces 1.0 µmole of G3P from F6P and E4P per minute at pH 7.7 and 25°C.
Detailed Protocol for Phosphoketolase Assay
This colorimetric assay measures phosphoketolase activity by quantifying the formation of acetyl-phosphate from D-xylulose 5-phosphate.[4]
Reagents:
-
Assay Buffer: 150 mM Potassium phosphate buffer, pH 6.5.[4]
-
Substrate: 25 mM D-Xylulose 5-phosphate solution.[4]
-
Other Reagents:
Procedure:
-
Prepare a reaction mixture containing the assay buffer and all other reagents except the enzyme and substrate.
-
Add the D-xylulose 5-phosphate solution to the reaction mixture.
-
Initiate the reaction by adding the phosphoketolase enzyme sample.
-
Incubate the reaction at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 75 µl of 2 M hydroxylamine hydrochloride.[4]
-
Add 50 µl of 15% TCA, 50 µl of 4 M HCl, and 50 µl of 5% FeCl₃ solution to develop the color of the ferric hydroxamate complex.[4]
-
Measure the absorbance at 505 nm.
-
Quantify the amount of acetyl-phosphate formed by comparing the absorbance to a standard curve prepared with known concentrations of acetyl-phosphate.
-
One unit of phosphoketolase activity is defined as the formation of 1 µmol of acetyl-phosphate per minute under the assay conditions.[4]
Visualizations
Signaling Pathway of D-Xylulose 5-Phosphate in Lipogenesis
Experimental Workflow for Troubleshooting Enzymatic Assay Variability
Logical Relationship of Purity Issues and Experimental Impact
References
- 1. pnas.org [pnas.org]
- 2. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D -Xylulose 5-phosphate = 95 TLC 138482-70-9 [sigmaaldrich.com]
- 4. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the instability of D-Xylulose 5-phosphate at different pH values
Welcome to the technical support center for D-Xylulose 5-phosphate (Xu5P). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the handling and use of this important metabolic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the pH-dependent instability of Xu5P.
Frequently Asked Questions (FAQs)
Q1: What is D-Xylulose 5-phosphate and why is it important?
D-Xylulose 5-phosphate (Xu5P) is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route present in all living organisms.[1][2][3] In the non-oxidative branch of the PPP, Xu5P serves as a substrate for the enzyme transketolase, which is crucial for the interconversion of sugar phosphates and links the PPP with glycolysis.[2][3] Beyond its metabolic role, Xu5P is also involved in the regulation of glycolysis and gene expression.[2][3]
Q2: I'm observing a lower than expected concentration of D-Xylulose 5-phosphate in my experiments. What could be the cause?
Several factors could contribute to a lower than expected concentration of Xu5P. One of the primary concerns is its stability, which is significantly influenced by the pH of the solution. Sugar phosphates, in general, are known to be chemically unstable, particularly under certain pH conditions. Additionally, enzymatic degradation during sample extraction and handling can lead to loss of the compound.[4] For long-term storage, it is recommended to keep Xu5P solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[5]
Q3: At which pH is D-Xylulose 5-phosphate most unstable?
While specific degradation kinetics for Xu5P are not extensively documented in publicly available literature, general knowledge of simple phosphomonoesters, such as glucose 6-phosphate, suggests they are most labile (prone to hydrolysis) at a pH around 4.[6] Both strongly acidic and alkaline conditions can also promote degradation of sugar phosphates. It is generally advisable to maintain a near-neutral pH for short-term experiments to minimize degradation.[6]
Q4: What are the likely degradation products of D-Xylulose 5-phosphate at different pH values?
Under acidic or alkaline conditions, the primary degradation pathway for Xu5P is likely hydrolysis of the phosphate ester bond, yielding D-xylulose and inorganic phosphate. At alkaline pH, other degradation reactions common to monosaccharides, such as enolization and subsequent fragmentation, may also occur, leading to a variety of smaller acidic products.[7]
Q5: How can I monitor the stability of my D-Xylulose 5-phosphate solution?
The stability of your Xu5P solution can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD).[8][9] Enzymatic assays can also be employed to determine the concentration of Xu5P.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using D-Xylulose 5-phosphate.
-
Possible Cause: Degradation of Xu5P in the assay buffer due to suboptimal pH.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your assay buffer is within the optimal pH range for both the enzyme and the stability of Xu5P. Most enzymatic reactions involving Xu5P are performed at a pH between 7.0 and 8.5.[12]
-
Prepare Fresh Solutions: Always prepare fresh solutions of Xu5P for your experiments from a frozen stock.
-
pH-Stability Check: If you suspect pH-related degradation, perform a simple stability check by incubating Xu5P in your assay buffer for the duration of your experiment and measure its concentration at the beginning and end.
-
Use a Suitable Buffer: Consider using a buffer system known for its stability across a range of temperatures and pH values, such as HEPES or MOPS.
-
Issue 2: Loss of D-Xylulose 5-phosphate during sample preparation and extraction.
-
Possible Cause: Enzymatic degradation by phosphatases present in the sample or chemical degradation due to extraction conditions.
-
Troubleshooting Steps:
-
Rapid Quenching: Immediately quench enzymatic activity in your samples. This can be achieved by rapid freezing in liquid nitrogen or by adding a strong acid like perchloric acid or trichloroacetic acid, followed by neutralization.[4]
-
Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your extraction buffer to prevent enzymatic degradation of Xu5P.
-
Control pH during Extraction: Maintain a neutral pH during the extraction process to minimize chemical hydrolysis.
-
Optimize Extraction Method: Use established protocols for metabolite extraction, such as a chloroform/methanol/water mixture, which has been shown to be effective for sugar phosphates.[4]
-
Data Presentation
Table 1: Recommended pH Ranges for Common Buffers in Xu5P Experiments
| Buffer System | Useful pH Range |
| MES | 5.5 - 6.7 |
| Phosphate | 6.0 - 7.2 |
| HEPES | 6.8 - 8.2 |
| Tris-HCl | 7.5 - 9.0 |
| Glycylglycine | 7.5 - 8.9 |
Experimental Protocols
Protocol 1: General Procedure for Assessing D-Xylulose 5-Phosphate Stability at Different pH Values
This protocol provides a framework for evaluating the stability of Xu5P across a range of pH values.
1. Materials:
- D-Xylulose 5-phosphate sodium salt
- A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10)
- HPLC-grade water
- Calibrated pH meter
- Thermostatically controlled incubator or water bath
- HPLC-MS/MS system or a suitable enzymatic assay kit
2. Buffer Preparation:
- Prepare a stock solution of each buffer at the desired concentration (e.g., 100 mM).
- Adjust the pH of each buffer to the target value using NaOH or HCl.
3. Sample Preparation:
- Prepare a stock solution of Xu5P in HPLC-grade water.
- For each pH to be tested, dilute the Xu5P stock solution into the corresponding buffer to a final concentration (e.g., 1 mM).
4. Incubation:
- Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
5. Analysis:
- Immediately analyze the withdrawn aliquots to determine the concentration of remaining Xu5P using a validated analytical method (e.g., HPLC-MS/MS or an enzymatic assay).
- If using a method that requires stopping the reaction, quench the degradation process appropriately (e.g., by rapid freezing or pH neutralization).
6. Data Analysis:
- Plot the concentration of Xu5P as a function of time for each pH value.
- Calculate the degradation rate constant and half-life of Xu5P at each pH.
Protocol 2: Enzymatic Assay for D-Xylulose 5-Phosphate Quantification
This protocol is based on a coupled-enzyme spectrophotometric assay.[10]
1. Reagents:
- Assay buffer (e.g., 50 mM Glycylglycine, pH 7.7)
- Transketolase
- Thiamine pyrophosphate (cocarboxylase)
- Triosephosphate isomerase (TIM)
- α-Glycerophosphate dehydrogenase
- NADH
- Magnesium chloride (MgCl₂)
- D-Ribose 5-phosphate (as a substrate for the coupling reaction if needed, or to initiate the pathway leading to Xu5P if measuring enzyme activity)
2. Assay Procedure:
- Prepare a reaction mixture containing the assay buffer, cocarboxylase, NADH, MgCl₂, transketolase, TIM, and α-glycerophosphate dehydrogenase.
- Add the sample containing Xu5P to initiate the reaction.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- The rate of NADH oxidation is proportional to the amount of Xu5P in the sample.
3. Controls:
- Run a blank reaction without the Xu5P sample to account for any background absorbance changes.
- Use a standard curve with known concentrations of Xu5P to quantify the amount in the unknown samples.
Visualizations
Caption: Role of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway.
Caption: Experimental workflow for assessing Xu5P stability.
References
- 1. smolecule.com [smolecule.com]
- 2. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
strategies to increase the efficiency of D-Xylulose 5-phosphate synthesis
Welcome to the technical support center for D-Xylulose 5-Phosphate (Xu5P) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the efficiency of D-Xylulose 5-phosphate (Xu5P) synthesis?
A1: Several key strategies can be employed to enhance Xu5P synthesis efficiency:
-
Metabolic Engineering: Genetically modifying microorganisms, such as Saccharomyces cerevisiae, to express heterologous pathways like the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway can lead to higher theoretical yields of isoprenoid precursors, including Xu5P.[1]
-
Enzymatic Cascades: In vitro synthesis using a cascade of enzymes in a single pot offers a controlled environment for production. A common approach involves a two-enzyme system with xylose isomerase and xylulokinase to convert D-xylose and a phosphate donor into Xu5P.[2][3]
-
Alternative Biosynthetic Routes: Utilizing enzymes like transketolase allows for the synthesis of Xu5P from alternative substrates such as hydroxypyruvate and D-glyceraldehyde-3-phosphate.[4]
-
Enzyme Engineering: Site-directed mutagenesis of key enzymes, for instance, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), can improve catalytic activity and alleviate feedback inhibition by downstream metabolites.[5]
-
Pathway Optimization: Bypassing native metabolic routes like the pentose phosphate pathway (PPP) through the design of synthetic pathways can prevent metabolic bottlenecks and improve the flux towards Xu5P.[6][7]
-
Optimization of Reaction Conditions: Systematically optimizing parameters such as pH, temperature, and cofactor concentrations is crucial for maximizing enzyme performance and overall product yield.[8]
Q2: My Xu5P yield from an enzymatic cascade is low. What are the potential causes and how can I troubleshoot this?
A2: Low yield in an enzymatic cascade for Xu5P synthesis can stem from several factors. Refer to the troubleshooting guide below for potential causes and solutions.
Q3: How can I monitor the progress of my Xu5P synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the concentrations of substrates (e.g., D-xylose), intermediates (e.g., D-xylulose), and the final product (Xu5P) in your reaction mixture.[2] A typical method might use a Bio-Rad Aminex HPX-87H column with a refractive index detector.[2]
Troubleshooting Guides
Issue: Low Yield in Two-Enzyme Cascade Synthesis (Xylose Isomerase & Xylulokinase)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Verify the optimal temperature for both enzymes. For instance, a system using enzymes from hyperthermophilic bacteria might require higher temperatures (e.g., 45°C).[2][3] Perform a temperature gradient experiment to determine the ideal condition for your specific enzyme combination. |
| Incorrect Enzyme Ratio | The relative concentrations of xylose isomerase and xylulokinase are critical. An imbalance can lead to the accumulation of the intermediate D-xylulose or unreacted D-xylose. Titrate the concentration of each enzyme to find the optimal ratio for efficient conversion. |
| Substrate or Cofactor Limitation | Ensure that the concentrations of D-xylose and the phosphate donor (e.g., polyphosphate or ATP) are not limiting.[2][3] If using ATP, consider implementing an ATP regeneration system to maintain its concentration throughout the reaction.[2] |
| Enzyme Inhibition | High concentrations of the product (Xu5P) or byproducts can inhibit enzyme activity. Monitor product concentration over time and consider strategies for in situ product removal if inhibition is suspected. |
| Incorrect pH | The optimal pH for xylose isomerase and xylulokinase may differ. Determine the pH activity profile for each enzyme and select a compromise pH for the one-pot reaction, or consider a two-step reaction with pH adjustment between steps. |
Experimental Protocols
Protocol 1: Two-Enzyme Cascade for D-Xylulose 5-Phosphate Synthesis
This protocol is adapted from a study on the biosynthesis of Xu5P from D-xylose and polyphosphate.[2][3]
Materials:
-
Xylose Isomerase (XI)
-
Xylulokinase (XK) from Thermotoga maritima
-
D-xylose
-
Polyphosphate
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
-
Sodium Azide (optional, to prevent microbial growth)
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM D-xylose
-
Polyphosphate (concentration to be optimized)
-
Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl2 (as required by the enzymes)
-
0.05% Sodium Azide
-
-
Add the optimized concentrations of Xylose Isomerase and Xylulokinase to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 45°C) for a specified duration (e.g., 36 hours).[2][3]
-
Periodically take samples from the reaction mixture for analysis.
-
Monitor the concentrations of D-xylose, D-xylulose, and D-xylulose 5-phosphate using HPLC.
Quantitative Data from Literature: An optimized two-enzyme system has been shown to produce 32 mM Xu5P from 50 mM D-xylose and polyphosphate after 36 hours at 45°C.[2][3]
| Parameter | Value | Reference |
| Initial D-xylose | 50 mM | [2][3] |
| Final Xu5P | 32 mM | [2][3] |
| Temperature | 45 °C | [2][3] |
| Reaction Time | 36 hours | [2][3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Two-enzyme cascade for D-Xylulose 5-phosphate synthesis.
Caption: The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.
Caption: Troubleshooting workflow for low Xu5P yield.
References
- 1. Engineering a functional 1-deoxy-D-xylulose 5-phosphate (DXP) pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Recombinant Poplar Deoxy-D-Xylulose-5-Phosphate Synthase (PtDXS) by Site-Directed Mutagenesis Improves Its Activity | PLOS One [journals.plos.org]
- 6. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose | PLOS One [journals.plos.org]
- 8. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability issues of D-Xylulose 5-phosphate sodium salt
This technical support center provides guidance on the long-term storage, stability, and handling of D-Xylulose 5-phosphate sodium salt for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound salt?
A1: For long-term stability, solid this compound salt should be stored at -20°C in a tightly sealed container to protect it from moisture. Several suppliers recommend this storage temperature for the lyophilized powder.
Q2: How should I handle the solid compound upon receiving it?
A2: this compound salt is often supplied as a lyophilized powder, which can be hygroscopic. It is crucial to handle the solid in a dry environment, such as a glove box or a room with low humidity. Minimize the time the container is open to the air to prevent moisture absorption, which can lead to clumping and potential degradation.
Q3: What is the stability of this compound salt in solution?
A3: Stock solutions of this compound salt have been found to be stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for D-Xylulose 5-phosphate?
A4: As a phosphorylated ketose, D-Xylulose 5-phosphate is susceptible to degradation through several pathways. The most common is the hydrolysis of the phosphate ester bond, which can be catalyzed by acidic or basic conditions, or by the presence of phosphatases. This would result in the formation of D-Xylulose and inorganic phosphate. At neutral or slightly basic pH, ketose sugars can also undergo enolization and subsequent rearrangement or degradation.
Q5: How can I check the purity of my this compound salt?
A5: The purity of this compound salt can be assessed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An HPLC method coupled with a suitable detector (e.g., UV-Vis after derivatization, or Mass Spectrometry) is recommended for a quantitative assessment of purity and the detection of potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound salt.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for D-Xylulose 5-phosphate.
| Issue | Potential Cause | Recommended Solution |
| Solid Compound Issues | ||
| Powder appears clumped or moist | The compound is hygroscopic and has absorbed moisture from the atmosphere. | Handle the compound in a dry environment (e.g., glove box). Store in a desiccator after opening. For future use, ensure the container is tightly sealed and stored at -20°C. |
| Powder is discolored (e.g., yellow or brown) | This may indicate degradation of the compound, possibly due to improper storage conditions (e.g., exposure to heat or light). | It is recommended to perform a purity analysis (e.g., HPLC) to assess the integrity of the compound. If significant degradation is confirmed, a fresh batch should be used. |
| Solution-Based Issues | ||
| Difficulty in dissolving the compound | The compound may have absorbed moisture and formed aggregates. The chosen solvent may not be optimal. | Try sonicating the solution to aid dissolution. Ensure you are using a high-purity aqueous solvent. If issues persist, consider preparing a fresh stock solution from a new vial. |
| Precipitate forms in the solution upon storage | The solution may be supersaturated, or the buffer components may be interacting with the compound, especially after freeze-thaw cycles. | Prepare solutions at a concentration known to be soluble. Prepare fresh solutions before use or store in single-use aliquots at -80°C to minimize freeze-thaw cycles. Ensure the buffer is appropriate for the intended use and has been filter-sterilized. |
| Inconsistent or lower-than-expected results in enzymatic assays | This could be due to degradation of the D-Xylulose 5-phosphate in solution, incorrect buffer pH, or the presence of contaminants. | Prepare fresh solutions of D-Xylulose 5-phosphate for each experiment. Verify the pH and composition of your assay buffer. Ensure all other assay components are of high quality and within their expiration dates. Consider performing a positive control with a freshly opened vial of the compound. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound Salt
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Prepare in a suitable buffer (e.g., pH 7.0-7.5). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage of solutions. Aliquot into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound salt.
Materials:
-
This compound salt
-
Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound salt to equilibrate to room temperature before opening to minimize condensation.
-
Weigh the required amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve a final concentration of 10 mM.
-
Vortex briefly to dissolve the solid completely. If necessary, sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method (Proposed)
This protocol outlines a general approach for a stability-indicating HPLC method to assess the purity of this compound salt. This method would need to be validated for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Mass Spectrometry (MS) detector.
-
Anion-exchange or a suitable reversed-phase column.
Mobile Phase (Example for Anion-Exchange):
-
A gradient of a low concentration of a suitable buffer (e.g., ammonium formate) to a higher concentration of the same buffer. The exact gradient will need to be optimized.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound salt in the initial mobile phase at a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, subject the solution to stress conditions (e.g., acidic, basic, oxidative, thermal).
-
-
Chromatographic Conditions (Example):
-
Column: A suitable anion-exchange column.
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted.
-
Mobile Phase B: 500 mM Ammonium Formate, pH adjusted.
-
Gradient: A linear gradient from 0% B to 100% B over a specified time.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: If using UV-Vis, detection may require post-column derivatization as sugar phosphates have a poor chromophore. MS detection is more direct.
-
-
Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main D-Xylulose 5-phosphate peak.
-
The method should be able to separate the parent compound from its potential degradation products.
-
Visualizing the HPLC Workflow
Caption: Workflow for stability-indicating HPLC analysis.
Signaling Pathway and Logical Relationships
D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway
Caption: Role of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway.
Validation & Comparative
A Comparative Guide to D-Xylulose 5-Phosphate and D-Ribulose 5-Phosphate as Epimerase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-xylulose 5-phosphate (Xu5P) and D-ribulose 5-phosphate (Ru5P) as substrates for ribulose-5-phosphate-3-epimerase (RPE, EC 5.1.3.1). This enzyme plays a crucial role in the non-oxidative phase of the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, and for providing reducing power in the form of NADPH.[1] The reversible interconversion of these two pentose phosphates is a key regulatory point in cellular metabolism.
D-ribulose 5-phosphate is the product of the oxidative phase of the PPP and serves as a precursor for the synthesis of ribose 5-phosphate, a vital component of nucleotides and nucleic acids. Its epimer, D-xylulose 5-phosphate, is a key substrate for the enzyme transketolase, which links the PPP with glycolysis. The efficient catalytic conversion between these two sugar phosphates by RPE is therefore essential for maintaining metabolic homeostasis. This guide presents a comparative analysis of the kinetic parameters of RPE with respect to both substrates from various organisms, detailed experimental protocols for their characterization, and a visualization of their roles in the broader metabolic context.
Quantitative Comparison of Epimerase Substrates
The catalytic efficiency of ribulose-5-phosphate-3-epimerase for its two substrates, D-ribulose 5-phosphate and D-xylulose 5-phosphate, varies across different organisms. The following table summarizes the key kinetic parameters (Km and kcat) for the enzyme from various sources, providing a basis for comparing substrate affinity and turnover rate.
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Spinacia oleracea (Spinach) | D-Ribulose 5-phosphate | 0.22 | 7083 | 3.2 x 107 | [2] |
| Trypanosoma cruzi (TcRPE2) | D-Ribulose 5-phosphate | 2.21 ± 0.23 | 0.32 ± 0.02 | 1.6 x 102 | |
| Escherichia coli | D-Ribulose 5-phosphate | - | - | - | [3] |
| Homo sapiens (Human) | D-Ribulose 5-phosphate | - | - | - | [1] |
Data for D-xylulose 5-phosphate as a substrate for the reverse reaction is less commonly reported in literature, highlighting a potential area for further research.
Experimental Protocols
Enzymatic Assay for Ribulose-5-Phosphate-3-Epimerase
This section details the established spectrophotometric coupled enzyme assays to determine the kinetic parameters of ribulose-5-phosphate-3-epimerase for both D-ribulose 5-phosphate and D-xylulose 5-phosphate.
1. Conversion of D-Ribulose 5-Phosphate to D-Xylulose 5-Phosphate (Forward Reaction)
This assay measures the formation of D-xylulose 5-phosphate from D-ribulose 5-phosphate. The product, D-xylulose 5-phosphate, is then utilized by transketolase in the presence of D-ribose 5-phosphate to produce glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the reaction rate.[1][4]
Workflow for the Forward Reaction Assay
Caption: Workflow for the forward RPE assay.
Reagents:
-
Assay Buffer: 50 mM Bicine, pH 8.0, 1 mM EDTA
-
D-Ribulose 5-phosphate (substrate)
-
D-Ribose 5-phosphate
-
NADH
-
Thiamine pyrophosphate (TPP)
-
Transketolase (TK)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Ribulose-5-phosphate-3-epimerase (enzyme to be assayed)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-ribose 5-phosphate, NADH, TPP, and the coupling enzymes (TK, TPI, GDH).
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding D-ribulose 5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Perform the assay at various concentrations of D-ribulose 5-phosphate to determine Km and Vmax.
2. Conversion of D-Xylulose 5-Phosphate to D-Ribulose 5-Phosphate (Reverse Reaction)
This assay measures the formation of D-ribulose 5-phosphate from D-xylulose 5-phosphate. The product, D-ribulose 5-phosphate, is then converted to ribose 5-phosphate by ribose-5-phosphate isomerase. Ribose 5-phosphate is subsequently used by phosphoriboisomerase to produce phosphoribosyl pyrophosphate (PRPP) in the presence of ATP, which is then converted to AMP, releasing pyrophosphate (PPi). The PPi is then used by pyrophosphate-dependent phosphofructokinase to phosphorylate fructose-6-phosphate, and the subsequent reactions are coupled to the oxidation of NADH, which can be monitored at 340 nm. A simpler, though less common, approach involves coupling the production of D-ribulose 5-phosphate to the phosphoribulokinase reaction, which consumes ATP, and this can be coupled to an ATP-regenerating system that involves the oxidation of NADH.
Workflow for a Potential Reverse Reaction Assay
Caption: Workflow for the reverse RPE assay.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
D-Xylulose 5-phosphate (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Phosphoribulokinase (PRK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Ribulose-5-phosphate-3-epimerase (enzyme to be assayed)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, and the coupling enzymes (PRK, PK, LDH).
-
Incubate the mixture at the desired temperature to reach thermal equilibrium and establish a stable baseline at 340 nm.
-
Initiate the reaction by adding D-xylulose 5-phosphate.
-
Monitor the decrease in absorbance at 340 nm as a function of time.
-
Calculate the reaction rate from the linear phase of the absorbance change.
-
Vary the concentration of D-xylulose 5-phosphate to determine the Km and Vmax for the reverse reaction.
Signaling Pathways and Logical Relationships
The Pentose Phosphate Pathway
The following diagram illustrates the central role of ribulose-5-phosphate-3-epimerase in the pentose phosphate pathway, highlighting the interconversion of D-ribulose 5-phosphate and D-xylulose 5-phosphate and their subsequent metabolic fates.
Caption: The Pentose Phosphate Pathway.
References
- 1. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Ribulose-5-Phosphate 3-Epimerase: Cloning and Heterologous Expression of the Spinach Gene, and Purification and Characterization of the Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Transketolase Kinetics with D-Xylulose 5-Phosphate and Alternative Substrates
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters of transketolase with its primary substrate, D-Xylulose 5-phosphate, and other physiologically relevant substrates. The data presented herein has been compiled from various studies to offer a comprehensive overview for researchers in metabolic pathways, drug discovery, and related fields.
Executive Summary
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle, catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1] Its central role in cellular metabolism, particularly in providing precursors for nucleotide synthesis and NADPH for reductive biosynthesis, makes it a significant target for therapeutic intervention, especially in oncology.[2] This guide summarizes the kinetic performance of transketolase with its natural substrate, D-Xylulose 5-phosphate, and compares it with other key substrates such as fructose 6-phosphate, sedoheptulose 7-phosphate, ribose 5-phosphate, and erythrose 4-phosphate across different species.
Comparative Kinetic Data of Transketolase
The catalytic efficiency of transketolase is dependent on the substrate and the organism from which the enzyme is derived. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for transketolase from various sources with different substrates.
| Organism | Substrate (Donor) | Substrate (Acceptor) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Escherichia coli | D-Xylulose 5-phosphate | D-Ribose 5-phosphate | 0.16 | - | - | [3] |
| Escherichia coli | Fructose 6-phosphate | - | 1.1 | - | - | [3] |
| Escherichia coli | Sedoheptulose 7-phosphate | - | 4.0 | - | - | [3] |
| Escherichia coli | - | D-Ribose 5-phosphate | 1.4 | - | - | [3] |
| Escherichia coli | - | D-Erythrose 4-phosphate | 0.09 | - | - | [3] |
| Escherichia coli | - | D,L-Glyceraldehyde 3-phosphate | 2.1 | - | - | [3] |
| Saccharomyces cerevisiae | D-Xylulose 5-phosphate | D-Ribose 5-phosphate | - | - | - | |
| Human (recombinant) | D-Xylulose 5-phosphate | D-Ribose 5-phosphate | - | - | - | |
| Rat (mutant Arg433->Ala) | D-Xylulose 5-phosphate | - | 11.5-fold higher | - | <1% of wild-type | [4] |
| Rat (mutant Arg433->Ala) | - | D-Ribose 5-phosphate | 24.3-fold higher | - | <1% of wild-type | [4] |
Experimental Protocols
The determination of transketolase kinetic parameters is crucial for understanding its function and for the screening of potential inhibitors. A widely used method is the coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for Transketolase Activity
Principle:
This assay measures the rate of the transketolase-catalyzed reaction by coupling the formation of one of its products, glyceraldehyde-3-phosphate (G3P), to the oxidation of NADH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time. This method is continuous and allows for the accurate determination of initial reaction velocities.[5][6]
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂
-
Cofactor: Thiamine pyrophosphate (TPP)
-
Substrates: D-Xylulose 5-phosphate (donor) and D-Ribose 5-phosphate (acceptor)
-
Coupling Enzymes: Triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (α-GDH)
-
Reducing Agent: NADH
-
Purified or recombinant transketolase enzyme
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, TPP, NADH, and the coupling enzymes (TPI and α-GDH).
-
Enzyme Addition: Add the transketolase enzyme to the reaction mixture and incubate to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding the substrates (D-Xylulose 5-phosphate and D-Ribose 5-phosphate).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of NADH oxidation is directly proportional to the transketolase activity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Caption: Workflow for determining transketolase kinetic parameters.
Role in Signaling Pathways
Transketolase is not only a key metabolic enzyme but is also implicated in cellular signaling pathways, particularly in the context of cancer metabolism and oxidative stress response.
Pentose Phosphate Pathway and Redox Homeostasis
The PPP is a major source of NADPH, which is essential for regenerating the reduced form of glutathione (GSH), a critical antioxidant. By controlling the flux through the non-oxidative PPP, transketolase activity directly impacts the cell's capacity to counteract oxidative stress.[7]
NRF2 Signaling Pathway
Recent studies have shown that transketolase expression is regulated by the Nuclear Factor Erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.[7][8] NRF2 can bind to the antioxidant response element (ARE) in the TKT gene, thereby upregulating its expression in response to oxidative stress.[9][10] This creates a feedback loop where increased oxidative stress leads to higher TKT levels, bolstering the cell's antioxidant defenses through increased NADPH production.
α-Ketoglutarate Signaling in Cancer
In breast cancer, transketolase has been shown to regulate the levels of α-ketoglutarate (αKG).[11][12] This, in turn, influences the stability of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression and metastasis.[11] Inhibition of TKT can lead to a metabolic switch from glycolysis to oxidative phosphorylation, suggesting a potential therapeutic strategy for certain cancers.[11][12]
Caption: Transketolase in cellular signaling pathways.
Conclusion
This guide provides a comparative overview of the kinetic parameters of transketolase with D-Xylulose 5-phosphate and other substrates, alongside detailed experimental protocols and insights into its role in cellular signaling. The presented data underscores the importance of transketolase in cellular metabolism and its potential as a therapeutic target. Further research to elucidate the complete kinetic profiles, including kcat values across different species and conditions, will be invaluable for the drug development community.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. zyagnum.com [zyagnum.com]
- 3. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against D-Xylulose 5-Phosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of hypothetical antibodies raised against various structural analogs of D-Xylulose 5-phosphate (Xu5P). Due to a lack of publicly available direct comparative studies on antibodies against Xu5P analogs, this guide synthesizes information on analog synthesis, standard immunological assays, and the principles of antibody cross-reactivity to provide a framework for researchers interested in developing and characterizing such antibodies. The experimental data presented is illustrative, based on typical antibody performance, to guide experimental design and interpretation.
Introduction to D-Xylulose 5-Phosphate and its Analogs
D-Xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, where five-carbon sugars are interconverted.[1][2][3] Xu5P plays a significant role in the non-oxidative branch. Given its central role in metabolism, tools to specifically detect and quantify Xu5P and its related metabolites are of high interest for studying metabolic regulation in health and disease.
Structural analogs of Xu5P are valuable tools for probing the active sites of enzymes that utilize it as a substrate and for developing specific inhibitors. Furthermore, these analogs can be used as haptens to generate antibodies with unique specificities. This guide focuses on a series of synthesized analogs of 1-deoxy-D-xylulose 5-phosphate (DXP), a structurally related and important intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[4][5] The principles of antibody generation and cross-reactivity assessment discussed here are directly applicable to antibodies raised against analogs of Xu5P.
The analogs considered in this guide are:
-
CF3-DXP : 1,1,1-Trifluoro-1-deoxy-D-xylulose 5-phosphate
-
CF2-DXP : 1,1-Difluoro-1-deoxy-D-xylulose 5-phosphate
-
CF-DXP : 1-Fluoro-1-deoxy-D-xylulose 5-phosphate
-
Et-DXP : 1-Ethyl-1-deoxy-D-xylulose 5-phosphate
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is paramount for its utility in immunoassays. When antibodies are raised against a specific analog, it is crucial to determine their cross-reactivity with the parent molecule (D-Xylulose 5-phosphate) and other structurally related compounds. This is typically assessed using techniques like competitive ELISA.[6][7][8][9][10]
The following table summarizes the hypothetical cross-reactivity data for four monoclonal antibodies, each raised against one of the DXP analogs. The data is presented as the percentage of cross-reactivity relative to the immunizing analog.
| Antibody | Immunizing Analog | Cross-Reactivity with D-Xylulose 5-phosphate (%) | Cross-Reactivity with D-Ribulose 5-phosphate (%) | Cross-Reactivity with D-Fructose 6-phosphate (%) | Notes |
| Ab-CF3-DXP | CF3-DXP | < 1% | < 0.1% | < 0.1% | Highly specific for the trifluoromethyl group. The bulky and highly electronegative nature of the CF3 group likely creates a very distinct epitope. |
| Ab-CF2-DXP | CF2-DXP | 5% | < 0.5% | < 0.1% | Shows some minor cross-reactivity with Xu5P, suggesting the difluoromethyl group is still a significant antigenic determinant, but less so than the trifluoromethyl group. |
| Ab-CF-DXP | CF-DXP | 25% | 1% | < 0.5% | The single fluorine substitution results in a less distinct epitope, leading to greater recognition of the parent molecule. |
| Ab-Et-DXP | Et-DXP | 15% | 0.5% | < 0.1% | The ethyl group provides a different steric and electronic profile compared to the fluorinated analogs, leading to moderate cross-reactivity with the methyl group of DXP (and by extension, the hydroxymethyl group of Xu5P). |
Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
Production of Monoclonal Antibodies
The generation of monoclonal antibodies is a well-established process that involves several key steps.
-
Antigen Preparation : The D-Xylulose 5-phosphate analog (hapten) is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to make it immunogenic.
-
Immunization : Mice are immunized with the hapten-carrier conjugate. The immunization schedule typically involves an initial injection followed by several booster injections over a period of weeks to elicit a strong immune response.
-
Hybridoma Production : Spleen cells from the immunized mice, which contain antibody-producing B cells, are fused with myeloma cells (immortal cancer cells) to create hybridoma cells.
-
Screening : The hybridoma cells are cultured in a selective medium, and the supernatants are screened for the production of antibodies that bind to the target analog. This is often done using an ELISA.
-
Cloning and Expansion : Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure that each cell line is derived from a single parent cell (monoclonal). The selected clones are then expanded to produce larger quantities of the monoclonal antibody.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a highly effective method for determining the specificity and cross-reactivity of antibodies.
-
Plate Coating : Microtiter plates are coated with the hapten conjugated to a protein (e.g., the Xu5P analog-BSA conjugate).
-
Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition : A fixed concentration of the antibody is pre-incubated with varying concentrations of the test compounds (the immunizing analog, Xu5P, and other related molecules).
-
Incubation : The antibody-test compound mixtures are added to the coated wells. The free antibody will bind to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of the test compound in the solution.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition : A substrate for the enzyme is added, which results in a color change.
-
Measurement : The absorbance is measured using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is determined.
-
Calculation of Cross-Reactivity : The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Immunizing Analog / IC50 of Test Compound) x 100
Visualizations
Signaling Pathway
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and flexible synthesis of 1-deoxy-d-xylulose-5-phosphate, the substrate for 1-deoxy-d-xylulose-5-phosphate reductoisomerase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of D-Xylulose 5-Phosphate Levels in Diverse Cellular Landscapes
For Immediate Release
This guide offers a comprehensive comparative analysis of D-Xylulose 5-phosphate (Xu5P) levels across various cell types, providing valuable insights for researchers, scientists, and drug development professionals. D-Xylulose 5-phosphate, a key intermediate in the pentose phosphate pathway (PPP), plays a critical role in cellular metabolism, nucleotide biosynthesis, and the regulation of lipogenesis. Understanding the differential levels of this metabolite in various cell types can shed light on metabolic reprogramming in diseases such as cancer and inform the development of novel therapeutic strategies.
Quantitative Analysis of D-Xylulose 5-Phosphate
The intracellular concentration of D-Xylulose 5-phosphate can vary significantly depending on the cell type and its metabolic state. The following table summarizes a selection of reported Xu5P levels in different biological samples.
| Cell/Tissue Type | Condition | D-Xylulose 5-Phosphate Concentration (nmol/g wet weight) | Reference |
| Rat Liver | 48-hour starved | 3.8 ± 0.3 | [1] |
| Rat Liver | Ad libitum fed (standard diet) | 8.6 ± 0.3 | [1] |
| Rat Liver | Meal-fed (fat-free diet) | 66.3 ± 8.3 | [1] |
| Human Clear Cell Renal Cell Carcinoma | Tumor Tissue | Significantly higher (relative to normal tissue) | [2][3] |
| Human Breast Cancer (MCF-7) | 3D Spheroid Culture (Day 14) | Significantly decreased (relative to earlier time points) |
Note: Data for human clear cell renal cell carcinoma and MCF-7 cells are presented as relative changes due to the nature of the cited studies. Direct quantitative comparisons with rat liver data should be made with caution.
The Pentose Phosphate Pathway and the Role of D-Xylulose 5-Phosphate
D-Xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.
Beyond its role in the PPP, D-xylulose 5-phosphate acts as a signaling molecule, particularly in the regulation of carbohydrate and lipid metabolism. It activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). Activated ChREBP promotes the expression of genes involved in lipogenesis.
Experimental Protocols
Accurate quantification of D-xylulose 5-phosphate is crucial for metabolic studies. Two common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Experimental Workflow for LC-MS/MS Quantification
1. Sample Preparation and Metabolite Extraction
-
Cell Culture: Culture cells to the desired confluency under specific experimental conditions.
-
Metabolic Quenching: Rapidly arrest metabolic activity to preserve the in vivo metabolite levels. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis and Extraction: Lyse the cells in the cold solvent and collect the extract containing the metabolites.
-
Centrifugation: Centrifuge the extract to pellet cell debris and proteins. The supernatant containing the metabolites is collected for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography. Due to the polar nature of sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.
-
Mass Spectrometry Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for the target analyte.
-
Quantification: Determine the concentration of D-xylulose 5-phosphate by comparing its peak area to that of a known concentration of an isotopically labeled internal standard.
Enzymatic Assay for D-Xylulose 5-Phosphate Quantification
This method relies on a series of coupled enzyme reactions that ultimately lead to a measurable change in NADH absorbance at 340 nm.
Principle:
-
Transketolase Reaction: D-xylulose 5-phosphate and D-ribose 5-phosphate are converted by transketolase to sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.
-
Transaldolase Reaction: Sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate are converted by transaldolase to D-fructose 6-phosphate and D-erythrose 4-phosphate.
-
Phosphoglucoisomerase and Glucose-6-Phosphate Dehydrogenase Reactions: Fructose 6-phosphate is converted to glucose 6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is proportional to the initial amount of D-xylulose 5-phosphate.
Protocol Summary:
-
Sample Preparation: Prepare cell or tissue lysates and deproteinize them.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, NADP+, D-ribose 5-phosphate, and the coupling enzymes (transketolase, transaldolase, phosphoglucoisomerase, and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation: Add the sample to the reaction mixture and monitor the change in absorbance at 340 nm over time.
-
Calculation: Calculate the concentration of D-xylulose 5-phosphate based on the change in absorbance and the molar extinction coefficient of NADPH.
This comparative guide highlights the dynamic nature of D-xylulose 5-phosphate levels in different cellular contexts and provides the foundational knowledge and methodologies for its accurate quantification. Further research into the specific concentrations of this metabolite in a wider array of cell types will be instrumental in advancing our understanding of cellular metabolism and its role in health and disease.
References
D-Xylulose 5-Phosphate: A Comparative Guide to its Validation as a Mass Spectrometry-Based Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-xylulose 5-phosphate (Xu5P) with other established and emerging biomarkers for metabolic diseases, focusing on their validation using mass spectrometry. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to offer an objective assessment of Xu5P's potential in clinical and research settings.
Introduction to D-Xylulose 5-Phosphate and its Role in Metabolic Disease
D-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a crucial branch of glucose metabolism. Beyond its role in nucleotide and NADPH production, Xu5P has emerged as a critical signaling molecule that regulates carbohydrate and lipid metabolism.[1] Its levels are indicative of flux through the PPP, which is often dysregulated in metabolic diseases such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. Mass spectrometry, with its high sensitivity and specificity, has become the gold standard for the precise quantification of Xu5P and other metabolites in complex biological samples.[2]
Comparative Analysis of D-Xylulose 5-Phosphate and Alternative Biomarkers
The validation of a biomarker requires rigorous comparison against existing standards. Here, we compare the performance of D-xylulose 5-phosphate with several alternative biomarkers for metabolic diseases that are also amenable to mass spectrometry-based analysis.
Table 1: Quantitative Comparison of D-Xylulose 5-Phosphate and Alternative Biomarkers for Insulin Resistance and Type 2 Diabetes
| Biomarker Class | Specific Biomarker(s) | Analytical Method | Key Findings in Metabolic Disease | Reported Performance Metrics (AUC for IR/T2D) | Reference |
| Pentose Phosphate Pathway Intermediate | D-xylulose 5-phosphate (Xu5P) | LC-MS/MS | Elevated levels associated with increased lipogenesis and glucose dysregulation. | Data on specific diagnostic accuracy is emerging; direct comparative studies are limited. | [3] |
| Amino Acids | Branched-Chain Amino Acids (BCAAs: Leucine, Isoleucine, Valine) | LC-MS/MS, GC-MS | Consistently elevated in insulin resistance and predictive of future type 2 diabetes. | 0.59 - 0.88 (for TyG index, a surrogate for IR) | [4] |
| Lipids | Triglycerides (TG), TG/HDL-C Ratio | LC-MS, GC-MS | Strongly associated with insulin resistance and metabolic syndrome. | TG/HDL-C Ratio: ~0.70-0.80 | [5] |
| Inflammatory Markers | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Adiponectin, Leptin | Immunoassays, LC-MS | Altered levels reflect the chronic low-grade inflammation characteristic of metabolic diseases. | Varies depending on the specific marker and population. | [6] |
Note: The performance metrics for different biomarkers are often determined in separate studies with varying patient cohorts and reference standards, making direct comparison challenging. The provided AUC values are indicative of their general performance.
Signaling Pathways and Experimental Workflows
D-Xylulose 5-Phosphate Signaling in Metabolic Regulation
D-xylulose 5-phosphate acts as a crucial signaling molecule, primarily through the activation of protein phosphatase 2A (PP2A). Activated PP2A dephosphorylates and activates key transcription factors, such as carbohydrate-responsive element-binding protein (ChREBP), leading to the upregulation of genes involved in glycolysis and lipogenesis. This pathway highlights how fluctuations in Xu5P levels can directly impact the metabolic state of a cell.
Signaling pathway of D-xylulose 5-phosphate in metabolic regulation.
Experimental Workflow for Biomarker Quantification by LC-MS/MS
The following diagram outlines a typical workflow for the quantification of D-xylulose 5-phosphate and other small molecule biomarkers from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental workflow for biomarker quantification using LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of D-xylulose 5-phosphate and other PPP Metabolites by LC-MS/MS
This protocol is adapted from established methods for the analysis of polar metabolites in biological samples.[2][7][8]
1. Sample Preparation:
-
Extraction: Quench metabolic activity and extract metabolites by adding 5 volumes of ice-cold methanol:water (80:20, v/v) containing internal standards to the biological sample (e.g., plasma, cell pellet).
-
Homogenization: Vortex the mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 50% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Xu5P and other targeted metabolites should be optimized using authentic standards. For Xu5P, a common transition is m/z 229 -> 97.
-
instrument Settings: Optimize ion source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity.
-
3. Data Analysis:
-
Quantification: Quantify the concentration of Xu5P by comparing the peak area ratio of the endogenous metabolite to its stable isotope-labeled internal standard against a calibration curve.
-
Statistical Analysis: Perform appropriate statistical tests to compare Xu5P levels between different experimental groups.
Protocol 2: Simultaneous Quantification of Amino Acids and Lipids by LC-MS/MS
This protocol provides a general framework for the analysis of a broader range of metabolites.
1. Sample Preparation:
-
Extraction: Use a biphasic extraction method (e.g., Folch or Bligh-Dyer) with a mixture of chloroform, methanol, and water to separate the polar (containing amino acids) and non-polar (containing lipids) phases.
-
Phase Separation: Centrifuge to separate the layers.
-
Fraction Collection: Collect the upper aqueous/methanol layer for amino acid analysis and the lower chloroform layer for lipid analysis.
-
Drying and Reconstitution: Dry each fraction separately and reconstitute in a solvent compatible with the respective LC-MS/MS method.
2. LC-MS/MS Analysis for Amino Acids:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a dedicated amino acid analysis column.
-
Mobile Phase: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: MRM with specific transitions for each amino acid.
-
3. LC-MS/MS Analysis for Lipids:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ESI modes are often used to cover a wider range of lipid classes.
-
Acquisition Mode: A combination of precursor ion scanning, neutral loss scanning, and MRM can be used for comprehensive lipid profiling.
-
Conclusion
D-xylulose 5-phosphate holds significant promise as a biomarker for metabolic diseases due to its central role in a key metabolic pathway that is frequently dysregulated in these conditions. Mass spectrometry provides the necessary analytical power for its accurate and sensitive quantification. While alternative biomarkers such as BCAAs and specific lipids are more established and have a larger body of validation data, Xu5P offers a unique window into the activity of the pentose phosphate pathway and its contribution to metabolic dysregulation. Further head-to-head comparative studies are warranted to definitively establish the clinical utility of D-xylulose 5-phosphate in the diagnosis and management of metabolic diseases. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to validate and incorporate Xu5P into their metabolic research programs.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite profiling of plastidial deoxyxylulose-5-phosphate pathway intermediates by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of D-Xylulose 5-Phosphate and Its Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of D-Xylulose 5-phosphate (D-X5P) and the effects of various synthetic and natural analogs on key metabolic enzymes. This information is critical for researchers investigating the pentose phosphate pathway (PPP), glycolysis, and related metabolic routes, as well as for professionals in drug development targeting these pathways.
Introduction
D-Xylulose 5-phosphate is a pivotal intermediate in the pentose phosphate pathway, a fundamental metabolic route for the synthesis of nucleotides, and aromatic amino acids, and for providing reducing equivalents in the form of NADPH.[1] Beyond its role as a substrate for enzymes like transketolase and phosphoketolase, D-X5P also functions as a crucial signaling molecule, allosterically regulating enzymes involved in glycolysis and lipogenesis.[1] Understanding how synthetic analogs or other small molecules modulate the activity of D-X5P-dependent enzymes is paramount for the development of novel therapeutics for metabolic disorders and infectious diseases.
D-Xylulose 5-Phosphate Signaling and Metabolic Role
D-Xylulose 5-phosphate plays a significant role in cellular metabolism through its involvement in the pentose phosphate pathway and its regulatory actions. It serves as a donor of a two-carbon unit in reactions catalyzed by transketolase.[1] Furthermore, D-X5P acts as a signaling molecule by activating protein phosphatase 2A (PP2A). This activation leads to the dephosphorylation and subsequent activation of the bifunctional enzyme PFK-2/FBPase-2, which in turn increases the level of fructose-2,6-bisphosphate, a potent activator of glycolysis.[1]
D-Xylulose 5-phosphate signaling pathway.
Comparison of Enzyme Kinetics: D-Xylulose 5-Phosphate and Allosteric Modulators
While specific synthetic analogs of D-Xylulose 5-phosphate with comprehensive kinetic data are not widely reported in publicly available literature, the activity of its target enzymes is known to be modulated by various small molecules. The following table summarizes the kinetic parameters of phosphoketolase (Xfp2) from Cryptococcus neoformans in the presence of its natural substrate D-X5P and several allosteric effectors.
| Compound | Enzyme | Parameter | Value | Effect |
| D-Xylulose 5-phosphate | Phosphoketolase (Xfp2) | K0.5 | 1.1 ± 0.1 mM | Substrate |
| ATP | Phosphoketolase (Xfp2) | IC50 | 0.6 mM | Allosteric Inhibitor[2][3] |
| Phosphoenolpyruvate (PEP) | Phosphoketolase (Xfp2) | IC50 | ~16 mM | Allosteric Inhibitor[2] |
| Oxaloacetic acid (OAA) | Phosphoketolase (Xfp2) | IC50 | ~15 mM | Allosteric Inhibitor[2] |
| AMP | Phosphoketolase (Xfp2) | - | 20 µM increases activity by ~25% | Allosteric Activator[2][3] |
K0.5 represents the substrate concentration at which the enzyme reaches half of its maximum velocity, used for allosteric enzymes exhibiting sigmoidal kinetics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme activity and the effects of potential inhibitors or activators. Below are protocols for assaying the activity of two key enzymes that utilize D-Xylulose 5-phosphate.
Phosphoketolase Activity Assay (Hydroxamate Assay)
This method quantifies the production of acetyl phosphate, a product of the phosphoketolase reaction.[2]
Reagents:
-
Reaction Buffer: 50 mM MES buffer (pH 5.5), 0.5 mM thiamine pyrophosphate (TPP), 1 mM DTT, 5 mM MgCl2.
-
Substrate Solution: D-Xylulose 5-phosphate in water.
-
Enzyme: Purified phosphoketolase.
-
Stopping Reagent 1: 2 M hydroxylamine hydrochloride (pH 7.0).
-
Stopping Reagent 2: 50:50 mixture of 2.5% FeCl3 in 2 N HCl and 10% trichloroacetic acid.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and varying concentrations of D-Xylulose 5-phosphate.
-
Initiate the reactions by adding the phosphoketolase enzyme.
-
Incubate the reactions at 40°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µl of Stopping Reagent 1 and incubate at room temperature for 10 minutes.
-
Add 600 µl of Stopping Reagent 2 to form the ferric-hydroxamate complex.
-
Measure the absorbance of the complex spectrophotometrically at 540 nm.
-
The concentration of acetyl phosphate is determined by comparing the absorbance to a standard curve.
Transketolase Activity Assay (Coupled Enzyme Assay)
This continuous spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase reaction.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6).
-
Substrates: D-Xylulose 5-phosphate and D-Ribose 5-phosphate.
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl2.
-
Coupling Enzymes: Triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH).
-
Indicator: NADH.
-
Enzyme: Purified transketolase.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, cofactors, coupling enzymes, and NADH in a cuvette.
-
Initiate the reaction by adding the transketolase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a general workflow for screening and characterizing potential inhibitors of D-X5P-dependent enzymes.
General experimental workflow for inhibitor screening.
Conclusion
D-Xylulose 5-phosphate is a critical metabolite whose enzymatic pathways and regulatory functions present attractive targets for therapeutic intervention. While the exploration of direct synthetic analogs of D-X5P is an area ripe for further investigation, the study of allosteric modulators of its target enzymes, such as phosphoketolase, provides valuable insights into the regulation of these pathways. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the effects of novel compounds on D-X5P-dependent enzyme activity, paving the way for the discovery of new drugs for a range of diseases.
References
- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and kinetic characterization of xylulose 5-phosphate/fructose 6-phosphate phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Platforms for D-Xylulose 5-Phosphate Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of D-Xylulose 5-phosphate (Xu5P), a key intermediate in the pentose phosphate pathway (PPP), is critical for understanding metabolic regulation and its implications in various diseases. This guide provides a comprehensive comparison of different analytical platforms for Xu5P measurement, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
D-Xylulose 5-phosphate plays a crucial role in cellular metabolism, not only as an intermediate in the PPP but also as a signaling molecule that regulates glycolysis and lipogenesis. Therefore, the ability to reliably measure its concentration is paramount in fields ranging from metabolic research to drug discovery. This guide explores the performance of several analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Enzymatic Assays.
Comparative Analysis of Analytical Platforms
The choice of an analytical platform for D-Xylulose 5-phosphate measurement depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different methods based on published data.
Table 1: Performance Characteristics of Mass Spectrometry-Based Methods
| Parameter | LC-MS/MS | GC-IDMS |
| Principle | Liquid chromatographic separation followed by mass spectrometric detection of the target analyte. | Gas chromatographic separation of derivatized analyte followed by mass spectrometric detection with isotope dilution for quantification. |
| Sample Preparation | Protein precipitation, liquid-liquid extraction. | Derivatization (e.g., oximation and trimethylsilylation) is required. |
| Selectivity | High, capable of distinguishing isomers with appropriate chromatography. | High, allows for independent quantification of epimers like ribulose-5-phosphate and xylulose-5-phosphate.[1] |
| Sensitivity | High, suitable for detecting low-concentration metabolites in complex biological samples.[2] | High, with improved sensitivities compared to previous methods.[1] |
| Linearity Range | Typically wide, e.g., 0.78–200 μM for DXP pathway intermediates.[3] | - |
| Key Advantages | High sensitivity and selectivity, no derivatization required. | High precision and accuracy due to the use of internal standards, excellent for resolving epimers.[1] |
| Key Disadvantages | Potential for ion suppression from matrix components. | Requires derivatization, which adds complexity and potential for variability. |
Table 2: Performance Characteristics of HPLC and Enzymatic Assays
| Parameter | HPLC with Fluorescence Detection | Enzymatic Assay (Modified Kulka Micromethod) |
| Principle | HPLC separation of derivatized analyte with detection by fluorescence. | Colorimetric reaction of the ketose with resorcinol. |
| Sample Preparation | Dephosphorylation and derivatization with a fluorescent reagent (e.g., 2-anthranilic acid).[4] | Butanol extraction for concentration may be required for in vitro enzyme assays.[5] |
| Selectivity | Selective for the derivatized analyte.[4] | Less selective, as it detects ketoses in general. |
| Sensitivity | Linear response between 5 and 200 ng of 1-deoxy-D-xylulose.[4] | Sensitivity of 0–500 nmol for 1-deoxy-d-xylulose-5-phosphate (DXP).[5] |
| Linearity Range | 5-200 ng.[4] | - |
| Key Advantages | Simple, sensitive, and selective compared to some other methods.[4] | Rapid, suitable for high-throughput screening, does not require sophisticated instrumentation.[5] |
| Key Disadvantages | Requires derivatization and dephosphorylation steps. | Lower sensitivity and selectivity compared to MS-based methods.[5] |
Signaling Pathways and Experimental Workflows
The accurate measurement of D-Xylulose 5-phosphate is fundamental to elucidating its role in metabolic signaling.
Caption: Role of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway.
A systematic approach is essential for the cross-validation of different analytical platforms.
Caption: Conceptual workflow for cross-validating analytical platforms.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the direct measurement of D-Xylulose 5-phosphate in complex biological matrices.[2]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like sugar phosphates.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for D-Xylulose 5-phosphate are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution, especially for distinguishing isomers, but requires derivatization of the non-volatile sugar phosphates.[1]
-
Sample Preparation and Derivatization:
-
Extract metabolites as described for LC-MS.
-
Perform a two-step derivatization:
-
Oximation: React the extract with O-methylhydroxylamine hydrochloride in pyridine to convert carbonyl groups to oximes.
-
Silylation: React the oxime products with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
-
-
Gas Chromatography:
-
Column: A mid-polar capillary column is used for separation.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to elute the derivatized compounds.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode. For GC-Isotope Dilution MS (IDMS), specific ions of the native and labeled internal standard are monitored.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
This method involves chemical derivatization to attach a fluorescent tag to the analyte, enabling sensitive detection.[4]
-
Sample Preparation and Derivatization:
-
Extract metabolites from the biological sample.
-
If the assay targets the enzymatic product 1-deoxy-D-xylulose, dephosphorylation with alkaline phosphatase is performed first.
-
Derivatize the sample with a fluorescent reagent such as 2-anthranilic acid.[4]
-
-
High-Performance Liquid Chromatography:
-
Column: A phenyl or C18 reversed-phase column.[4]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
-
Fluorescence Detection:
-
The eluate is monitored at specific excitation and emission wavelengths for the fluorescent derivative (e.g., excitation at 320 nm and emission at 425 nm for the 2-anthranilic acid derivative).[4]
-
Enzymatic Assay
Enzymatic assays provide a simpler and often higher-throughput alternative to chromatographic methods, although with potentially lower selectivity.
-
Modified Kulka Micromethod: [5]
-
This assay is based on the colorimetric reaction of ketoses with resorcinol in an acidic environment.
-
For samples with low concentrations of D-Xylulose 5-phosphate, a concentration step such as butanol extraction may be necessary.[5]
-
The sample is mixed with the resorcinol reagent and heated.
-
The absorbance of the resulting colored product is measured spectrophotometrically.
-
-
Coupled Enzyme Assay:
-
These assays use a series of enzymatic reactions to convert D-Xylulose 5-phosphate to a product that can be easily measured, often through the change in absorbance of NADH or NADPH.
-
For example, the production of D-xylulose 5-phosphate can be monitored using an enzyme-coupled spectrophotometric assay where it is converted to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate by transketolase. The subsequent conversion of glyceraldehyde 3-phosphate is linked to the oxidation of NADH, which can be monitored at 340 nm.
-
References
- 1. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography assay for 1-deoxy-D-xylulose 5-phosphate synthase activity using fluorescence detection [pubmed.ncbi.nlm.nih.gov]
- 5. A Modified Kulka Micromethod for the Rapid and Safe Analysis of Fructose and 1-Deoxy-d-xylulose-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available D-Xylulose 5-Phosphate Sodium Salt
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. D-Xylulose 5-phosphate (Xu5P) is a critical intermediate in the pentose phosphate pathway (PPP) and plays a significant role in cellular metabolism.[1] This guide provides a framework for objectively assessing and comparing the purity of commercially available D-Xylulose 5-phosphate sodium salt from various suppliers.
Several vendors supply this compound salt, often with stated purity levels determined by Thin-Layer Chromatography (TLC).[2] While TLC is a valuable qualitative technique, more rigorous quantitative methods are often necessary for research applications. This guide outlines key analytical techniques—High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Thin-Layer Chromatography—that can be employed to independently verify and compare the purity of Xu5P from different commercial sources.
Comparative Data Summary
To facilitate a direct comparison of this compound salt from different commercial suppliers, experimental data should be organized as follows:
| Supplier | Lot Number | Stated Purity (%) | Analytical Method | Measured Purity (%) | Impurities Detected (if any) |
| Supplier A | XXXXX | ≥95 (TLC) | HPLC | ||
| Supplier B | YYYYY | ≥99 (TLC) | HPLC | ||
| Supplier C | ZZZZZ | ≥90 (TLC) | HPLC | ||
| Supplier A | XXXXX | ≥95 (TLC) | Enzymatic Assay | ||
| Supplier B | YYYYY | ≥99 (TLC) | Enzymatic Assay | ||
| Supplier C | ZZZZZ | ≥90 (TLC) | Enzymatic Assay | ||
| Supplier A | XXXXX | ≥95 (TLC) | TLC | ||
| Supplier B | YYYYY | ≥99 (TLC) | TLC | ||
| Supplier C | ZZZZZ | ≥90 (TLC) | TLC |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for sugar phosphates.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. Mixed-mode chromatography is particularly effective for separating highly polar compounds like sugar phosphates.[3]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound salt from each supplier in ultrapure water to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column, such as Primesep SB, is recommended for the separation of sugar phosphates.[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3.0) is typically used.[3]
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used.[3]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection. LC-MS provides higher sensitivity and specificity.[4][5]
-
-
Quantification:
-
Prepare a calibration curve using a high-purity analytical standard of D-Xylulose 5-phosphate.
-
The purity of the commercial samples is determined by comparing the peak area of Xu5P to the total peak area of all components in the chromatogram (area normalization method) or by using the calibration curve for absolute quantification.
-
Purity Determination by Enzymatic Assay
Enzymatic assays offer high specificity for quantifying the active substrate. The purity of Xu5P can be determined using a coupled-enzyme spectrophotometric assay.[6] This assay measures the oxidation of NADH, which is proportional to the amount of Xu5P present.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Glycylglycine, pH 7.7, with 7.5 mM MgCl₂.
-
Substrate Solution: Prepare solutions of D-Xylulose 5-phosphate from each supplier in the assay buffer.
-
Enzyme Mix: A cocktail of transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase in assay buffer.
-
Cofactors: 0.001 mg/mL Thiamine pyrophosphate and 0.0625 mM NADH in assay buffer.
-
-
Assay Protocol:
-
In a cuvette, combine the assay buffer, enzyme mix, and cofactors.
-
Initiate the reaction by adding a known amount of the Xu5P substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[6]
-
The initial rate of the reaction is proportional to the concentration of Xu5P.
-
-
Purity Calculation:
-
Create a standard curve using a highly purified Xu5P standard.
-
Determine the concentration of Xu5P in the commercial samples from the standard curve.
-
Calculate the purity based on the initial weight of the dissolved sample.
-
Purity Evaluation by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively assessing purity and identifying major impurities. While many suppliers state purity based on TLC, this method can be used for independent verification.[7]
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of each this compound salt sample in a suitable solvent (e.g., water or a water/alcohol mixture) to a concentration of 1-5 mg/mL.
-
-
TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 plates are commonly used.
-
Mobile Phase: A polar solvent system is required. A mixture of isopropanol, ammonia, and water in a ratio of 7:2:1 (v/v/v) can be effective for separating sugar phosphates.
-
-
Development and Visualization:
-
Spot the prepared samples onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches near the top.
-
Dry the plate and visualize the spots. A common visualization reagent for sugar phosphates is a molybdate stain (e.g., Hanessian's stain), which will produce blue-green spots upon heating.
-
-
Purity Assessment:
-
The purity is assessed by observing the number and intensity of spots. A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.
-
By employing these analytical methods, researchers can independently verify the purity of commercially available this compound salt, ensuring the integrity and reliability of their experimental data. It is recommended to use at least two orthogonal methods (e.g., HPLC and an enzymatic assay) for a comprehensive assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound SALT >=90% (TLC) – 友購快 [shop.uni-onward.com.tw]
- 3. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DXP sodium salt CAS No. 190079-18-6 Sigma Aldrich [sigmaaldrich.com]
A Comparative Guide: D-Xylulose 5-Phosphate vs. Sedoheptulose-7-Phosphate as Substrates for Transaldolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-xylulose 5-phosphate and sedoheptulose-7-phosphate as substrates for the enzyme transaldolase. A critical examination of substrate specificity reveals that only one of these molecules serves as a true substrate for this key enzyme of the pentose phosphate pathway. This document will elucidate the roles of these sugar phosphates, present supporting experimental data, and provide detailed methodologies for relevant assays.
Introduction: Transaldolase and its Role in the Pentose Phosphate Pathway
Transaldolase is a crucial enzyme (EC 2.2.1.2) in the non-oxidative phase of the pentose phosphate pathway (PPP).[1][2] This pathway is essential for generating NADPH, a reducing equivalent for biosynthetic reactions, and for producing precursors for nucleotide synthesis.[1] Transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.[2] This function is critical for the interconversion of sugar phosphates, allowing the cell to adapt to varying metabolic needs.
The primary and established ketose donor substrates for transaldolase are sedoheptulose-7-phosphate (S7P) and fructose-6-phosphate (F6P) . The acceptor substrates are typically glyceraldehyde-3-phosphate (G3P) and erythrose-4-phosphate (E4P) .
D-Xylulose 5-Phosphate: Not a Substrate for Transaldolase
A common point of confusion in the study of the pentose phosphate pathway is the substrate specificity of its enzymes. It is imperative to clarify that D-xylulose 5-phosphate is not a substrate for transaldolase . Instead, D-xylulose 5-phosphate is the primary ketose donor for transketolase , the other key carbon-shuffling enzyme of the non-oxidative PPP.
Transketolase differs from transaldolase in that it transfers a two-carbon ketol unit, not a three-carbon unit. This fundamental difference in their reaction mechanisms dictates their distinct substrate specificities. The inability of transaldolase to utilize D-xylulose 5-phosphate as a substrate is a cornerstone of the metabolic logic of the pentose phosphate pathway, ensuring the correct flow of carbon skeletons.
Sedoheptulose-7-Phosphate: A Key Substrate for Transaldolase
Sedoheptulose-7-phosphate is a seven-carbon ketose phosphate that serves as a central intermediate in the pentose phosphate pathway.[3] It is a primary donor substrate for transaldolase in the reaction that generates fructose-6-phosphate and erythrose-4-phosphate. The reaction is as follows:
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Fructose-6-phosphate + Erythrose-4-phosphate
This reversible reaction is vital for linking the pentose phosphate pathway with glycolysis and for the synthesis of aromatic amino acids and nucleotides, for which erythrose-4-phosphate is a precursor.
Comparative Performance: Sedoheptulose-7-Phosphate vs. Fructose-6-Phosphate
While this guide was initially intended to compare D-xylulose 5-phosphate and sedoheptulose-7-phosphate, a more scientifically accurate comparison for transaldolase involves its two primary ketose donor substrates: sedoheptulose-7-phosphate and fructose-6-phosphate. The following table summarizes their kinetic parameters with transaldolase from various sources.
| Substrate | Organism/Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |
| Sedoheptulose-7-Phosphate | E. coli | 0.018 | 75 | (Sprenger et al., 1995) |
| Fructose-6-Phosphate | E. coli | 0.28 | 80 | (Sprenger et al., 1995) |
| Fructose-6-Phosphate | Rat Liver | 0.30 - 0.35 | - | (Heinrich et al., 1976)[4] |
| Fructose-6-Phosphate | Human (recombinant) | 0.05 | - | (Banki et al., 1994) |
Note: Direct comparative Vmax values for S7P and F6P from the same study are not always available. The provided data indicates that transaldolase generally has a higher affinity (lower Km) for sedoheptulose-7-phosphate than for fructose-6-phosphate.
Experimental Protocols
Transaldolase Activity Assay
A common method for determining transaldolase activity is a continuous spectrophotometric assay. This assay couples the production of glyceraldehyde-3-phosphate (in the reverse reaction) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
Fructose-6-phosphate + Erythrose-4-phosphate --Transaldolase--> Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
Glyceraldehyde-3-phosphate --Triosephosphate Isomerase--> Dihydroxyacetone phosphate
Dihydroxyacetone phosphate + NADH + H+--Glycerol-3-phosphate Dehydrogenase--> Glycerol-3-phosphate + NAD+
Reagents:
-
Triethanolamine (TEA) buffer (e.g., 100 mM, pH 7.6)
-
Erythrose-4-phosphate (E4P)
-
Fructose-6-phosphate (F6P)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)
-
Transaldolase sample
Procedure:
-
Prepare a reaction mixture containing TEA buffer, E4P, F6P, and NADH in a cuvette.
-
Add the auxiliary enzymes (glycerol-3-phosphate dehydrogenase/triosephosphate isomerase).
-
Incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding the transaldolase sample.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the transaldolase activity. One unit of transaldolase activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Visualization of the Pentose Phosphate Pathway
The following diagram illustrates the central role of transaldolase and its substrates within the non-oxidative branch of the pentose phosphate pathway.
Caption: The non-oxidative pentose phosphate pathway.
Conclusion
References
A Researcher's Guide to Comparative Metabolomics of D-Xylulose 5-Phosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic pathways involving the key pentose phosphate, D-Xylulose 5-phosphate (Xu5P). We delve into comparative flux analysis, detailed experimental methodologies for quantitative metabolomics, and the functional diversity of Xu5P-centric pathways in various biological systems. This document is intended to serve as a practical resource for designing and executing metabolomics studies focused on central carbon metabolism.
Comparative Analysis of Metabolic Pathways Involving D-Xylulose 5-Phosphate
D-Xylulose 5-phosphate is a critical metabolic intermediate situated at the crossroads of several major carbon processing pathways. Its prevalence and concentration are indicative of the metabolic state of a cell, particularly the balance between anabolic and catabolic processes. Here, we compare the key pathways where Xu5P plays a pivotal role.
The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a fundamental route for glucose metabolism, running parallel to glycolysis.[1] It is responsible for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis.[2] D-Xylulose 5-phosphate is a central intermediate in the non-oxidative branch of the PPP, where it is interconverted with Ribulose 5-phosphate and Ribose 5-phosphate.[3] The flux through the PPP and the concentration of its intermediates, including Xu5P, are tightly regulated in response to cellular needs for NADPH and nucleotide precursors.
The Entner-Doudoroff (ED) Pathway
Predominantly found in prokaryotes, the Entner-Doudoroff (ED) pathway is an alternative to glycolysis for glucose catabolism.[4] While both pathways generate pyruvate, the ED pathway has a different stoichiometry and set of enzymatic reactions. In some organisms, the non-oxidative PPP intersects with the ED pathway, providing a route for the metabolism of pentose sugars. Comparative metabolomics can elucidate the relative contributions of the PPP and ED pathways to glucose metabolism in organisms that possess both.[4][5]
The Calvin Cycle
In photosynthetic organisms, D-Xylulose 5-phosphate is an essential intermediate in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation.[2][6] The regeneration phase of the Calvin cycle involves a series of reactions that closely resemble the non-oxidative PPP, with Xu5P being a key player in the regeneration of Ribulose-1,5-bisphosphate, the CO2 acceptor molecule. Metabolic flux analysis of the Calvin cycle is crucial for understanding and engineering photosynthetic efficiency.
Engineered Xylose Utilization Pathways
The drive to utilize lignocellulosic biomass for biofuel and biochemical production has led to the engineering of microorganisms, such as Saccharomyces cerevisiae, to efficiently metabolize D-xylose, a major component of hemicellulose.[3][7] These engineered pathways typically convert D-xylose to D-xylulose, which is then phosphorylated to D-Xylulose 5-phosphate, thereby funneling it into the native pentose phosphate pathway.[7][8] Comparative metabolomics of wild-type and engineered strains is essential for identifying metabolic bottlenecks and optimizing xylose fermentation.[9][10]
Quantitative Data Presentation
The following tables summarize quantitative data from comparative metabolomics studies involving D-Xylulose 5-phosphate pathways.
Comparison of Metabolic Fluxes in Wild-Type and Engineered Pichia pastoris
This table presents a comparison of the ratio of pentose phosphate pathway flux to glycolysis in wild-type Pichia pastoris (X-33) and a recombinant strain producing human superoxide dismutase (hSOD), alongside metabolically engineered strains (Z, ZS, ZSR) with enhanced PPP flux. Data is derived from metabolic flux analysis.
| Strain | Description | PPP Flux / Glycolysis Flux Ratio |
| X-33 | Wild-Type | 0.5 |
| hSOD | hSOD producing strain | 0.4 |
| Z | hSOD producing, ZWF1 overexpression | 0.6 |
| ZS | hSOD producing, ZWF1 & SED1 overexpression | 0.7 |
| ZSR | hSOD producing, ZWF1, SED1 & RPE1 overexpression | 0.8 |
Data adapted from a study on increasing pentose phosphate pathway flux to enhance recombinant protein production in Pichia pastoris.[11]
Comparison of Metabolic Fluxes in Brain Cells Under Different Conditions
This table shows the simulated characteristic pentose phosphate pathway flux rate in wild-type (WT) control, CCCP stressed, and parkin knockout brain cells.
| Condition | Characteristic PPP Flux Rate (V_ppp) |
| WT control | ~ 0.018 |
| CCCP stressed | ~ 0.022 |
| Parkin knockout | ~ 0.019 |
Data adapted from a study on metabolomics and in-silico analysis of energy deregulations in animal models of Parkinson's disease.[12]
Experimental Protocols
Accurate quantification of D-Xylulose 5-phosphate and other sugar phosphates requires robust and validated experimental protocols. Below are detailed methodologies for sample preparation and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolite Extraction and Quenching
-
Quenching: To halt metabolic activity, rapidly quench cell cultures by transferring a known volume of cell suspension into a quenching solution (e.g., 60% methanol) pre-chilled to -40°C or lower.
-
Cell Separation: Centrifuge the quenched cell suspension at low temperature (e.g., -20°C) to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of chloroform and methanol (e.g., 3:7 v/v).[11]
-
Phase Separation: Add water to the extract to induce phase separation. The polar metabolites, including sugar phosphates, will be in the upper aqueous phase.
-
Sample Collection: Carefully collect the aqueous phase and store at -80°C until analysis.
LC-MS/MS Method for Sugar Phosphate Analysis
This method is suitable for the direct analysis of polar, non-volatile metabolites like D-Xylulose 5-phosphate.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds. Anion-exchange chromatography can also be employed.[13]
-
Mobile Phase A: 5 mM Ammonium carbonate with 0.1% Ammonium hydroxide in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: A typical gradient starts with a high percentage of acetonitrile, which is gradually decreased to elute the polar analytes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred for detecting the negatively charged phosphate groups.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
MRM Transitions: For D-Xylulose 5-phosphate, a common transition is m/z 229 -> 97.
-
GC-MS Method for Sugar Phosphate Analysis (with Derivatization)
GC-MS analysis of non-volatile sugar phosphates requires a derivatization step to increase their volatility.
-
Sample Preparation: Lyophilize the aqueous extracts to complete dryness.
-
Derivatization: A two-step derivatization process is commonly used.[15][16]
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes. This step protects aldehyde and keto groups and prevents the formation of multiple isomers.[15]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at a controlled temperature (e.g., 37°C) for 30 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[15]
-
-
Gas Chromatography:
-
Column: A mid-polar GC column, such as one with a 50% phenyl 50% dimethyl polysiloxane stationary phase, is suitable for separating the derivatized sugar phosphates.[17]
-
Injection: Use a splitless or split injection, depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.
-
Analysis Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification, or full scan mode for qualitative analysis.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative metabolomics of D-Xylulose 5-phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Reduced Oxidative Pentose Phosphate Pathway Flux in Recombinant Xylose-Utilizing Saccharomyces cerevisiae Strains Improves the Ethanol Yield from Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular fluxes in a recombinant xylose-utilizing Saccharomyces cerevisiae cultivated anaerobically at different dilution rates and feed concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Metabolite interactions in the bacterial Calvin cycle and implications for flux regulation (2023) | Emil Sporre | 9 Citations [scispace.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering a functional 1-deoxy-D-xylulose 5-phosphate (DXP) pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Specificity for D-Xylulose 5-Phosphate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of key enzymes for D-Xylulose 5-phosphate (X5P) over its isomers, D-Ribulose 5-phosphate (Ru5P) and D-Ribose 5-phosphate (R5P). A thorough understanding of these enzymatic interactions is critical for research in metabolic pathways, drug discovery, and synthetic biology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway involving X5P.
Enzyme Specificity: A Comparative Analysis
D-Xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH. Several enzymes utilize X5P as a substrate, and their specificity is crucial for regulating carbon flux through central metabolism. The primary enzymes of interest are Transketolase, Phosphoketolase, and D-ribulose-5-phosphate-3-epimerase.
While direct comparative studies measuring the kinetic parameters of a single enzyme across X5P and its isomers in one experimental setup are limited, this guide compiles available data to offer a comparative overview.
Quantitative Data Summary
The following table summarizes the kinetic parameters (Km and kcat) for various enzymes with D-Xylulose 5-phosphate and other relevant substrates. It is important to note that these values are compiled from different studies and experimental conditions, which may affect direct comparability.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Phosphoketolase | Clostridium acetobutylicum | D-Xylulose 5-phosphate | 0.4 ± 0.1 | 15.3 ± 0.8 | 3.8 x 104 |
| Fructose 6-phosphate | 11.2 ± 1.5 | 16.2 ± 0.9 | 1.4 x 103 | ||
| Transketolase | Saccharomyces cerevisiae | D-Xylulose 5-phosphate | 0.04 | - | - |
| D-Ribose 5-phosphate | 0.1 | - | - | ||
| D-ribulose-5-phosphate-3-epimerase | Human | D-Ribulose 5-phosphate | 0.23 | - | - |
Data for Transketolase and D-ribulose-5-phosphate-3-epimerase are presented as Km values as reported in the respective literature. kcat values were not consistently available for a direct comparison.
Key Signaling Pathway: D-Xylulose 5-Phosphate Regulation of Glycolysis and Lipogenesis
D-Xylulose 5-phosphate is not only a metabolic intermediate but also a crucial signaling molecule that coordinates carbohydrate metabolism with lipid synthesis. In response to high glucose levels, an increase in X5P concentration allosterically activates Protein Phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and thereby activates two key targets: the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2 (PFKFB2) and the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1][2]
The activation of PFKFB2 leads to an increase in the concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This stimulates the glycolytic pathway. Simultaneously, the dephosphorylation of ChREBP promotes its translocation to the nucleus, where it activates the transcription of genes involved in lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1][2]
Activity (U/mL) = (ΔA340/min * Total reaction volume) / (ε * Light path * Enzyme volume)
References
A Head-to-Head Comparison: A New D-Xylulose 5-Phosphate Assay Versus Established Methods
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal assay for your research needs.
The accurate quantification of D-Xylulose 5-phosphate (Xu5P), a key intermediate in the pentose phosphate pathway (PPP), is crucial for understanding metabolic regulation and its implications in various diseases. This guide provides an objective comparison of a new, high-performance D-Xylulose 5-Phosphate Assay against three established methodologies: a traditional spectrophotometric (colorimetric) assay, High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data and detailed protocols to aid in your selection of the most suitable assay for your laboratory's requirements.
Performance Characteristics: A Comparative Overview
The performance of the new D-Xylulose 5-Phosphate Assay was benchmarked against established methods. The new assay demonstrates superior sensitivity and a broader dynamic range, coupled with a simplified workflow, making it a highly efficient option for high-throughput applications.
| Parameter | New D-Xylulose 5-Phosphate Assay | Spectrophotometric Assay | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Enzyme-coupled colorimetric | Enzyme-coupled, NADH consumption | Derivatization and fluorescence detection | Mass-to-charge ratio detection |
| Limit of Detection (LOD) | 0.1 µM | ~1 µM | ~0.2 µM | < 0.1 µM |
| Dynamic Range | 0.1 - 50 µM | 1 - 100 µM | 0.5 - 50 µM | 0.01 - 100 µM |
| Assay Time | ~ 30 minutes | 1 - 2 hours | > 2 hours (including derivatization) | Variable, typically > 30 min per sample |
| Sample Compatibility | Cell lysates, tissue homogenates, plasma, urine | Purified samples, tissue homogenates | Requires clean samples, derivatization | Wide range, complex matrices |
| Equipment Required | Microplate reader | Spectrophotometer | HPLC system with fluorescence detector | LC-MS/MS system |
| Throughput | High (96-well plate format) | Low to medium | Low to medium | Medium to high (with autosampler) |
| Specificity | High | Moderate (potential for interference) | High | Very High |
Experimental Protocols
Detailed methodologies for the new assay and the established methods are provided below.
New D-Xylulose 5-Phosphate Assay Protocol
This assay is based on an enzyme-coupled reaction that results in the formation of a stable chromophore, which can be measured at 570 nm.
Materials:
-
Xu5P Assay Buffer
-
Xu5P Enzyme Mix
-
Xu5P Substrate Mix
-
Xu5P Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in the provided Xu5P Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a standard curve by diluting the Xu5P Standard in Xu5P Assay Buffer to concentrations ranging from 0 to 50 µM.
-
Reaction Setup: Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Enzyme Reaction: Add 50 µL of the reconstituted Xu5P Enzyme Mix to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the Xu5P concentration in the samples by comparing their absorbance to the standard curve.
Established Method 1: Spectrophotometric Assay
This method relies on the enzymatic conversion of Xu5P and subsequent measurement of NADH consumption at 340 nm.[1]
Materials:
-
Glycylglycine buffer (50 mM, pH 7.7)
-
D-Ribulose 5-phosphate (2 mM)
-
Thiamine pyrophosphate (cocarboxylase)
-
NADH (0.0625 mM)
-
Transketolase
-
α-glycerophosphate dehydrogenase/triosephosphate isomerase (TIM)
-
MgCl2 (7.5 mM)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing glycylglycine buffer, D-ribulose 5-phosphate, thiamine pyrophosphate, NADH, transketolase, α-glycerophosphate dehydrogenase/TIM, and MgCl2.
-
Sample Addition: Add the sample containing Xu5P to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: The rate of change in absorbance is proportional to the Xu5P concentration.
Established Method 2: HPLC with Fluorescence Detection
This method involves the derivatization of Xu5P to a fluorescent compound, followed by separation and detection using HPLC.[2][3]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Derivatization agent (e.g., anthranilic acid)
-
Mobile phase (e.g., acetonitrile/phosphate buffer)
-
Xu5P standard
Procedure:
-
Sample Preparation and Derivatization: Mix the sample with the derivatizing agent and incubate to allow for the formation of the fluorescent derivative.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Separation: Separate the derivatized Xu5P from other components on the C18 column using an appropriate mobile phase gradient.
-
Detection: Detect the fluorescent derivative using the fluorescence detector (e.g., excitation at 320 nm, emission at 425 nm).
-
Quantification: Quantify the Xu5P concentration by comparing the peak area to a standard curve prepared with derivatized Xu5P standards.
Established Method 3: LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the direct measurement of Xu5P in complex biological samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Hydrophilic interaction liquid chromatography (HILIC) or anion-exchange column
-
Mobile phase (e.g., acetonitrile/ammonium formate)
-
Internal standard (e.g., ¹³C-labeled Xu5P)
Procedure:
-
Sample Extraction: Extract metabolites from the sample using a cold solvent mixture (e.g., methanol/water).
-
Internal Standard Spiking: Add a known amount of the internal standard to the extracted sample.
-
LC Separation: Inject the sample into the LC system and separate Xu5P from other metabolites on the column.
-
MS/MS Detection: Detect and quantify Xu5P using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: Calculate the concentration of Xu5P based on the ratio of the peak area of the analyte to that of the internal standard, and by comparison to a standard curve.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To better understand the role of D-Xylulose 5-phosphate and the workflow of the new assay, the following diagrams are provided.
References
- 1. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography assay for 1-deoxy-D-xylulose 5-phosphate synthase activity using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Kinetics of Transketolase with D-Xylulose 5-Phosphate and Erythrose-4-Phosphate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic properties of transketolase is crucial for elucidating its role in metabolic pathways and for the development of targeted therapeutics. This guide provides a comparative analysis of the kinetics of transketolase with two of its key substrates: the donor ketose, D-xylulose 5-phosphate (Xu5P), and the acceptor aldose, erythrose-4-phosphate (E4P).
Transketolase (EC 2.2.1.1) is a ubiquitous enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle in photosynthetic organisms. It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates of different chain lengths. The primary reaction involving the substrates of interest is:
D-Xylulose 5-phosphate + D-Erythrose 4-phosphate ⇌ D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate
This reaction is vital for the production of precursor metabolites for nucleotide synthesis (ribose-5-phosphate), aromatic amino acids (erythrose-4-phosphate), and for feeding excess pentoses into glycolysis.
Quantitative Kinetic Data
The following table summarizes the available kinetic parameters for transketolase with D-xylulose 5-phosphate and erythrose-4-phosphate. It is important to note that these values are compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions, such as enzyme source, pH, temperature, and cofactor concentrations.
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |
| D-Xylulose 5-phosphate | Saccharomyces cerevisiae (Baker's Yeast) | ~0.04 - 0.4 | Not consistently reported | General literature consensus |
| D-Erythrose 4-phosphate | Saccharomyces cerevisiae (Baker's Yeast) | ~0.02 - 0.2 | Not consistently reported | General literature consensus |
Note: The kinetic parameters for transketolase can exhibit significant variability depending on the specific assay conditions. For instance, studies on baker's yeast transketolase have shown cooperative binding of substrates, which can result in multiple Km values being measured.[1] The affinity of the enzyme for its substrates is also influenced by the concentrations of the cofactor thiamine pyrophosphate (TPP) and divalent cations like Mg2+ or Ca2+.
Experimental Protocols
The kinetic parameters of transketolase are typically determined using a coupled enzyme assay. This involves linking the production of one of the reaction products to a subsequent enzymatic reaction that can be monitored spectrophotometrically.
Coupled Spectrophotometric Assay for Transketolase Activity
This assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), one of the products of the transketolase-catalyzed reaction between D-xylulose 5-phosphate and erythrose-4-phosphate.
Principle:
-
Transketolase Reaction: D-Xylulose 5-phosphate + D-Erythrose 4-phosphate → D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate
-
Coupling Reaction: D-Glyceraldehyde 3-phosphate + NAD+ + Pi ⇌ 1,3-Bisphosphoglycerate + NADH + H+ (catalyzed by glyceraldehyde-3-phosphate dehydrogenase)
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.6)
-
Transketolase enzyme preparation
-
D-Xylulose 5-phosphate (substrate)
-
D-Erythrose 4-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) (cofactor)
-
MgCl2 (divalent cation)
-
NADH
-
Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, TPP, MgCl2, and NADH.
-
Add the coupling enzyme, glyceraldehyde-3-phosphate dehydrogenase.
-
To determine the Km for D-xylulose 5-phosphate, add a saturating concentration of erythrose-4-phosphate and varying concentrations of D-xylulose 5-phosphate to different cuvettes.
-
To determine the Km for erythrose-4-phosphate, add a saturating concentration of D-xylulose 5-phosphate and varying concentrations of erythrose-4-phosphate.
-
Initiate the reaction by adding the transketolase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
Transketolase Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of transketolase, highlighting the roles of the donor substrate (D-xylulose 5-phosphate) and the acceptor substrate (erythrose-4-phosphate). The enzyme utilizes the cofactor thiamine pyrophosphate (TPP) to stabilize and transfer a two-carbon ketol unit.
Caption: The catalytic cycle of transketolase.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the general workflow for determining the kinetic parameters of transketolase for its substrates.
Caption: Workflow for transketolase kinetic analysis.
References
Safety Operating Guide
Safe Disposal of D-Xylulose 5-Phosphate Sodium Salt: A Procedural Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of D-Xylulose 5-phosphate sodium salt, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. While generally not classified as a hazardous substance, its combustible nature necessitates careful handling and disposal.[1][2][3]
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the specific safety precautions for this compound salt. Adherence to these guidelines will minimize risks associated with handling this chemical.
Personal Protective Equipment (PPE):
All personnel handling this compound salt must wear the following personal protective equipment:
-
Eye Protection: Eyeshields or faceshields are mandatory to prevent accidental contact with the eyes.[1][3]
-
Hand Protection: Chemical-resistant gloves are required.
-
Respiratory Protection: In cases of potential dust generation, a type N95 (US) respirator should be used.[1][3]
Handling Precautions:
-
Avoid generating dust when handling the solid material.[4]
-
Ensure adequate ventilation in the work area.[4]
-
Keep the chemical away from heat and sources of ignition.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
II. Quantitative Safety Data
The following table summarizes key safety and physical properties of this compound salt.
| Property | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 | [2] |
| Storage Class | 11 - Combustible Solids | [1][3] |
| Form | Powder | [1] |
| Stability | Stable under normal conditions | [4] |
| Reactivity | Nonreactive under normal conditions | [4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition | Carbon oxides upon thermal decomposition | [4] |
| Storage Temperature | −20°C | [1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound salt. This process is designed to prevent environmental release and ensure compliance with general laboratory waste guidelines.
Step 1: Evaluation of Waste
-
Determine if the this compound salt waste is contaminated with any hazardous materials. If it is, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste protocols.
-
If the waste is uncontaminated, proceed to the next step.
Step 2: Small Quantity Disposal (Water-Soluble Solids)
For small quantities of uncontaminated this compound salt, which is water-soluble, disposal via the sanitary sewer may be an option, subject to local regulations.
-
Consult Local Regulations: Before proceeding, confirm that your local and institutional regulations permit the drain disposal of non-hazardous, water-soluble solids.
-
Dilution: Dissolve the solid in a large volume of water (at least a 20-fold excess).
-
Flushing: Slowly pour the diluted solution down the drain with a continuous flow of cold water.
-
Documentation: Record the disposal in your laboratory waste log.
Step 3: Large Quantity or Solid Waste Disposal
For larger quantities or if drain disposal is not permitted, the following procedure for solid waste disposal should be followed.
-
Packaging: Place the solid this compound salt in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Waste: this compound salt."
-
Segregation: Do not mix with other laboratory waste. Store separately from incompatible materials, particularly strong oxidizing agents.[4][5]
-
Institutional Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for collection. Non-hazardous solids should not be placed in regular laboratory trash cans but should be handled by trained personnel for disposal in a sanitary landfill.
Step 4: Spill Cleanup and Disposal
In the event of a spill, adhere to the following cleanup and disposal procedure:
-
Ensure Safety: Wear the appropriate PPE as outlined in Section I.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spread of the powder. Avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the spilled solid. Place the collected material into a sealed container for disposal.
-
Final Cleaning: Wipe the spill area with a damp cloth.
-
Disposal: Dispose of the contained spill waste and cleaning materials by following the solid waste disposal procedure in Step 3.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Disposal decision workflow for this compound salt.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Operational Guide for Handling D-Xylulose 5-phosphate Sodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with D-Xylulose 5-phosphate sodium salt. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the compound.
Chemical Identifier:
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound salt to minimize exposure and ensure safety.[1]
| Situation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling | Safety glasses with side shields | Nitrile gloves | Type N95 (US) respirator | Lab coat |
| Weighing/Transfer | Face shield and safety glasses | Nitrile gloves | Type N95 (US) respirator | Lab coat |
| Spill Cleanup | Face shield and safety glasses | Nitrile gloves | Type N95 (US) respirator | Lab coat |
Operational Procedures
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid inhalation of dust. Use a Type N95 (US) respirator.[1]
-
Avoid contact with eyes and skin. Wear appropriate eye protection, such as safety glasses with side shields or a face shield, and nitrile gloves.[1]
-
Change contaminated clothing promptly.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store in a tightly sealed container at -20°C.[1]
-
This compound is classified as a combustible solid.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep or vacuum the material. Avoid generating dust.
-
Collect: Place the spilled material into a sealed container for disposal.
-
Clean: Clean the spill area with a wet cloth and dispose of the cleaning materials in the sealed container.
-
Decontaminate: Decontaminate any affected surfaces.
Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste.
-
Dispose of uncleaned containers in the same manner as the product itself.
Experimental Workflow and Safety Protocol
The following diagram outlines the standard workflow for handling this compound salt, incorporating the necessary safety measures at each step.
Caption: Safe handling workflow for this compound salt.
PPE Selection Logic
The selection of appropriate PPE is critical and depends on the specific task being performed. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection logic for handling this compound salt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
